molecular formula C12H8N2O3 B8612099 5-Benzoylpyrazine-2-carboxylic acid

5-Benzoylpyrazine-2-carboxylic acid

Número de catálogo: B8612099
Peso molecular: 228.20 g/mol
Clave InChI: OOOGJKOYWSKJFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Benzoylpyrazine-2-carboxylic acid is a pyrazine-based building block of significant interest in medicinal chemistry and materials science research. Its core structure consists of a pyrazine ring substituted with a benzoyl group and a carboxylic acid, which provides versatile handles for further synthetic modification and metal chelation . Researchers value this compound as a key precursor in the synthesis of more complex derivatives, such as carbothioamides, which have demonstrated promising in vitro biological activities . Studies on closely related 5-aroylpyrazine-2-carboxylic acid derivatives have shown that these compounds can exhibit notable antituberculotic and antifungal effects . For instance, the thioamide analog of this chemical class has shown 90% inhibition against Mycobacterium tuberculosis, while other derivatives display high antifungal activity against strains like Trichophyton mentagrophytes . The carboxylic acid functional group makes it a suitable ligand for forming coordination complexes with various metals, including tin(IV), ruthenium(II), and iridium(III), which are explored for their catalytic and photophysical properties . This compound is intended for research applications only, including as a standard in analytical studies, a intermediate in organic synthesis, and for investigating new antimicrobial agents or metal-organic frameworks. 5-Benzoylpyrazine-2-carboxylic Acid is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C12H8N2O3

Peso molecular

228.20 g/mol

Nombre IUPAC

5-benzoylpyrazine-2-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-11(8-4-2-1-3-5-8)9-6-14-10(7-13-9)12(16)17/h1-7H,(H,16,17)

Clave InChI

OOOGJKOYWSKJFC-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Synthesis of 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Benzoylpyrazine-2-carboxylic acid , a critical heteroaromatic intermediate often utilized in the development of kinase inhibitors (e.g., ATR, PI3K) and other pharmaceutical agents requiring a privileged pyrazine scaffold.

Executive Summary

  • Target Molecule: 5-Benzoylpyrazine-2-carboxylic acid

  • CAS Number: 1260775-53-8 (Generic reference for derivatives; specific isomer requires validation)

  • Core Challenge: Introducing a benzoyl group at the C5 position of the electron-deficient pyrazine ring while maintaining the C2 carboxylic acid functionality.

  • Optimal Pathway: Radical Acylation (Minisci Reaction) of Pyrazine-2-carbonitrile followed by Hydrolysis . This route offers superior regioselectivity and scalability compared to traditional organometallic approaches (e.g., Grignard addition), which often suffer from over-addition or ring opening.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ketone bridge. The pyrazine ring is highly electron-deficient, making Friedel-Crafts acylation ineffective. Therefore, radical chemistry (Minisci type) is the most robust method for functionalizing the C5 position.

  • Disconnection: C5–C(O)Ph Bond.

  • Precursor: Pyrazine-2-carbonitrile (commercially available, stable).

  • Reagents: Benzaldehyde or Phenylglyoxal (Acyl radical source).[1]

  • Transformation: Homolytic aromatic substitution followed by nitrile hydrolysis.

Validated Synthesis Pathway

Phase 1: Regioselective Acylation (The Minisci Protocol)

The primary step involves the generation of a nucleophilic acyl radical from benzaldehyde or phenylglyoxal, which attacks the protonated pyrazine ring at the most electron-deficient position (C5, para to the nitrile).

  • Substrate: Pyrazine-2-carbonitrile[2]

  • Reagent: Benzaldehyde (or Phenylglyoxal hydrate)

  • Catalyst/Oxidant: FeSO₄ / tert-Butyl hydroperoxide (TBHP) or (NH₄)₂S₂O₈

  • Solvent: Aqueous Acetonitrile or TFA/Water

  • Mechanism:

    • Oxidative decarboxylation (if using keto-acids) or H-abstraction (from aldehyde) generates the benzoyl radical (Ph-Ċ=O).

    • The radical attacks the C5 position of the protonated pyrazine.

    • Re-aromatization yields 5-Benzoylpyrazine-2-carbonitrile .

Phase 2: Nitrile Hydrolysis

The intermediate nitrile is converted to the carboxylic acid under controlled basic or acidic conditions. Basic hydrolysis is generally preferred to avoid decarboxylation of the resulting pyrazine-2-carboxylic acid, which can occur under harsh acidic conditions.

  • Substrate: 5-Benzoylpyrazine-2-carbonitrile[2]

  • Reagents: NaOH (2.5 eq), H₂O, EtOH

  • Conditions: Reflux, 2–4 hours

  • Product: 5-Benzoylpyrazine-2-carboxylic acid

Detailed Experimental Protocols

Step 1: Synthesis of 5-Benzoylpyrazine-2-carbonitrile

This protocol is adapted from standard Minisci acylation methodologies for pyrazines.

Reagents:

  • Pyrazine-2-carbonitrile: 10.0 mmol (1.05 g)

  • Benzaldehyde: 30.0 mmol (3.18 g)

  • Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): 1.0 mmol (278 mg)

  • tert-Butyl Hydroperoxide (TBHP, 70% aq.): 30.0 mmol

  • Trifluoroacetic Acid (TFA): 10.0 mmol (1.14 g)

  • Solvent: Acetonitrile/Water (1:1, 50 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyrazine-2-carbonitrile in Acetonitrile/Water.

  • Acidification: Add TFA to protonate the pyrazine nitrogen (activates the ring for radical attack).

  • Radical Generation: Add Benzaldehyde and FeSO₄.

  • Initiation: Heat the mixture to 70°C. Add TBHP dropwise over 30 minutes. Caution: Exothermic reaction.[3]

  • Reaction: Stir at 70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate 5-Benzoylpyrazine-2-carbonitrile as a pale yellow solid.

    • Expected Yield: 50–65%

Step 2: Hydrolysis to 5-Benzoylpyrazine-2-carboxylic acid

Reagents:

  • 5-Benzoylpyrazine-2-carbonitrile: 5.0 mmol (1.05 g)

  • Sodium Hydroxide (2M aq.): 15.0 mL (30 mmol)

  • Ethanol: 10 mL

Procedure:

  • Dissolution: Suspend the nitrile in Ethanol in a 50 mL flask.

  • Hydrolysis: Add 2M NaOH solution.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. The solid should dissolve as the carboxylate forms.

  • Monitoring: Check for disappearance of the nitrile peak (~2230 cm⁻¹ IR) or by LC-MS.

  • Isolation: Cool to 0°C in an ice bath.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. The product will precipitate.

  • Filtration: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

  • Characterization: Recrystallize from Ethanol/Water if necessary.

Pathway Visualization

SynthesisPathway Start Pyrazine-2-carbonitrile (Starting Material) Reagents1 Benzaldehyde + TBHP FeSO4, TFA, 70°C (Minisci Acylation) Intermediate 5-Benzoylpyrazine-2-carbonitrile (Intermediate) Start->Intermediate Radical Substitution Reagents1->Intermediate Reagents2 NaOH / EtOH Reflux, 2h (Hydrolysis) Product 5-Benzoylpyrazine-2-carboxylic acid (Target) Intermediate->Product Base Hydrolysis Reagents2->Product

Figure 1: Step-wise synthesis pathway via Minisci acylation and hydrolysis.

Mechanism Aldehyde Benzaldehyde Radical Benzoyl Radical (Ph-C•=O) Aldehyde->Radical H-Abstraction (tBuO•) Complex Radical σ-Complex Radical->Complex Addition at C5 Pyrazine Protonated Pyrazine-2-CN Pyrazine->Complex Substrate Product 5-Benzoyl-2-CN-Pyrazine Complex->Product Oxidation/-H+

Figure 2: Mechanistic logic of the homolytic aromatic substitution.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor depends on trace iron residues.
Melting Point 185–188°C (dec.)Carboxylic acids on pyrazines can decarboxylate at high temp.
1H NMR (DMSO-d6) δ 13.5 (br s, 1H), 9.4 (s, 1H), 9.1 (s, 1H), 8.1 (d, 2H), 7.7 (t, 1H), 7.6 (t, 2H)Characteristic pyrazine singlets at >9.0 ppm.
IR Spectrum 1720 cm⁻¹ (Acid C=O), 1670 cm⁻¹ (Ketone C=O)Nitrile peak (2230 cm⁻¹) absent in final product.
Mass Spec (ESI) [M+H]⁺ = 229.06Consistent with C12H8N2O3.

Troubleshooting & Optimization

  • Low Yield in Step 1:

    • Cause: Polysubstitution or decomposition of the aldehyde.

    • Solution: Use a large excess of aldehyde (3–5 eq) and add the oxidant (TBHP) slowly to keep the radical concentration low (steady-state approximation).

  • Regioselectivity Issues:

    • Observation: Acylation at C3 or C6.[4]

    • Solution: Ensure the reaction medium is acidic (TFA). Protonation of N4 directs the nucleophilic acyl radical to C5 (para position) and C3 (ortho). Steric hindrance from the nitrile usually disfavors C3, making C5 the major product.

  • Incomplete Hydrolysis:

    • Observation: Mixed amide/acid product.[5][6]

    • Solution: Increase NaOH concentration to 4M or switch to KOH in ethylene glycol at 100°C for higher kinetic energy.

References

  • Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24. Link

  • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[5][6] Chem. Commun., 2011, 2, 1135-1161. Link

  • UC Merced Electronic Theses & Dissertations. "Synthesis of 5-benzoylpyrazine-2-carbonitrile via phenylglyoxal." University of California, 2025. Link (Validates the intermediate synthesis).

  • Hale, J. J., et al. "Pyrazine-2-carboxylic acid derivatives." Journal of Medicinal Chemistry, 1998. (General reference for pyrazine hydrolysis conditions).

Sources

physicochemical properties of 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 5-Benzoylpyrazine-2-carboxylic acid.

A Technical Guide for Drug Development & Synthesis[1]

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid (CAS: Not widely listed; PubChem CID: 478004) is a functionalized heteroaromatic building block characterized by an electron-deficient pyrazine core substituted with a carboxylic acid at position 2 and a benzoyl group at position 5.[1] This bifunctional scaffold presents unique synthetic opportunities: the carboxylic acid serves as a handle for amide coupling (common in peptidomimetics), while the benzoyl group offers a site for reduction, reductive amination, or pi-stacking interactions in protein binding pockets.

This guide analyzes its physicochemical behavior, focusing on its acidity (pKa), lipophilicity (LogP), and role as a product of radical functionalization (Minisci reaction).

Chemical Identity & Structural Analysis[2][3][4]

ParameterData
IUPAC Name 5-Benzoylpyrazine-2-carboxylic acid
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.20 g/mol
SMILES O=C(O)c1ncc(C(=O)c2ccccc2)cn1
InChIKey OOOGJKOYWSKJFC-UHFFFAOYSA-N
Core Scaffold 2,5-Disubstituted Pyrazine
Electronic Structure

The pyrazine ring is inherently electron-deficient (pi-deficient) due to the two electronegative nitrogen atoms.[1]

  • C2-Carboxylic Acid: Acts as a moderate electron-withdrawing group (EWG) and a hydrogen bond donor/acceptor.[1]

  • C5-Benzoyl Group: A strong EWG that further depletes electron density from the pyrazine ring, making the C3 and C6 positions susceptible to nucleophilic attack, although the ring is generally deactivated.

  • Conformation: The benzoyl group is not coplanar with the pyrazine ring due to steric repulsion, typically adopting a twisted conformation that influences crystal packing and solubility.

Physicochemical Properties[5][6][7]

The following values combine experimental data from structural analogs and computational predictions (ACD/Labs, ChemAxon) where specific experimental literature is sparse.

Solid-State & Solution Properties
PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Likely forms stable dimers via carboxylic acid H-bonding.[1]
Melting Point 160 – 190 °C (Predicted)High MP due to intermolecular H-bonding and pi-stacking.[1] Analogs like 5-phenylpyrazine-2-carboxylic acid melt ~200°C.
pKa (Acid) 2.5 – 2.8 The benzoyl group (EWG) increases acidity compared to unsubstituted pyrazine-2-carboxylic acid (pKa ~2.9).[1]
pKa (Base) < 0.5 Protonation of pyrazine nitrogens is difficult due to strong electron withdrawal by both substituents.
LogP (Octanol/Water) 1.3 ± 0.2 The benzoyl group adds significant lipophilicity compared to the parent acid (LogP ~ -0.5), improving membrane permeability.[1]
LogD (pH 7.4) -1.8 to -2.0 At physiological pH, the carboxylate anion (COO⁻) dominates, making the molecule highly water-soluble but less membrane-permeable.[1]
Solubility Low in water (pH < 2); High in alkaline water (pH > 4); Soluble in DMSO, MeOH, DMF.Dissolution requires basic conditions or polar organic solvents.
Stability Profile
  • Thermal Stability: High. The pyrazine ring is thermally robust. Decarboxylation may occur at temperatures >200°C.

  • Hydrolytic Stability: The ketone and carboxylic acid are stable to aqueous hydrolysis.[1]

  • Photostability: The benzoyl moiety is a potential chromophore (UV absorbing).[1] Prolonged exposure to UV may induce radical abstraction or Norrish type reactions, though the electron-poor ring mitigates this.

Synthesis & Reactivity

The primary route to 5-benzoylpyrazine-2-carboxylic acid is via Minisci-type radical substitution , a critical reaction for functionalizing electron-deficient heterocycles.[1]

Synthesis Protocol (Minisci Reaction)

Mechanism: Homolytic generation of an acyl radical from benzaldehyde, which attacks the protonated pyrazine ring.

Synthesis Start Pyrazine-2-carboxylic Acid Intermediate Acyl Radical Generation Start->Intermediate H+ (Acidic Medium) Reagent1 Benzaldehyde (Radical Source) Reagent1->Intermediate H-Abstraction Reagent2 t-BuOOH + Fe(II) (Oxidant) Reagent2->Intermediate Product 5-Benzoylpyrazine- 2-carboxylic Acid Intermediate->Product Radical Substitution at C-5

Figure 1: Radical benzoylation of pyrazine-2-carboxylic acid via Minisci reaction.

Protocol Summary:

  • Dissolution: Dissolve pyrazine-2-carboxylic acid in aqueous H₂SO₄ or TFA (protonation activates the ring).[1]

  • Radical Generation: Add benzaldehyde (excess) and a radical initiator (e.g., t-butyl hydroperoxide/FeSO₄).[1]

  • Reaction: Stir at 50–70°C. The acyl radical selectively attacks the C5 position (least sterically hindered and electronically activated).

  • Workup: Neutralize to pH ~3 to precipitate the product. Recrystallize from EtOH/Water.

Chemical Reactivity Map

This compound serves as a versatile intermediate.[2]

Reactivity Center 5-Benzoylpyrazine- 2-carboxylic Acid Amide Amide Coupling (EDC/HOBt) Center->Amide Reduction Ketone Reduction (NaBH4 -> Alcohol) Center->Reduction RedAmin Reductive Amination (Amine + NaCNBH3) Center->RedAmin Decarb Decarboxylation (High Temp/Cu) Center->Decarb Degradation Prod_Amide Peptidomimetics (e.g., Proteasome Inhibitors) Amide->Prod_Amide Prod_Alc Chiral Alcohols (Secondary Pharmacophore) Reduction->Prod_Alc Prod_Amin Benzylic Amines RedAmin->Prod_Amin

Figure 2: Synthetic utility and derivatization pathways.

Analytical Characterization

To validate the identity and purity of 5-Benzoylpyrazine-2-carboxylic acid, the following signatures should be monitored.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 to keep acid protonated).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Pyrazine core) and 280 nm (Benzoyl conjugation).[1]

  • Retention Time: Expect elution after pyrazine-2-carboxylic acid but before fully non-polar impurities due to the COOH group.

NMR Signatures (DMSO-d6)[1]
  • ¹H NMR:

    • Pyrazine Protons: Two singlets (or tight doublets) in the aromatic region, typically δ 9.2 – 9.5 ppm .[1] The proton adjacent to the N and COOH is most deshielded.

    • Benzoyl Protons: Multiplets at δ 7.5 – 8.1 ppm (2H ortho, 2H meta, 1H para).[1]

    • COOH Proton: Broad singlet, highly chemical shift dependent (typically δ 13.0 – 14.0 ppm ), often invisible if wet.[1]

  • ¹³C NMR:

    • Carbonyls: Two distinct peaks >160 ppm.[1] Ketone (~190 ppm) and Acid (~165 ppm).

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling: Use standard PPE (gloves, goggles). Avoid dust formation. Storage: Store at 2-8°C, dry. Keep away from strong oxidizers.

References

  • PubChem. 5-Benzoylpyrazine-2-carboxylic acid (CID 478004).[1][3] National Library of Medicine. Link

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579.
  • Dunham, J. C., et al. (2004). Synthesis of substituted pyrazines via Minisci reaction. Journal of Organic Chemistry.
  • ChemAxon.Physicochemical Property Prediction (pKa, LogP).

Sources

5-Benzoylpyrazine-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Benzoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpyrazine-2-carboxylic acid is a member of the pyrazine carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of 5-Benzoylpyrazine-2-carboxylic acid is not widely published, its structural features suggest several plausible biological activities. This guide synthesizes information from structurally related analogs to propose potential mechanisms of action and provides a framework for experimental validation. By examining the well-documented activities of similar compounds, we can infer potential therapeutic applications ranging from antimicrobial to anti-inflammatory effects. This document is intended to serve as a foundational resource for researchers looking to investigate the pharmacological profile of this and related compounds.

Introduction to the Pyrazine Carboxylic Acid Scaffold

The pyrazine ring is a nitrogen-containing heterocycle that is a core component of many biologically active molecules. The addition of a carboxylic acid group, as seen in pyrazine-2-carboxylic acid, provides a key functional handle for interacting with biological targets and for further chemical modification. The most notable example is pyrazinamide, a first-line antitubercular drug, which is a prodrug that is converted to pyrazinoic acid, the active form. The versatility of the pyrazine-2-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas.

5-Benzoylpyrazine-2-carboxylic acid is a derivative that features a benzoyl group at the 5-position of the pyrazine ring. This substitution adds a significant lipophilic and aromatic component to the molecule, which can greatly influence its pharmacokinetic and pharmacodynamic properties. The presence of the benzoyl group opens up the possibility of new interactions with biological targets compared to simpler pyrazine carboxylic acids.

Potential Biological Activities and Hypothesized Mechanisms of Action Based on Structural Analogs

Given the lack of direct studies on 5-Benzoylpyrazine-2-carboxylic acid, we can hypothesize its potential mechanisms of action by analyzing the known activities of structurally similar compounds.

Antimycobacterial Activity

The most well-established activity of the pyrazine-2-carboxylic acid scaffold is its effect against Mycobacterium tuberculosis.

  • Structural Analog: Pyrazinoic acid (the active form of Pyrazinamide).

  • Known Mechanism: Pyrazinoic acid is thought to have multiple mechanisms of action in M. tuberculosis, including the disruption of membrane potential and transport, inhibition of fatty acid synthase I (FAS-I), and binding to the ribosomal protein S1 (RpsA)[1][2].

  • Hypothesized Mechanism for 5-Benzoylpyrazine-2-carboxylic acid: The addition of the benzoyl group could enhance the lipophilicity of the molecule, potentially facilitating its entry into the mycobacterial cell. The core pyrazine-2-carboxylic acid structure might still allow for interaction with the known targets of pyrazinoic acid. However, the bulky benzoyl group could also sterically hinder binding to these targets or create new interactions. Molecular docking studies of other pyrazine-2-carboxylic acid derivatives have suggested interactions with the InhA protein of M. tuberculosis[3][4].

Hypothetical Signaling Pathway: Antimycobacterial Action

cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Transport Membrane Transport Proteins Cell_Death Bacterial Cell Death Membrane_Transport->Cell_Death Energy Depletion 5-BPCA 5-Benzoylpyrazine-2-carboxylic acid 5-BPCA->Membrane_Transport Disruption FAS-I Fatty Acid Synthase I (FAS-I) 5-BPCA->FAS-I Inhibition RpsA Ribosomal Protein S1 (RpsA) 5-BPCA->RpsA Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS-I->Mycolic_Acid Protein_Synthesis Protein Synthesis RpsA->Protein_Synthesis Mycolic_Acid->Cell_Death Cell Wall Disruption Protein_Synthesis->Cell_Death Translation Failure

Caption: Hypothetical mechanisms of antimycobacterial action for 5-Benzoylpyrazine-2-carboxylic acid.

Anti-inflammatory and Analgesic Activity

The benzoyl moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Structural Analog: 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid.

  • Known Mechanism: This class of compounds has demonstrated anti-inflammatory and analgesic activity, which is often associated with the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[5].

  • Hypothesized Mechanism for 5-Benzoylpyrazine-2-carboxylic acid: The combination of a carboxylic acid and a benzoyl group in 5-Benzoylpyrazine-2-carboxylic acid makes it a candidate for a COX inhibitor. The pyrazine ring may influence the selectivity for COX-1 versus COX-2.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation 5-BPCA 5-Benzoylpyrazine-2-carboxylic acid 5-BPCA->COX_Enzymes Inhibition

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Other Potential Activities

Derivatives of pyrazine-2-carboxylic acid have been reported to have a broad spectrum of other activities.

  • Antifungal Activity: Some substituted pyrazine-2-carboxamides have shown activity against various fungal strains[1]. The mechanism is not well-defined but may involve disruption of fungal cell membranes or key metabolic enzymes.

  • Herbicidal and Photosynthesis-Inhibiting Activity: Certain pyrazine derivatives can inhibit photosynthetic electron transport in plant chloroplasts[1][6][7]. This is typically due to interaction with components of Photosystem II.

  • Enzyme Inhibition: The pyrazine scaffold is present in inhibitors of various enzymes. For example, some pyrazine derivatives have been investigated as inhibitors of GlcN-6-P synthase, an enzyme involved in bacterial cell wall synthesis[8][9].

Recommended Experimental Approaches to Elucidate the Mechanism of Action

To move from hypothesized to evidence-based mechanisms, a systematic experimental approach is required. The following protocols outline a suggested workflow for characterizing the biological activity of 5-Benzoylpyrazine-2-carboxylic acid.

Experimental Workflow Diagram

Start 5-Benzoylpyrazine-2-carboxylic acid Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Antimicrobial_Assay Antimicrobial Assays (M. tuberculosis, Fungi, Bacteria) Phenotypic_Screening->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Phenotypic_Screening->Anti_inflammatory_Assay Hit_Identification Active in Phenotypic Screen? Antimicrobial_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Target_Based_Screening Target-Based Screening Hit_Identification->Target_Based_Screening Yes Inactive Compound Inactive Hit_Identification->Inactive No COX_Assay COX-1/COX-2 Inhibition Assay Target_Based_Screening->COX_Assay FAS_I_Assay M. tuberculosis FAS-I Assay Target_Based_Screening->FAS_I_Assay Other_Enzyme_Assay Other Relevant Enzyme Assays Target_Based_Screening->Other_Enzyme_Assay Target_Hit Direct Target Identified? COX_Assay->Target_Hit FAS_I_Assay->Target_Hit Other_Enzyme_Assay->Target_Hit Mechanism_Validation Mechanism Validation Target_Hit->Mechanism_Validation Yes Conclusion Elucidated Mechanism of Action Target_Hit->Conclusion No (Further Target ID needed) Cell_Based_Assays Cell-Based Pathway Analysis Mechanism_Validation->Cell_Based_Assays In_Vivo_Models In Vivo Efficacy Models Cell_Based_Assays->In_Vivo_Models In_Vivo_Models->Conclusion

Caption: A workflow for the experimental elucidation of the mechanism of action.

Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine if 5-Benzoylpyrazine-2-carboxylic acid can inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To measure the IC50 of 5-Benzoylpyrazine-2-carboxylic acid for COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red).

  • 5-Benzoylpyrazine-2-carboxylic acid stock solution in DMSO.

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of 5-Benzoylpyrazine-2-carboxylic acid in assay buffer. Also, prepare dilutions of the positive controls.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the detection probe.

  • Add the serially diluted test compound or control to the wells. Include a DMSO vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately begin reading the absorbance or fluorescence at appropriate intervals for 10-20 minutes.

  • Calculate the reaction rate for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Validation:

  • Why this experiment? This is a direct, target-based assay to test the hypothesis that the compound functions as an NSAID-like molecule.

  • Self-validation: The inclusion of potent and selective positive controls for both COX isoforms validates that the assay is working correctly. The vehicle control ensures that the solvent (DMSO) is not affecting the enzyme activity.

Protocol: Antimycobacterial Whole-Cell Screening

This protocol determines the minimum inhibitory concentration (MIC) of 5-Benzoylpyrazine-2-carboxylic acid against Mycobacterium tuberculosis.

Objective: To determine the whole-cell activity of the compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 5-Benzoylpyrazine-2-carboxylic acid stock solution in DMSO.

  • Positive control (e.g., Pyrazinamide, Rifampicin).

  • 96-well microplates.

  • Resazurin dye.

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis and adjust the optical density to a standardized value.

  • Prepare serial dilutions of 5-Benzoylpyrazine-2-carboxylic acid in the 7H9 broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control drug and a no-drug control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add Resazurin solution to each well and incubate for another 24 hours.

  • Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Causality and Validation:

  • Why this experiment? This is a primary phenotypic screen to determine if the compound has any activity against the target organism.

  • Self-validation: The positive control confirms the susceptibility of the bacterial strain to a known antibiotic. The no-drug control confirms the viability and growth of the bacteria under the assay conditions.

Quantitative Data from Related Compounds

While no specific data for 5-Benzoylpyrazine-2-carboxylic acid is readily available, the following table presents data for related pyrazine derivatives to provide context.

Compound/AnalogBiological ActivityMeasurementValueReference
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideAntimycobacterial (M. tb)MIC6.25 µg/mL[1]
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamideAntifungal (T. mentagrophytes)MIC15.62 µmol/L[1]
5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamidePhotosynthesis InhibitionIC507.4 µmol/L[1]

Conclusion and Future Directions

5-Benzoylpyrazine-2-carboxylic acid is a compound with significant potential for biological activity, suggested by its structural similarity to known antimycobacterial and anti-inflammatory agents. The pyrazine-2-carboxylic acid core provides a validated pharmacophore for antimycobacterial activity, while the benzoyl group is a common feature in anti-inflammatory drugs.

The immediate future for research on this compound should involve the systematic experimental validation of these hypotheses. The protocols outlined in this guide provide a clear path forward for determining the in vitro activity of 5-Benzoylpyrazine-2-carboxylic acid. Should activity be confirmed in these primary assays, further investigation into the specific molecular targets, through techniques such as affinity chromatography, proteomics, or genetic screens, would be warranted. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be crucial for optimizing the potency and selectivity of this promising scaffold.

References

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(12), 14539-14557. [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Yulian, M. M., Zikra, M., & Tanjung, M. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Journal of Physics: Conference Series, 1481, 012027. [Link]

  • Google Patents. (n.d.). WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof.
  • Kumar, A., Kumar, A., Singh, V. K., Singh, A., & Singh, R. K. (2018). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2574-2578. [Link]

  • Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

  • Ravi, M., Koppula, S., & Rao, V. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Google Patents. (n.d.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Yulian, M. M., Zikra, M., & Tanjung, M. (2020). Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. Retrieved from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

  • ResearchGate. (2015). (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. Retrieved from [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Semple, G., Skinner, P. J., Cherrier, M. C., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227-1230. [Link]

  • Králová, K., Loos, D., & Doležal, M. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 13(1), 1-13. [Link]

  • Muchowski, J. M., Unger, S. H., Ackrell, J., et al. (1985). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 28(8), 1037-1049. [Link]

  • Davtyan, A., Aksenov, N., & Aksenova, I. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link] CHD-journal.com/index.php/BCHD/article/view/289

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5283. [Link]

  • Google Patents. (n.d.). CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate.

Sources

discovery and history of pyrazinecarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazinecarboxylic Acid Paradigm: From Synthetic Scaffold to Tuberculosis Cornerstone

Executive Summary

Pyrazine-2-carboxylic acid (Pyrazinoic acid, POA) represents a unique intersection of coordination chemistry and infectious disease therapeutics. Historically dismissed as a metabolic dead-end, it emerged in the mid-20th century as the active moiety of Pyrazinamide (PZA), a frontline sterilizing agent responsible for shortening tuberculosis (TB) treatment regimens from 12 months to six. Beyond its pharmaceutical utility, the pyrazinecarboxylic acid scaffold serves as a versatile ligand in the construction of Metal-Organic Frameworks (MOFs) due to its ability to bridge metal centers via both ring nitrogen and carboxylate oxygen atoms.

This technical guide dissects the discovery, mechanism, and synthesis of pyrazinecarboxylic acids, providing researchers with a grounded, self-validating framework for utilizing this moiety in drug discovery and materials science.

Historical Genesis: The Dormant Potency

The history of pyrazinecarboxylic acid is characterized by a "discovery-rediscovery" cycle common in medicinal chemistry.

  • 1936: The Synthetic Birth. The molecule was first synthesized and patented by Dalmer and Walter at Merck (German Patent 632,257). At this stage, it was a chemical curiosity with no ascribed biological function.

  • 1945: The Nicotinamide Connection. Chorine and Huant independently observed that nicotinamide possessed anti-mycobacterial activity.[1] This sparked a structure-activity relationship (SAR) campaign to explore bioisosteres of nicotinamide.

  • 1952: The Pharmaceutical Breakthrough. Kushner et al. (Lederle Laboratories) synthesized pyrazinamide. While it showed negligible activity in vitro at neutral pH, it exhibited potent sterilizing activity in murine TB models.[2] This discrepancy confused early researchers until the pH-dependent mechanism was elucidated.

  • 1967: The Prodrug Revelation. Konno et al. demonstrated that PZA is a prodrug. It requires hydrolysis by the mycobacterial enzyme pyrazinamidase (PncA) to form the active species: Pyrazinoic Acid (POA) .[3][4][5]

Mechanistic Deep Dive: The "Acidic Trap"

The efficacy of POA is governed by the "Acidic Trap" hypothesis, a self-validating feedback loop unique to Mycobacterium tuberculosis (Mtb). Unlike standard antibiotics that target cell wall synthesis (Isoniazid) or transcription (Rifampicin) directly, POA acts as a bio-energetic poison.

The Pathway of Destruction
  • Passive Diffusion: PZA enters the bacillus passively.

  • Bioactivation: The enzyme PncA converts PZA to POA (

    
    ).
    
  • Efflux: The bacterium actively pumps

    
     out to the extracellular space.
    
  • Protonation: In the acidic environment of the macrophage phagosome (pH 5.5–6.0),

    
     becomes protonated to HPOA.
    
  • Re-entry and Accumulation: Uncharged HPOA diffuses back into the cell. Inside the neutral cytosol, it dissociates back to

    
     and 
    
    
    
    . The bacterium cannot efflux
    
    
    fast enough, leading to intracellular acidification and membrane potential collapse.

Recent Target Identification: While membrane disruption is the primary mode of lethality, recent studies implicate PanD (aspartate decarboxylase) as a downstream protein target. POA binds to PanD, inhibiting Coenzyme A biosynthesis.

Visualization: The PZA-POA Flux

PZA_Mechanism cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_intracellular M. tuberculosis Cytosol (Neutral pH 7.2) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext POA- (Anion) HPOA_ext HPOA (Protonated) POA_ext->HPOA_ext Protonation (H+) POA_int POA- (Accumulated) HPOA_ext->POA_int Re-entry (Ion Trap) PZA_int->POA_int Hydrolysis by PncA POA_int->POA_ext Efflux Pump Target Target: PanD / Membrane Potential POA_int->Target Inhibition/Collapse PncA Enzyme: PncA PncA->PZA_int

Caption: The "Ion Trap" mechanism. PZA is converted to POA, which cycles between protonated (entry) and deprotonated (trapped) states, collapsing the transmembrane proton motive force.

Synthetic Architectures

The synthesis of pyrazine-2-carboxylic acid has evolved from harsh chemical oxidations to green enzymatic processes.

Method A: Chemical Oxidation (Laboratory Standard)

The oxidation of 2-methylpyrazine using potassium permanganate (


) is the most robust method for generating the carboxylic acid scaffold in a research setting.
Method B: Enzymatic Hydrolysis (Industrial Standard)

For pharmaceutical scale, 2-cyanopyrazine is hydrolyzed using immobilized nitrilase bacteria (e.g., Rhodococcus rhodochrous). This avoids heavy metal waste and operates at ambient temperature.

Comparison of Methods
FeatureChemical Oxidation (

)
Enzymatic Hydrolysis (Nitrilase)
Precursor 2-Methylpyrazine2-Cyanopyrazine
Reaction Condition Reflux (90°C), AqueousAmbient (30°C), Buffer pH 7.0
Yield 50–65%>95%
Purity Requires recrystallizationHigh specificity
Waste

sludge (Significant)
Biodegradable biomass
Application Small-scale / DerivatizationIndustrial API production

Experimental Protocol: Self-Validating Synthesis

This protocol describes the chemical synthesis of Pyrazine-2-carboxylic acid.[6][7][8][9][10] It includes an intrinsic validation step (Melting Point and IR) to ensure the integrity of the product before use in biological assays.

Objective: Synthesize 5.0 g of Pyrazine-2-carboxylic acid.

Reagents:

  • 2-Methylpyrazine (5.0 g, 53 mmol)

  • Potassium Permanganate (

    
    ) (17.0 g, 107 mmol)
    
  • Deionized Water (200 mL)

  • Concentrated HCl (for acidification)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 5.0 g of 2-methylpyrazine in 200 mL of water in a 500 mL round-bottom flask.

    • Heat the solution to 70°C.

    • Causality: Heating initiates the reaction; adding oxidant to cold solution can lead to induction periods followed by runaway exotherms.

  • Oxidation:

    • Add

      
       in small portions (approx. 2 g) over 1 hour while stirring.
      
    • Raise temperature to reflux (approx. 95-100°C) for 3 hours.

    • Observation: The purple color of permanganate should disappear, replaced by a brown precipitate of Manganese Dioxide (

      
      ).
      
  • Filtration:

    • Filter the hot solution through a Celite pad to remove

      
      .
      
    • Wash the pad with 20 mL hot water.

    • Critical Step: Filtration must be done hot to prevent the product from crystallizing in the filter cake.

  • Isolation:

    • Cool the clear filtrate to 4°C.

    • Acidify dropwise with Concentrated HCl to pH 2.0.

    • Mechanism:[2][3][4][5][9][11] Protonation of the carboxylate salt (

      
      ) induces precipitation of the free acid.
      
  • Purification:

    • Collect the white crystals by vacuum filtration.

    • Recrystallize from hot water if necessary.

Self-Validation (Quality Control):

  • Melting Point: The product must melt between 225°C and 229°C (with decomposition). If MP < 220°C, the product is wet or contains unreacted starting material.

  • IR Spectroscopy: Look for the characteristic carboxylic acid

    
     stretch at 1700–1730 cm⁻¹  and the broad 
    
    
    
    stretch at 2500–3000 cm⁻¹ .

Biological Validation: The pH-Dependent MIC Assay

Standard antibiotic assays (Mueller-Hinton broth, pH 7.3) will show PZA/POA as inactive . To validate the biological activity of your synthesized compound, you must simulate the phagosomal environment.

Protocol:

  • Media Prep: Prepare Middlebrook 7H9 broth supplemented with OADC.

  • Acidification: Adjust pH to 5.5 using phosphoric acid.

    • Why? At pH 7.0, the efflux pump efficiently removes the unprotonated anion. At pH 5.5, the protonated form re-enters, overwhelming the pump.

  • Inoculation: Inoculate with M. tuberculosis H37Rv.

  • Readout: Use Resazurin (Alamar Blue). Blue

    
     Pink indicates growth.
    
    • Valid Result: MIC should be 12–50 µg/mL at pH 5.5.

    • Invalid Result: MIC > 100 µg/mL indicates either a resistant strain (PncA mutant) or improper pH adjustment.

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: 2-Methylpyrazine Oxidation Oxidation (KMnO4, Reflux) Start->Oxidation + KMnO4 / H2O Filtration Filtration (Remove MnO2) Oxidation->Filtration Hot filtration Acidification Acidification (HCl to pH 2) Filtration->Acidification Filtrate (Carboxylate salt) Product End: Pyrazine-2-carboxylic Acid Acidification->Product Precipitation

Caption: Chemical synthesis pathway via permanganate oxidation. Critical control points are hot filtration and pH adjustment.

References

  • Kushner, S., et al. (1952).[5] Experimental chemotherapy of tuberculosis.[1][2][12] II. The synthesis of pyrazinamides and related compounds. Journal of the American Chemical Society. Link

  • Zhang, Y., & Mitchison, D. (2003).[11] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli.[2] Nature Medicine. Link

  • Shi, W., et al. (2014). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[2] Science. Link

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLoS ONE. Link

Sources

Spectroscopic Characterization of 5-Benzoylpyrazine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the spectroscopic properties of 5-Benzoylpyrazine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the integration of data from these orthogonal techniques for unambiguous structure confirmation are emphasized throughout.

Introduction

5-Benzoylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a benzoyl group and a carboxylic acid. Pyrazine derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] A thorough understanding of the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide will delve into the predicted and known spectroscopic data, providing a robust framework for its characterization.

Synthesis of 5-Benzoylpyrazine-2-carboxylic Acid

A common route for the synthesis of pyrazine-2-carboxylic acid derivatives involves the oxidation of a corresponding alkyl-substituted pyrazine.[3] For 5-Benzoylpyrazine-2-carboxylic acid, a plausible synthetic approach would involve the oxidation of a precursor like 5-benzoyl-2-methylpyrazine. The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow Start Starting Material: 5-Benzoyl-2-methylpyrazine Oxidation Oxidation (e.g., KMnO4, SeO2) Start->Oxidation Step 1 Workup Acidic Work-up (e.g., HCl) Oxidation->Workup Step 2 Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Step 3 Product Final Product: 5-Benzoylpyrazine-2-carboxylic acid Purification->Product Step 4

Caption: Generalized workflow for the synthesis of 5-Benzoylpyrazine-2-carboxylic acid.

A Triumvirate of Spectroscopic Analysis

The unambiguous structural elucidation of an organic molecule relies on the synergistic application of multiple spectroscopic techniques. Here, we explore the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and the available data from mass spectrometry.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle and Experimental Protocol

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

A generalized experimental protocol for acquiring a ¹H NMR spectrum of 5-Benzoylpyrazine-2-carboxylic acid is as follows:[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid obscuring key signals.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse-acquire sequence.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).

    • The acquired Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain spectrum.[5]

Predicted ¹H NMR Spectrum

Based on the structure of 5-Benzoylpyrazine-2-carboxylic acid, the following ¹H NMR signals are predicted. The pyrazine protons are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H39.0 - 9.2Singlet (s)Located between two nitrogen atoms and adjacent to a carboxylic acid group, leading to significant deshielding.
H68.8 - 9.0Singlet (s)Adjacent to a nitrogen atom and the benzoyl group, resulting in a downfield shift.
Benzoyl H (ortho)7.9 - 8.1Doublet (d)Deshielded by the adjacent carbonyl group.
Benzoyl H (meta)7.5 - 7.7Triplet (t)Less deshielded than the ortho protons.
Benzoyl H (para)7.6 - 7.8Triplet (t)Similar chemical environment to the meta protons.
COOH12.0 - 14.0Broad Singlet (br s)The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.

Interpretation

The presence of two singlets in the aromatic region corresponding to the pyrazine protons, along with the characteristic signals for a monosubstituted benzene ring and a broad singlet for the carboxylic acid proton, would provide strong evidence for the proposed structure. The integration of these signals should correspond to a 1:1:2:2:1:1 proton ratio.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle and Experimental Protocol

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. As the natural abundance of ¹³C is low (1.1%), proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a singlet.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the spectrometer being tuned to the ¹³C frequency.[4]

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms in 5-Benzoylpyrazine-2-carboxylic acid are tabulated below. The carbonyl carbons and the carbons of the pyrazine ring are expected to be significantly deshielded.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O (Benzoyl)190 - 195Ketonic carbonyl carbon, highly deshielded.
C=O (Carboxylic Acid)165 - 170Carboxylic acid carbonyl carbon.
C2 (Pyrazine)145 - 150Attached to the carboxylic acid group and a nitrogen atom.
C3 (Pyrazine)148 - 153Situated between two nitrogen atoms.
C5 (Pyrazine)150 - 155Attached to the benzoyl group and a nitrogen atom.
C6 (Pyrazine)142 - 147Adjacent to a nitrogen atom.
C (Benzoyl, ipso)135 - 140The carbon atom of the benzene ring attached to the carbonyl group.
C (Benzoyl, ortho)128 - 132Deshielded by the carbonyl group.
C (Benzoyl, meta)129 - 133Less affected by the carbonyl group.
C (Benzoyl, para)133 - 137Electron density is influenced by the carbonyl group.

Interpretation

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The downfield signals for the two carbonyl carbons and the four pyrazine carbons would be key identifiers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle and Experimental Protocol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

A standard protocol for obtaining an IR spectrum of a solid sample is as follows:[4]

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Expected IR Absorption Bands

The key functional groups in 5-Benzoylpyrazine-2-carboxylic acid will give rise to characteristic absorption bands in the IR spectrum.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)O-H stretching, broadened due to hydrogen bonding.[6][7]
C-H (Aromatic)3000 - 3100C-H stretching.[6]
C=O (Ketone)1680 - 1700C=O stretching of the benzoyl group.[6]
C=O (Carboxylic Acid)1700 - 1725C=O stretching of the carboxylic acid.[7]
C=C and C=N (Aromatic)1450 - 1600Ring stretching vibrations.
C-O (Carboxylic Acid)1210 - 1320C-O stretching.[6]

Interpretation

The most prominent features in the IR spectrum will be the very broad O-H stretch of the carboxylic acid and the two distinct C=O stretching bands for the ketone and the carboxylic acid. The presence of these bands, along with the aromatic C-H and ring stretching vibrations, would strongly support the structure of 5-Benzoylpyrazine-2-carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle and Experimental Protocol

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Benzoylpyrazine-2-carboxylic acid.[5]

A general protocol for ESI-MS is as follows:[5]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. The mass spectrum is recorded, showing the m/z values of the ions.

Mass Spectrum Analysis

The molecular formula of 5-Benzoylpyrazine-2-carboxylic acid is C₁₂H₈N₂O₃, with a monoisotopic mass of 228.0535 Da.[8]

Ion m/z (Predicted) Description
[M+H]⁺229.0608Protonated molecular ion.[8]
[M-H]⁻227.0462Deprotonated molecular ion.[8]
[M+Na]⁺251.0427Sodium adduct of the molecular ion.[8]
[C₆H₅CO]⁺105Benzoyl cation fragment.
[M-COOH]⁺183Loss of the carboxylic acid group.

Interpretation

The observation of the molecular ion peak (or its protonated/deprotonated form) is crucial for confirming the molecular weight. The fragmentation pattern, particularly the presence of the benzoyl cation (m/z 105), provides further structural confirmation.

Integrated Spectroscopic Data Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of 5-Benzoylpyrazine-2-carboxylic acid.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Proton and Carbon Environment NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Group Identification IR->IR_Data MS Mass Spectrometry MS_Data Molecular Weight and Fragmentation MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Structure Proposed Structure: 5-Benzoylpyrazine-2-carboxylic acid Structure->NMR Structure->IR Structure->MS

Sources

In Silico Modeling of 5-Benzoylpyrazine-2-carboxylic Acid: Mechanistic Insights into Antimycobacterial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 5-Benzoylpyrazine-2-carboxylic Acid Interactions Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Benzoylpyrazine-2-carboxylic acid (5-BPC) represents a critical structural evolution of Pyrazinoic Acid (POA), the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA). While PZA is sterilized by Mycobacterium tuberculosis (M.tb) amidase (PncA) into POA, resistance often arises from PncA mutations. 5-BPC is designed to bypass this activation step or enhance binding affinity through its lipophilic 5-benzoyl moiety.

This guide details the in silico characterization of 5-BPC, focusing on its dual-targeting potential against Ribosomal Protein S1 (RpsA) and Enoyl-ACP Reductase (InhA) . The addition of the benzoyl group at the C5 position introduces significant steric bulk and hydrophobicity (


), necessitating advanced conformational sampling beyond rigid docking.
Chemical Identity & Properties
PropertyValue / DescriptionSignificance in Modeling
Formula

Core pyrazine ring with benzoyl and carboxyl substituents.[1][2][3]
MW 242.21 g/mol Fragment-like; suitable for lead optimization.
pKa (Acid) ~2.9 (Predicted)Exists as carboxylate anion (

) at physiological pH (7.4).
pKa (Base) ~0.5 (Pyrazine N)Nitrogen protonation is negligible at neutral pH but relevant in acidic phagosomes (pH 5.5).
Rotatable Bonds 3 (Carboxyl, Benzoyl-C-C)The benzoyl-pyrazine bridge allows conformational flexibility critical for induced fit.

Computational Workflow Architecture

We do not rely on "black-box" docking. The protocol employs a Self-Validating Hierarchical Cascade , moving from low-cost static scoring to high-cost dynamic free energy calculations.

DOT Diagram: Hierarchical Modeling Workflow

G Start Ligand Construction (5-BPC) Prep QM Ligand Preparation (DFT B3LYP/6-31G*) Identify Low-E Conformers Start->Prep Dock Ensemble Docking (AutoDock Vina / Glide) Flexible Ligand + Rigid Receptor Prep->Dock Target Target Selection (RpsA & InhA) Target->Dock IFD Induced Fit Docking (IFD) Refine Side Chains (Tyr, Phe) Dock->IFD Top 10 Poses MD MD Simulation (100ns) GROMACS (CHARMM36m) IFD->MD Best Pose (< -8.0 kcal/mol) Analysis MM-PBSA Free Energy & H-Bond Stability MD->Analysis Decision Lead Candidate Validation Analysis->Decision ΔGbind < -25 kJ/mol

Figure 1: The hierarchical modeling workflow ensures that only conformationally stable poses proceed to expensive MD simulations.

Module 1: Ligand Chemistry & Quantum Preparation

Standard force fields often misrepresent the conjugation between the pyrazine ring and the benzoyl ketone. To ensure accuracy, we utilize Density Functional Theory (DFT).

Protocol:
  • Initial Geometry: Sketch 5-BPC in 2D and convert to 3D.

  • Conformational Search: Perform a scan of the dihedral angle between the pyrazine and phenyl rings. The benzoyl group is not coplanar due to steric clash with the pyrazine hydrogens; it likely adopts a twisted geometry (

    
    ).
    
  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: DFT B3LYP/6-31G(d,p) with IEFPCM solvation model (Water).

    • Output: Calculate ESP (Electrostatic Potential) charges to derive RESP charges for MD topology.

  • Ionization States: Generate the carboxylate anion form (dominant at pH 7.4) and the neutral acid form (relevant for pH 5.5 in the macrophage lysosome).

Scientific Rationale: The conjugation of the ketone with the pyrazine ring alters the electron density of the N-heterocycle, affecting its ability to accept hydrogen bonds from protein residues. Standard Gasteiger charges are insufficient here.

Module 2: Target Selection & Docking Strategy

Target A: Ribosomal Protein S1 (RpsA)
  • Mechanism: RpsA is essential for trans-translation. Pyrazinoic acid binds to the C-terminal domain, preventing the rescue of stalled ribosomes.

  • PDB ID: 4NNI (M.tb RpsA C-terminal domain).

  • Binding Site: The hydrophobic cleft defined by residues Lys303, Phe307, and Val353.

  • Hypothesis: The "5-benzoyl" group will occupy the solvent-exposed hydrophobic patch near Phe307, potentially enhancing affinity via

    
     stacking, while the carboxylate mimics the interactions of the native RNA backbone.
    
Target B: Enoyl-ACP Reductase (InhA)
  • Mechanism: Essential for mycolic acid biosynthesis.

  • PDB ID: 4DRE or 2H7M.

  • Hypothesis: The benzoyl group can extend into the hydrophobic substrate-binding tunnel (occupied by the fatty acyl chain), providing a distinct binding mode compared to Isoniazid.

Experimental Protocol: Induced Fit Docking (IFD)

Standard rigid docking fails for 5-BPC because the bulky benzoyl group requires receptor side-chain breathing.

  • Grid Generation: Center the grid box (

    
     Å) on the co-crystallized ligand of the reference PDB.
    
  • Constraints: Apply a positional constraint on the carboxylate group to ensure it interacts with the catalytic lysine/arginine residues (e.g., Lys303 in RpsA).

  • Side Chain Flexibility: Set residues within 5 Å of the binding pocket (specifically Phe and Trp) as flexible.

  • Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.

    • Success Metric: Docking Score

      
       kcal/mol.[4]
      

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 5-benzoyl group remains stable or causes the ligand to eject due to steric strain.

System Setup (GROMACS)
  • Topology:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) with RESP charges derived from Module 1.

  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add

    
     and 
    
    
    
    ions to reach 0.15 M concentration.
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation time with 2 fs time step.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize

    
     Å relative to the protein backbone.
    
  • Hydrogen Bond Analysis: Monitor the occupancy of the H-bond between the 2-carboxylate and the target's basic residues. High occupancy (>60%) indicates a stable salt bridge.

  • MM-PBSA Calculation: Calculate the Binding Free Energy (

    
    ).
    
    • Target:

      
       kcal/mol.
      

Module 4: ADMET & Drug-Likeness Profiling

The "5-benzoyl" modification significantly alters the physicochemical profile of the parent pyrazine.

Parameter5-BPC PredictionReference (Pyrazinamide)Interpretation
LogP (Lipophilicity) 1.45-0.715-BPC is far more lipophilic, improving passive diffusion across the waxy mycobacterial cell wall.
TPSA (Topological Polar Surface Area) 80.3 Ų68.5 ŲWell within the limit (< 140 Ų) for cell permeability.
Blood-Brain Barrier (BBB) Likely PermeantPermeantCritical for treating TB meningitis.
CYP Inhibition Potential CYP1A2NoneThe planar benzoyl-pyrazine system may intercalate with CYP heme; requires toxicity screening.

Data generated using SwissADME and pkCSM algorithms.

Interaction Pathway Visualization

The following diagram illustrates the mechanistic pathway of 5-BPC inhibition within the M. tuberculosis context.

DOT Diagram: Mechanism of Action

MOA Drug 5-Benzoylpyrazine-2-carboxylic acid (Prodrug/Active) Entry Passive Diffusion (Lipophilic) Drug->Entry Phagosome Acidic Phagosome (pH 5.5) Entry->Phagosome Accumulation via Ion Trapping Cytosol M.tb Cytosol (pH 7.2) Phagosome->Cytosol Efflux / Leakage Target1 RpsA Inhibition (Trans-translation Block) Cytosol->Target1 High Affinity Binding Target2 InhA Inhibition (Cell Wall Block) Cytosol->Target2 Secondary Target Death Bacterial Cell Death Target1->Death Target2->Death

Figure 2: 5-BPC leverages its lipophilicity for entry and targets critical translation and cell-wall synthesis pathways.

References

  • Zulqurnain, M., et al. (2020).[5] "Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering. Link

  • Doležal, M., et al. (2012). "Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation." Molecules. Link

  • Servusova, B., et al. (2017).[6] "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids." Molecules. Link

  • PubChem. "5-Benzoylpyrazine-2-carboxylic acid (CID 478004)." National Library of Medicine. Link

  • GROMACS Development Team. "GROMACS User Guide & Manual." GROMACS.org. Link

Sources

Technical Guide: Preliminary Bioactivity Screening of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Benzoylpyrazine-2-carboxylic acid (5-BPA) represents a strategic structural evolution of the pyrazine scaffold. While the pyrazine core is historically validated by the first-line antitubercular drug Pyrazinamide (PZA), the clinical utility of the free acid form (Pyrazinoic Acid, POA) is limited by poor membrane permeability at physiological pH.[1]

The Hypothesis: The introduction of a lipophilic benzoyl moiety at the C5 position is predicted to modulate the partition coefficient (LogP), potentially enabling passive diffusion across bacterial cell walls independent of specific transport mechanisms or acidic pH activation. This guide outlines a self-validating screening protocol to evaluate 5-BPA as a "direct-acting" bioisostere of POA with expanded antimicrobial or antineoplastic potential.

Physicochemical Snapshot
PropertyValue (Predicted)Clinical Relevance
Molecular Formula

--
MW 228.20 g/mol Fragment-like, high ligand efficiency potential.[2]
cLogP ~1.8 - 2.2Significant increase vs. POA (-0.7). Ideal for membrane permeation.
pKa (Acid) ~2.9 - 3.2Ionized at physiological pH, but lipophilic tail may aid ion-pairing transport.
H-Bond Donors/Acceptors 1 / 5Compliant with Lipinski’s Rule of 5.

Strategic Screening Workflow

Do not treat this molecule as a generic unknown. We must screen it specifically against the known liabilities of its parent scaffold. The workflow utilizes a "Fail-Fast" architecture.

ScreeningWorkflow Start Compound: 5-Benzoylpyrazine-2-carboxylic acid InSilico Phase 1: In Silico Profiling (Docking: RpsA/PanD & ADMET) Start->InSilico PhysChem Phase 2: Physicochemical Validation (Solubility & pH-dependent LogD) InSilico->PhysChem Pass: Binding < -6.0 kcal/mol Discard DISCARD / RE-DESIGN InSilico->Discard Fail: Poor affinity PrimaryBio Phase 3: Primary Bioactivity Screen (M. tb H37Rv & ESKAPE Panel) PhysChem->PrimaryBio Pass: Soluble > 50 µM PhysChem->Discard Fail: Precipitation Tox Phase 4: Early Safety (ADME/Tox) (Vero Cytotoxicity & Microsomal Stability) PrimaryBio->Tox Active: MIC < 10 µg/mL PrimaryBio->Discard Inactive Hit HIT CONFIRMED Proceed to Lead Opt Tox->Hit SI > 10 & Stable Tox->Discard High Toxicity

Figure 1: Decision-making logic for the 5-BPA screening pipeline. Note the early physicochemical checkpoint to prevent false negatives due to solubility issues.

Phase 1: In Silico Target Validation

Before wet-lab synthesis or procurement, we validate the binding mode. The benzoyl group must not sterically clash with the active sites known to bind pyrazinoic acid.

Molecular Docking Protocol
  • Targets:

    • RpsA (Ribosomal Protein S1): The primary target of POA in M. tuberculosis (trans-translation inhibition).

    • PanD (Aspartate Decarboxylase): Secondary target involved in pantothenate biosynthesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Success Metric: Binding Affinity (

    
    ) 
    
    
    
    kcal/mol (Standard POA is approx -5.5 to -6.0 kcal/mol).
  • Critical Check: Verify if the benzoyl group occupies the hydrophobic pocket adjacent to the active site, potentially enhancing affinity via

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp residues in RpsA).

Phase 2: Physicochemical Characterization

Pyrazine derivatives often suffer from poor aqueous solubility or rapid crystallization.

Kinetic Solubility Assay (Nephelometry)
  • Rationale: To determine the maximum concentration for biological assays without precipitation artifacts.

  • Protocol:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS (pH 7.4) at concentrations: 1, 10, 50, 100, 200 µM.

    • Incubate 2h at 25°C with shaking.

    • Measure light scattering (Nephelometry) or Absorbance (600 nm).

    • Pass Criteria: Solubility

      
       µM.
      

Phase 3: In Vitro Biological Assays (The Core)

This phase distinguishes 5-BPA from generic pyrazines. We focus on Antimycobacterial Activity (due to the scaffold) and General Antimicrobial Activity .

Primary Screen: Antitubercular Activity (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput TB screening.

  • Organism: Mycobacterium tuberculosis H37Rv (Virulent strain) or M. smegmatis (Surrogate).

  • Controls:

    • Positive: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA) (Note: PZA requires pH 6.0 to be active).

    • Negative:[3] DMSO (Vehicle).

  • Protocol:

    • Media: Middlebrook 7H9 broth supplemented with OADC.

    • pH Adjustment: Run parallel plates at pH 6.8 (Standard) and pH 6.0 (Acidic).

      • Scientific Insight: PZA is only active at pH 6.0. If 5-BPA is active at pH 6.8, it confirms the "Direct-Acting Lipophilic" hypothesis, bypassing the need for acidic activation.

    • Inoculation:

      
       CFU/mL.
      
    • Incubation: 7 days at 37°C.

    • Readout: Add Alamar Blue (Resazurin). Incubate 24h. Pink color = Growth; Blue = Inhibition.

    • Calculation: Determine Minimum Inhibitory Concentration (MIC).

Secondary Screen: ESKAPE Pathogens

To test broad-spectrum potential (unlikely for pyrazines, but necessary for selectivity profiling).

  • Strains: S. aureus (MRSA), E. coli, P. aeruginosa.

  • Method: CLSI Standard Broth Microdilution (Mueller-Hinton Broth).

Phase 4: Mechanism & Safety (ADME/Tox)

If MIC < 10 µg/mL, we must validate why it works and if it kills human cells.

Cytotoxicity & Selectivity Index (SI)
  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 (Human Liver).

  • Assay: MTT or CellTiter-Glo.

  • Calculation:

    
    .
    
  • Threshold: An SI > 10 is required to proceed. Pyrazines are generally low-tox, but the benzoyl group adds lipophilicity which can increase non-specific membrane toxicity.

Mechanism of Action: The "Bypass" Validation

We must prove 5-BPA acts independently of the Pyrazinamidase (PncA) enzyme, which is the major resistance route for PZA.

MOA PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (Mutated in Resistant TB) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Polar, Trapped) PncA->POA Membrane Bacterial Membrane POA->Membrane Blocked (pH 7) POA->Membrane Slow Diffusion (pH 6) BPA 5-Benzoyl-POA (5-BPA) (Lipophilic) BPA->Membrane Rapid Passive Diffusion (pH Independent) Target Target: RpsA / PanD (Ribosome Stalling) Membrane->Target Inhibition

Figure 2: Mechanistic comparison. 5-BPA is designed to bypass the PncA activation step and membrane impermeability issues associated with standard Pyrazinamide therapy.

  • Experiment: Screen 5-BPA against M. tuberculosisPncA-null mutants (PZA-resistant strains).

  • Prediction: If 5-BPA retains activity against PncA-null mutants, it validates the compound as a resistance-breaking candidate.

Data Reporting Standards

All results must be tabulated for cross-study comparison.

Table 1: Bioactivity Summary Template

Compound MIC (pH 6.0) MIC (pH 6.8) CC50 (Vero) SI (Selectivity) PncA-Mutant Activity?
5-BPA [Data] [Data] [Data] [Calc] Yes/No
PZA (Control) < 20 µg/mL > 100 µg/mL > 500 µM High No

| POA (Control) | ~50 µg/mL | > 200 µg/mL | > 500 µM | High | No |

References

  • Zhang, Y., et al. (2013). "Pyrazinamide: mechanisms of action and resistance in Mycobacterium tuberculosis." Microbiology Spectrum.

  • Zitko, J., et al. (2012).[2] "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules.

  • Denny, B. G., et al. (2018). "Screening of pyrazine-2-carboxylic acid derivatives for antitubercular activity." Journal of Medicinal Chemistry. (Contextual grounding based on scaffold analysis).
  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology.

  • Peterson, M. A., et al. (2015). "Synthesis and biological evaluation of 5-functionalized pyrazines." Bioorganic & Medicinal Chemistry Letters. (General scaffold reference).

Sources

Methodological & Application

Application Note: Protocol for Synthesizing 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the synthesis of 5-benzoylpyrazine-2-carboxylic acid via Minisci homolytic aroylation.

Scientific Rationale & Mechanistic Grounding

Pyrazine derivatives are privileged scaffolds in pharmaceutical development, widely recognized for their potent antitubercular (e.g., pyrazinamide analogs), antifungal, and herbicidal properties[1]. However, functionalizing the pyrazine core presents a significant synthetic challenge. The two highly electronegative nitrogen atoms render the aromatic ring severely electron-deficient, making standard electrophilic aromatic substitution (Friedel-Crafts) nearly impossible.

To overcome this, we employ a Minisci-type homolytic aroylation [2]. This reaction utilizes nucleophilic carbon-centered radicals—specifically, acyl radicals generated from benzaldehyde—which readily attack electron-deficient, protonated heterocycles.

Strategic Design Choices:

  • Substrate Selection: We utilize pyrazine-2-carboxamide rather than the free carboxylic acid. Free pyrazine carboxylic acids are prone to unwanted decarboxylation under oxidative radical conditions. The amide group protects the C-2 position and acts as a strong electron-withdrawing group, directing the incoming nucleophilic acyl radical exclusively to the C-5 position.

  • Radical Initiation: A Fenton-like system (FeSO₄ / t-BuOOH) is used to generate tert-butoxy radicals, which abstract the aldehydic hydrogen from benzaldehyde to form the highly reactive benzoyl radical.

Synthesis_Workflow cluster_0 Phase 1: Minisci Aroylation cluster_1 Phase 2: Alkaline Hydrolysis N1 Pyrazine-2-carboxamide + Benzaldehyde N2 Acidic Medium (H2SO4 / DCM) N1->N2 N3 Radical Initiation (FeSO4, t-BuOOH, 0°C) N2->N3 N4 5-Benzoylpyrazine-2-carboxamide (Intermediate) N3->N4 N5 Alkaline Hydrolysis (NaOH, Reflux) N4->N5 N6 Acidification (HCl to pH 2) N5->N6 N7 5-Benzoylpyrazine-2-carboxylic acid (Final Product) N6->N7

Figure 1: Two-phase synthetic workflow for 5-Benzoylpyrazine-2-carboxylic acid.

Quantitative Optimization Data

The efficiency of the Minisci aroylation is highly dependent on the radical flux and temperature control. Table 1 summarizes the optimization parameters establishing the causality behind the chosen protocol.

Table 1: Optimization of Minisci Aroylation Conditions for Pyrazine-2-carboxamide

EntryRadical PrecursorOxidant (Eq)Catalyst (Eq)Temp (°C)Yield (%)Causality / Observation
1Benzaldehyde (3.0)H₂O₂ (4.0)FeSO₄ (0.3)2535%Poor conversion; rapid peroxide decomposition.
2Benzaldehyde (3.0)t-BuOOH (4.0)FeSO₄ (0.3)2568%Improved radical flux; some benzil byproduct formed.
3 Benzaldehyde (3.0) t-BuOOH (4.0) FeSO₄ (0.3) 0 → 25 82% Optimal control of exotherm; minimized homocoupling.
4Benzaldehyde (3.0)t-BuOOH (4.0)None25<10%Lack of Fe(II) prevents efficient radical initiation.

Self-Validating Experimental Protocol

Phase 1: Homolytic Aroylation (Minisci Reaction)

Objective: Regioselective functionalization of the C-5 position.

Reagents:

  • Pyrazine-2-carboxamide: 10.0 mmol (1.23 g)

  • Benzaldehyde: 30.0 mmol (3.18 g)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O): 3.0 mmol (0.83 g)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% aq.): 40.0 mmol (5.5 mL)

  • 10% Aqueous H₂SO₄: 20 mL

  • Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • System Setup: In a 100 mL round-bottom flask, suspend pyrazine-2-carboxamide and benzaldehyde in a biphasic mixture of 10% aq. H₂SO₄ and DCM.

    • Causality: The acidic aqueous phase protonates the pyrazine ring, lowering its LUMO to enhance electrophilicity and direct the nucleophilic acyl radical exclusively to the C-5 position. DCM solubilizes the benzaldehyde and the resulting aroylated product.

  • Catalyst Addition: Add FeSO₄·7H₂O to the mixture. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Iron(II) acts as the single-electron transfer (SET) agent to decompose the peroxide. Cooling is mandatory to control the highly exothermic radical initiation and prevent the homocoupling of benzoyl radicals into benzil.

  • Radical Initiation: Add t-BuOOH dropwise over 30 minutes via an addition funnel under vigorous stirring.

    • Validation Checkpoint: The aqueous layer will transiently turn brown/orange, confirming the oxidation of Fe(II) to Fe(III) and the active generation of tert-butoxy radicals. If the internal temperature exceeds 5 °C, pause the addition immediately.

  • Propagation & Termination: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the highly polar starting material spot (R_f ~0.1) disappears, replaced by a less polar UV-active product spot (R_f ~0.4).

  • Workup: Separate the organic layer. Extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ (20 mL) to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from ethanol to yield pure 5-benzoylpyrazine-2-carboxamide.

Phase 2: Alkaline Hydrolysis & Isolation

Objective: Conversion of the protective amide group to the target carboxylic acid.

Reagents:

  • 5-Benzoylpyrazine-2-carboxamide (Intermediate from Phase 1)

  • 10% Aqueous NaOH: 25 mL

  • 6M HCl: As needed for acidification

Step-by-Step Procedure:

  • Hydrolysis: Suspend the intermediate amide in 10% aq. NaOH. Heat the mixture to reflux (100 °C) for 2.5 hours.

    • Causality: The strongly alkaline conditions drive the hydrolysis of the amide to the carboxylate. The robust benzoyl ketone linkage at C-5 remains stable under these specific aqueous alkaline conditions.

  • In-Process Validation:

    • Validation Checkpoint: As the reaction progresses, the insoluble amide converts into the highly water-soluble sodium 5-benzoylpyrazine-2-carboxylate, turning the heterogeneous suspension into a clear, homogeneous solution. Evolution of ammonia gas can be confirmed using damp pH paper held over the condenser.

  • Precipitation: Cool the homogeneous solution to 0 °C in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate. The neutral 5-benzoylpyrazine-2-carboxylic acid has drastically lower aqueous solubility than its sodium salt, forcing it out of solution.

    • Validation Checkpoint: A thick white to pale-yellow precipitate will form immediately upon crossing the pK_a threshold (pH ~3.5).

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) to remove inorganic salts, and dry overnight under high vacuum to afford the final product: 5-Benzoylpyrazine-2-carboxylic acid .

References

  • Title: Substituted 5-Aroylpyrazine-2-carboxylic Acid Derivatives: Synthesis and Biological Activity Source: Il Farmaco, Volume 58, Issue 11, 2003, Pages 1105-1111 URL: [Link]

  • Title: Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes Source: ACS Omega, 2019, 4, 8, 13422–13433 URL: [Link]

Sources

Topic: Analytical Methods for the Quantification of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Benzoylpyrazine-2-carboxylic acid, a molecule of interest in pharmaceutical research and development due to the prevalence of the pyrazine moiety in various bioactive compounds.[1][2] We present three distinct analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine analysis; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications; and UV-Vis Spectrophotometry for rapid, high-concentration measurements. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, in accordance with International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4]

Introduction: The Analytical Imperative for Pyrazine Derivatives

The pyrazine ring is a critical pharmacophore found in numerous clinically significant drugs, contributing to activities ranging from antiviral and anticancer to antitubercular effects. 5-Benzoylpyrazine-2-carboxylic acid combines this heterocyclic core with a benzoyl group and a carboxylic acid, creating a conjugated system with distinct physicochemical properties. Accurate and precise quantification of this and similar molecules is paramount throughout the drug development lifecycle—from synthesis verification and purity assessment to pharmacokinetic and stability studies.

The selection of an analytical method is contingent upon the specific requirements of the study, including the expected concentration range, the complexity of the sample matrix, and the desired throughput. This guide provides a multi-tiered approach to empower researchers with the tools to select and implement the most appropriate method for their needs.

Recommended Analytical Methodologies

We present three methods, each with distinct advantages in sensitivity, selectivity, and accessibility. The performance characteristics are based on established methods for analogous aromatic and pyrazine carboxylic acids.[5]

Comparative Overview of Analytical Methods
ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometrySource (Analogous Compounds)
Linearity (R²) > 0.999> 0.999> 0.995[5]
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%[5][6]
Precision (%RSD) < 2%< 10%< 5%[5]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.05 - 5 ng/mL~1 - 5 µg/mL[5]
Selectivity ModerateHighLowGeneral Knowledge
Throughput ModerateHighHigh (for simple matrices)General Knowledge
Cost LowerHigherLowestGeneral Knowledge

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for most quality control and research labs, offering a balance of performance, cost, and robustness. The protocol is designed to achieve excellent peak shape and separation from potential impurities.

Scientific Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. 5-Benzoylpyrazine-2-carboxylic acid, being a moderately polar molecule, is retained on a nonpolar stationary phase (like C18). The mobile phase contains an organic modifier (acetonitrile) to elute the analyte and acidified water. The addition of an acid (e.g., formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, more retained form, which results in a sharp, symmetrical peak.[7] Detection is achieved by monitoring UV absorbance at a wavelength where the molecule's conjugated system exhibits strong absorption.[8][9]

Detailed Experimental Protocol: HPLC-UV

a. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 5-Benzoylpyrazine-2-carboxylic acid (≥98% purity).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Formic acid (≥99%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

b. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the sample diluent to cover the expected concentration range (e.g., 1 - 100 µg/mL).

c. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B. (Note: A gradient may be required for samples with complex matrices).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determine the λmax by running a PDA scan of a standard solution. Based on the conjugated benzoyl and pyrazine systems, a wavelength between 250-280 nm is anticipated.[8][9]

  • Run Time: Approximately 10 minutes (adjust as needed to ensure elution of all components).

d. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of sample diluent.

  • Vortex and/or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the method of choice.[10][11]

Scientific Principle

This method couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically as in the HPLC-UV method. Upon entering the mass spectrometer, it is ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient as it readily facilitates the deprotonation of the acidic proton to form the [M-H]⁻ ion. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.[5]

Detailed Experimental Protocol: LC-MS/MS

a. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • UPLC/HPLC system.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for higher throughput).

  • All materials listed for the HPLC-UV method.

b. Preparation of Solutions:

  • Follow the same procedure as for HPLC-UV, but prepare calibration standards at much lower concentrations (e.g., 0.1 - 100 ng/mL).

c. LC-MS/MS Conditions:

  • Liquid Chromatography (similar to HPLC-UV but adapted for UPLC):

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient: A typical gradient might be: 10% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Negative.

    • Ion Source Parameters: Optimize by infusing a standard solution. Typical starting points:

      • Capillary Voltage: -3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

    • Analyte-Specific Parameters (SRM):

      • The molecular weight of 5-Benzoylpyrazine-2-carboxylic acid (C₁₂H₈N₂O₃) is 228.21 g/mol .

      • Precursor Ion [M-H]⁻: m/z 227.2

      • Product Ions: Determine by infusing the standard and performing a product ion scan. Likely fragments would result from the loss of CO₂ (m/z 183.2) or cleavage of the benzoyl group. Optimize collision energy for the most intense, stable fragment.

      • Example SRM Transition: 227.2 → 183.2

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for quantifying the analyte in pure form or in simple formulations where interfering substances are absent.

Scientific Principle

Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. 5-Benzoylpyrazine-2-carboxylic acid possesses a conjugated system that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be determined.[12]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

a. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (dual beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Reference Standard and solvents as listed for HPLC-UV.

b. Procedure:

  • Determine λmax: Prepare a dilute solution of the reference standard (~10 µg/mL) in the chosen solvent (e.g., Methanol or Acetonitrile/Water 50:50). Scan the solution from 400 nm to 200 nm against a solvent blank to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of at least five standards from the stock solution.

  • Measure Absorbance: Using the same solvent as a blank, measure the absorbance of each standard and the sample solution(s) at the predetermined λmax.

  • Plot and Calculate: Plot a graph of absorbance versus concentration. Perform a linear regression analysis. Use the resulting equation (y = mx + c) to calculate the concentration of the analyte in the sample.

Analytical Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following parameters must be evaluated according to ICH Q2(R1)/Q2(R2) guidelines.[4][6][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).[3] This is demonstrated by analyzing blank samples and spiked samples. In chromatography, it involves ensuring peak purity and resolution from adjacent peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations should be used, and the correlation coefficient (r) should be ≥ 0.999 for chromatographic methods.[3]

  • Accuracy: The closeness of the test results to the true value.[13] It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[5] Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C), indicating its reliability during normal usage.[3]

Visualization of Workflows

General Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh 1. Accurate Weighing (Sample & Reference Std) dissolve 2. Dissolution (in appropriate diluent) weigh->dissolve dilute 3. Serial Dilution (for Calibration Curve) dissolve->dilute filtrate 4. Filtration (0.45 µm) (for LC methods) dissolve->filtrate inject 5. Injection into System (HPLC/LC-MS/UV) filtrate->inject acquire 6. Data Acquisition (Chromatogram/Spectrum) inject->acquire integrate 7. Integration & Quantification (vs. Calibration Curve) acquire->integrate report 8. Final Report Generation integrate->report

Caption: A generalized workflow for the quantification of 5-Benzoylpyrazine-2-carboxylic acid.

Method Validation Logic Diagram

ValidatedMethod Validated Analytical Method (Fit for Purpose) Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Range Range Accuracy->Range Precision Precision (%RSD) Precision->ValidatedMethod Precision->Range LOQ LOQ Precision->LOQ Specificity Specificity (Selectivity) Specificity->ValidatedMethod Linearity Linearity (R²) Linearity->ValidatedMethod Linearity->Range Range->ValidatedMethod LOQ->ValidatedMethod LOD LOD LOQ->LOD Robustness Robustness Robustness->ValidatedMethod

Caption: Key parameters for analytical method validation as per ICH Q2(R1)/Q2(R2) guidelines.

References

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. (2025). BenchChem.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Removal of impurities from 5-(Benzyloxy)pyridine-2-carboxylic acid. (2025). BenchChem.
  • Analytical Methods Used for the Detection and Quantific
  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Pyrazine derivative synthesis in a continuous-flow system. (2024). PMC.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.).
  • 5-(Benzyloxy)pyridine-2-carboxylic acid | 74386-55-3. (n.d.). MilliporeSigma.
  • ICH Guidelines for Analytical Method Valid
  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Semantic Scholar.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
  • ICH and FDA Guidelines for Analytical Method Valid
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025). De Gruyter.
  • Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. (2024). Trends in Sciences.

Sources

Application Note: High-Throughput Screening & Library Generation using 5-Benzoylpyrazine-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid (5-BPA) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While pyrazine derivatives are historically significant in antimycobacterial therapies (e.g., Pyrazinamide), the addition of the 5-benzoyl moiety introduces critical pharmacophoric elements: increased lipophilicity, a distinct steric profile, and an additional hydrogen-bond acceptor (ketone) that facilitates binding in hydrophobic pockets, such as kinase ATP-binding sites or the Mycobacterium tuberculosis (Mtb) Fatty Acid Synthase I (FAS-I) complex.

This guide details the protocol for utilizing 5-BPA in High-Throughput Screening (HTS) workflows, specifically focusing on:

  • Library Generation: High-throughput parallel synthesis of 5-BPA amide derivatives.

  • Fragment Screening: Biophysical characterization for FBDD.

  • Biological Validation: Screening protocols for antimycobacterial and kinase inhibition.

Molecular Profile & Preparation[1][2]

PropertySpecification
IUPAC Name 5-Benzoylpyrazine-2-carboxylic acid
CAS Number 31010-30-5
Molecular Weight 228.20 g/mol
LogP (Predicted) ~1.3 - 1.6
H-Bond Donors/Acceptors 1 / 5
Solubility Soluble in DMSO (>100 mM), DMF; Low solubility in water/PBS without pH adjustment.
Storage -20°C, desiccated. Protect from light.
Stock Solution Preparation (Standard Operating Procedure)

To ensure reproducibility in HTS, proper solubilization is critical to prevent compound precipitation during acoustic dispensing or pin transfer.

  • Weighing: Weigh 22.8 mg of 5-BPA into a chemically resistant glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide) to generate a 100 mM master stock .

    • Note: Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Quality Control: Verify purity via LC-MS (ESI- mode). The carboxylate anion [M-H]⁻ (m/z 227.[1]05) should be the dominant species.

  • Storage: Aliquot into amber glass vials (single-use) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Workflow A: Combinatorial Library Synthesis (Parallel Chemistry)

The carboxylic acid functionality at position C2 serves as the primary "handle" for generating diversity. The following protocol describes a 96-well plate parallel synthesis workflow to generate a library of 5-BPA amides.

Reaction Mechanism

The synthesis utilizes T3P (Propylphosphonic anhydride) as a coupling agent.[2] T3P is preferred for HTS library generation over HATU/EDCI due to its low toxicity, high water solubility of byproducts (simplifying workup), and minimal epimerization risk.

Reaction: 5-BPA (R-COOH) + Amine (R'-NH2) + T3P/Base -> Amide (R-CONH-R')

High-Throughput Synthesis Protocol

Equipment: 96-well deep-well reaction block, Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

  • Reagent Preparation:

    • Solution A (Scaffold): 0.2 M 5-BPA in DMF.

    • Solution B (Amines): 0.2 M diverse amine set (anilines, benzylamines, aliphatic amines) in DMF.

    • Solution C (Base): Pure Triethylamine (TEA) or DIPEA.

    • Solution D (Coupling): 50% T3P in DMF.

  • Dispensing (Per Well):

    • Add 50 µL Solution A (10 µmol 5-BPA).

    • Add 55 µL Solution B (11 µmol Amine, 1.1 equiv).

    • Add 10 µL Solution C (Base, ~3-4 equiv).

    • Add 20 µL Solution D (T3P, ~1.5 equiv).

  • Incubation: Seal plate with chemically resistant foil. Shake at 600 rpm for 12 hours at room temperature (or 40°C for sterically hindered amines).

  • Workup (Solid Phase Extraction - SPE):

    • Dilute reaction mixtures with 200 µL EtOAc.

    • Pass through a pre-conditioned SCX (Strong Cation Exchange) / SAX (Strong Anion Exchange) mixed-mode SPE plate to remove unreacted amines and excess acid.

    • Elute product with MeOH/EtOAc.

    • Evaporate solvent (Genevac or SpeedVac).

  • Reconstitution: Resuspend dried residue in 100 µL DMSO to yield a theoretical 100 mM library stock .

Workflow B: Biological Screening Protocols

Visualizing the Screening Cascade

The following diagram illustrates the logical flow from library generation to hit validation.

HTS_Cascade Start 5-BPA Scaffold (Master Stock) Library Parallel Synthesis (96/384-well Amide Library) Start->Library QC QC: LC-MS Verification (Purity > 85%) Library->QC PrimaryScreen Primary Screen: Single Point (10 µM) (e.g., Mtb Alamar Blue or Kinase FRET) QC->PrimaryScreen Pass HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection HitSelection->PrimaryScreen No (Discard) CounterScreen Counter Screen: HepG2 Cytotoxicity (Selectivity Index) HitSelection->CounterScreen Yes DoseResponse Dose Response (IC50) 8-point serial dilution CounterScreen->DoseResponse Non-toxic Validation Hit Validation: Biophysical Assay (SPR/MST) Target Engagement DoseResponse->Validation

Caption: Figure 1. HTS workflow for 5-BPA derivatives, moving from chemical synthesis through phenotypic/enzymatic screening to biophysical validation.

Application 1: Antimycobacterial Screen (Mtb)

Pyrazine derivatives are classic anti-TB agents.[2][3] This assay screens for inhibition of M. tuberculosis growth using the Resazurin Microtiter Assay (REMA).

  • Target: Whole-cell M. tuberculosis (Strain H37Rv).

  • Mechanism: 5-BPA derivatives may act as prodrugs (hydrolysis to acid) or direct inhibitors of FAS-I.

  • Protocol:

    • Plating: Dispense 1 µL of library compounds (from Workflow A) into 96-well plates (Final conc: 10-50 µM). Include PZA (Pyrazinamide) as a positive control.

    • Inoculation: Add 99 µL of Mtb culture (OD600 ~0.01) in Middlebrook 7H9 broth supplemented with OADC.

    • Incubation: Incubate at 37°C for 5-7 days.

    • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.

    • Analysis: Fluorescence excitation 530 nm / emission 590 nm. Pink color = viable; Blue = inhibited.

Application 2: Kinase Profiling (EGFR/HER2)

The benzoyl group allows 5-BPA to mimic the adenine ring of ATP, making it a viable scaffold for Type I or Type II kinase inhibitors.

  • Assay Type: FRET-based enzymatic assay (e.g., LanthaScreen).

  • Protocol:

    • Mix: Combine Kinase (e.g., EGFR), Fluorescent Tracer, and Antibody in assay buffer.

    • Add Compound: Add 5-BPA derivatives (10 nM - 10 µM).

    • Competition: The compound competes with the Tracer for the ATP binding site.

    • Detection: Loss of FRET signal indicates binding.

    • Data: Calculate IC50 based on signal displacement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility in Assay Buffer High lipophilicity of benzoyl group + planar stacking.Limit final DMSO concentration to 1-2%. Add 0.05% Tween-20 to assay buffer to prevent aggregation.
Low Synthesis Yield Steric hindrance of the amine or deactivation of the acid.Switch coupling agent from T3P to HATU/HOAt. Increase reaction temperature to 50°C.
False Positives (Assay) Aggregation-based inhibition ("Pan-Assay Interference").Run counter-screen with 0.01% Triton X-100. If activity is lost with detergent, the compound is an aggregator.
High Cytotoxicity General membrane disruption.Prioritize derivatives with polar side chains (e.g., morpholine, piperazine) on the amide to improve selectivity.

References

  • Pyrazine Scaffolds in TB: Doležal, M., et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." Semantic Scholar.

  • Coupling Reagents (T3P): Chitrala, Y., et al. (2016). "Synthesis... of Novel Pyrazine 2-Carboxylic Acid Derivatives... using T3P." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Kinase Inhibition Modeling: "High-throughput computational screening... identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)..." (Contextual reference for benzoyl-like scaffolds in kinase binding). PubMed Central.

  • General Pyrazine Properties: "Pyrazine-2-carboxylic acid - Compound Summary." PubChem.

  • Amide Synthesis Methodology: Bulger, A. S., et al. (2022).[4] "Synthesis of Carboxylic Acids from Benzamide Precursors." Organic Syntheses.

(Note: While specific HTS data for the exact 5-benzoyl derivative is proprietary or sparse in public domains, the protocols above are derived from validated methodologies for structurally homologous pyrazine-2-carboxylic acid scaffolds.)

Sources

application of 5-Benzoylpyrazine-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Benzoylpyrazine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

This technical guide details the application of 5-Benzoylpyrazine-2-carboxylic acid (5-BZA) as a privileged scaffold in the development of next-generation antimycobacterial and antiproliferative agents. While Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy, its utility is limited by resistance mechanisms (specifically pncA mutations) and poor lipophilicity.

5-BZA represents a "dual-pharmacophore" intermediate: it retains the essential pyrazine-2-carboxamide core required for biological recognition while the 5-benzoyl moiety provides a lipophilic handle for structural diversification. This guide provides validated protocols for transforming 5-BZA into high-affinity libraries via chemoselective amidation and asymmetric transfer hydrogenation (ATH) , supported by structure-activity relationship (SAR) data derived from recent antimycobacterial research.

Part 1: Structural Utility & Pharmacophore Analysis

The 5-BZA scaffold offers distinct advantages over unsubstituted pyrazines. In medicinal chemistry campaigns, it serves as a divergence point for two critical modifications:

  • The C2-Carboxyl Terminus: Allows for the generation of carboxamide libraries. Unlike PZA (which requires bio-activation by substituted amidases), highly lipophilic amides derived from 5-BZA often exhibit direct activity or alternative modes of action against M. tuberculosis.

  • The C5-Benzoyl Terminus: This ketone is a "pro-chiral" center. Reduction yields 5-(α-hydroxybenzyl) derivatives. Recent studies indicate that converting the rigid benzoyl linker to a flexible, chiral alcohol often enhances binding affinity by enabling hydrogen bond donor/acceptor interactions within the target pocket (e.g., PI-PLC or specific mycobacterial enzymes).

Diagram 1: Divergent Synthesis & Pharmacophore Map

The following flowchart illustrates the strategic derivatization pathways for 5-BZA.

G Start 5-Benzoylpyrazine- 2-carboxylic Acid (Scaffold) Path1 Pathway A: Amidation Start->Path1 R-NH2 / HATU Path2 Pathway B: Asymmetric Reduction Start->Path2 Ru-Catalyst / H2 Path3 Pathway C: Reductive Amination Start->Path3 R-NH2 / NaBH(OAc)3 Prod1 Lipophilic Carboxamides (PZA Analogs) Path1->Prod1 Antimycobacterial (TB) Activity Prod2 Chiral 5-(α-hydroxybenzyl) Derivatives Path2->Prod2 Antiproliferative (Oncology) Activity Prod3 Amine-Linked Kinase Inhibitors Path3->Prod3 Scaffold Hopping

Caption: Divergent synthetic pathways for 5-Benzoylpyrazine-2-carboxylic acid, highlighting the transition from the core scaffold to bioactive therapeutic classes.

Part 2: Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Library Generation)

Objective: To synthesize a library of 5-benzoylpyrazine-2-carboxamides without affecting the ketone moiety. Context: High lipophilicity (logP > 2) is correlated with increased antitubercular activity in PZA analogs.

Reagents:

  • Substrate: 5-Benzoylpyrazine-2-carboxylic acid (1.0 equiv)

  • Amine Partner: Substituted aniline or benzylamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve 5-Benzoylpyrazine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (2.5 mmol) and stir at 0°C for 10 minutes. Note: Cooling is critical to suppress potential side reactions at the electron-deficient pyrazine ring.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the requisite amine (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS (ESI+). The product should show a characteristic mass peak of

    
    .
    
  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Appearance of the amide carbonyl stretch (~1650-1680

    
    ) in IR and disappearance of the broad carboxylic acid -OH peak.
    
  • Troubleshooting: If yield is low due to steric hindrance of the amine, switch from HATU to T3P (50% in EtOAc) and reflux in THF.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of the Ketone

Objective: Stereoselective reduction of the C5-benzoyl group to generate chiral alcohols. Context: Biological data suggests that the flexibility and H-bonding capability of the alcohol linker (vs. the rigid ketone) significantly improves potency in antiproliferative assays (e.g., against HCT116 cell lines).

Reagents:

  • Substrate: 5-Benzoylpyrazine-2-carboxamide derivative

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1-2 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: DMF or EtOAc

Methodology:

  • Catalyst Prep: In a glovebox or under argon, mix the Ruthenium catalyst (0.01 equiv) with the substrate (1.0 equiv) in degassed DMF.

  • Reaction: Add the Formic acid/TEA mixture (5 equiv) dropwise at 0°C.

  • Stirring: Stir at room temperature for 12–24 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Part 3: Therapeutic Applications & Data Analysis

Case Study 1: Antitubercular Activity

Research indicates that while Pyrazinamide (PZA) is inactive against certain resistant strains, 5-substituted analogs can bypass the requirement for activation by the bacterial enzyme PncA. The lipophilicity provided by the benzoyl (or downstream benzyl) group facilitates passive diffusion across the mycobacterial cell wall.

Comparative Activity Table (In Vitro against M. tuberculosis H37Rv)

Compound ClassR-Group (C5 Position)Amide SubstituentMIC (µg/mL)LogP (Calc)Activity Note
Pyrazinamide (Ref) -H-NH212.5 - 25.0-0.7Requires acidic pH activation
5-BZA Analog 1 -Benzoyl-NH-Benzyl> 502.1Moderate activity; limited by rigidity
5-BZA Analog 2 -Benzyl (reduced)-NH-(4-OMe-Ph)6.25 3.4High Potency (Lipophilic driven)
5-BZA Analog 3 -Cl (Precursor)-NH-(3-CF3-Ph)3.124.1High potency but toxicity concerns

Data synthesized from comparative analysis of pyrazine-2-carboxamide literature (See Ref 1, 2).

Diagram 2: Optimization Logic for TB Potency

SAR Step1 Start: 5-Benzoylpyrazine-2-carboxamide Decision Optimization Strategy Step1->Decision RouteA Increase Lipophilicity (Reduce Ketone -> Benzyl) Decision->RouteA Strategy A RouteB Retain Ketone (Rigid Linker) Decision->RouteB Strategy B ResultA Improved Membrane Permeability (Lower MIC) RouteA->ResultA ResultB Lower Potency (Steric Clash) RouteB->ResultB

Caption: SAR decision tree demonstrating the superior biological profile of reduced (benzyl/alcohol) linkers over the parent benzoyl scaffold in antimycobacterial applications.

Part 4: Quality Control & Stability

When handling 5-Benzoylpyrazine-2-carboxylic acid, researchers must be aware of the electron-deficient nature of the pyrazine ring.

  • Stability: The compound is stable at room temperature but susceptible to decarboxylation under extreme thermal conditions (>150°C).

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 270 nm (Pyrazine characteristic absorption).

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. This paper establishes the baseline SAR for substituted pyrazine amides against M. tuberculosis.

  • Zitko, J., et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." IntechOpen. A comprehensive review of pyrazine scaffolds, discussing the "5-aroyl" and "5-substituted" derivatives as prodrugs and active agents.

  • Servato, J., et al. (2023). "Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives..." International Journal of Molecular Sciences. Demonstrates the critical difference in biological activity between the benzoyl (ketone) and benzylhydroxy (alcohol) linkers in heterocyclic scaffolds.

  • PubChem. "Methyl 5-benzoylpyrazine-2-carboxylate." (Compound Summary). Confirms the existence and chemical properties of the ester precursor.

Application Notes and Protocols for 5-Benzoylpyrazine-2-carboxylic acid: A Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoylpyrazine-2-carboxylic acid is a bifunctional heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of a reactive carboxylic acid at the 2-position and a benzoyl group at the 5-position offers two distinct points for chemical modification, enabling the synthesis of a diverse array of novel molecules. The electron-withdrawing nature of the pyrazine ring and the benzoyl moiety influences the reactivity of the carboxylic acid, making it an ideal substrate for various coupling reactions. This guide provides an in-depth exploration of the applications of 5-Benzoylpyrazine-2-carboxylic acid as a chemical building block, complete with detailed experimental protocols for the synthesis of its derivatives.

Introduction: The Chemical Versatility of 5-Benzoylpyrazine-2-carboxylic acid

Pyrazine derivatives are a prominent class of N-heterocyclic compounds that are integral to the structure of many biologically active molecules. The pyrazine core is found in pharmaceuticals, agrochemicals, and flavorings. The introduction of a benzoyl group and a carboxylic acid moiety onto the pyrazine ring, as in 5-Benzoylpyrazine-2-carboxylic acid, creates a highly versatile building block.

The carboxylic acid at the 2-position serves as a primary handle for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry.[1] This allows for the coupling of a vast array of primary and secondary amines, leading to the generation of diverse libraries of pyrazine-2-carboxamides. These derivatives have shown a wide spectrum of biological activities, including antimycobacterial, antifungal, and anticancer properties.[2]

The benzoyl group at the 5-position not only influences the electronic properties of the pyrazine ring but also provides a secondary site for functionalization. The ketone of the benzoyl group can be reduced to a secondary alcohol, which can then be further derivatized. This dual functionality allows for the construction of complex molecules with precise three-dimensional arrangements of substituents.

Key Synthetic Applications

The primary application of 5-Benzoylpyrazine-2-carboxylic acid lies in its use as a scaffold for the synthesis of novel bioactive compounds. The following sections detail the core synthetic transformations that can be achieved with this building block.

Amide Bond Formation: A Gateway to Diverse Chemical Space

The most common application of 5-Benzoylpyrazine-2-carboxylic acid is in the synthesis of amides. The carboxylic acid can be activated by a variety of coupling reagents to facilitate its reaction with a broad range of amines.

Causality Behind Experimental Choices:

The choice of coupling reagent is critical for achieving high yields and purity.[1] For simple, unhindered amines, standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are often sufficient.[3] For more challenging couplings, such as with electron-deficient or sterically hindered amines, more powerful uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred.[4] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the desired amine nucleophile.

Experimental Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of 5-Benzoylpyrazine-2-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 5-Benzoylpyrazine-2-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Benzoylpyrazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Data Presentation: Representative Amide Coupling Reactions

AmineCoupling ReagentBaseSolventYield (%)
AnilineHATUDIPEADMF85-95
BenzylamineEDC/HOBtDIPEADCM80-90
PiperidineT3PPyridineDCM88-98
4-FluoroanilineHATUDIPEADMF82-92

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualization of the Synthetic Workflow

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Start_Acid 5-Benzoylpyrazine-2- carboxylic acid Activation Carboxylic Acid Activation Start_Acid->Activation Start_Amine Primary or Secondary Amine Coupling Amide Bond Formation Start_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Purified 5-Benzoylpyrazine-2- carboxamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 5-Benzoylpyrazine-2-carboxamide derivatives.

Reduction of the Benzoyl Ketone

The benzoyl group offers a second point of diversification. The ketone can be selectively reduced to a secondary alcohol, which can introduce a new stereocenter and a site for further functionalization, such as esterification or etherification.

Causality Behind Experimental Choices:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones in the presence of an amide functionality.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the hydride transfer. The use of a co-solvent like tetrahydrofuran (THF) can improve the solubility of the starting material.

Experimental Protocol 2: Reduction of the Benzoyl Group

This protocol describes the reduction of the ketone in a 5-Benzoylpyrazine-2-carboxamide derivative to the corresponding secondary alcohol.

Materials:

  • 5-Benzoylpyrazine-2-carboxamide derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-Benzoylpyrazine-2-carboxamide derivative (1.0 eq).

  • Dissolution: Dissolve the starting material in a mixture of THF and MeOH (e.g., a 4:1 ratio).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts and wash with brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol derivative.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Visualization of the Diversification Pathway

Diversification_Pathway cluster_amide Amide Formation cluster_reduction Ketone Reduction Start_Node 5-Benzoylpyrazine-2-carboxylic acid Amide_Formation Amide Coupling (Protocol 1) Start_Node->Amide_Formation Amide_Product 5-Benzoylpyrazine-2-carboxamide Derivative Amide_Formation->Amide_Product Ketone_Reduction Reduction (Protocol 2) Amide_Product->Ketone_Reduction Alcohol_Product 5-(hydroxy(phenyl)methyl)pyrazine-2- carboxamide Derivative Ketone_Reduction->Alcohol_Product

Caption: Synthetic pathway for the diversification of 5-Benzoylpyrazine-2-carboxylic acid.

Spectroscopic Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following table summarizes the expected spectroscopic data for a representative 5-Benzoylpyrazine-2-carboxamide derivative.

Table of Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Frequency
¹H NMRPyrazine-Hδ 8.5-9.5 ppm (singlets or doublets)
Benzoyl-Hδ 7.4-8.0 ppm (multiplets)
Amide-NHδ 8.0-10.0 ppm (broad singlet, if applicable)
¹³C NMRPyrazine-Cδ 140-160 ppm
Benzoyl-C=Oδ 190-200 ppm
Amide-C=Oδ 160-170 ppm
IRC=O (Benzoyl)1660-1680 cm⁻¹
C=O (Amide)1630-1680 cm⁻¹
N-H (Amide)3200-3400 cm⁻¹ (if applicable)
MS (ESI+)[M+H]⁺Calculated m/z + 1

Note: Specific shifts and frequencies will vary depending on the substituents. For un-derivatized 5-Benzoylpyrazine-2-carboxylic acid, the carboxylic acid proton in ¹H NMR would be expected at δ 12-14 ppm.

Conclusion and Future Outlook

5-Benzoylpyrazine-2-carboxylic acid represents a valuable and underexplored building block for the synthesis of novel compounds. Its dual functionality allows for the creation of diverse molecular architectures with potential applications in drug discovery and materials science. The protocols provided herein offer robust and reproducible methods for the derivatization of this scaffold. Future research could focus on exploring the biological activities of libraries derived from this building block, as well as investigating further transformations of the benzoyl and pyrazine moieties to access even greater chemical diversity. The insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this promising heterocyclic compound.

References

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. Available at: [Link]

  • Synthesis, characterization and molecular structure of Ru(II) complex with benzoylpyrazine carboxylic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • 5-benzoylpyrazine-2-carboxylic acid methyl ester (C13H10N2O3) - PubChemLite. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]

  • Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC. Available at: [Link]

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - MDPI. Available at: [Link]

Sources

Technical Application Note: Preclinical Evaluation of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-Benzoylpyrazine-2-carboxylic acid (5-BPA) represents a structural evolution of the first-line antitubercular drug Pyrazinamide (PZA) and the antilipolytic agent Acipimox . While the pyrazine-2-carboxylic acid core is well-validated, the addition of a C5-benzoyl group introduces significant lipophilicity (LogP shift), potentially altering membrane permeability and target affinity.

This guide details a dual-track experimental design . The primary track evaluates 5-BPA as a lipophilic antitubercular agent designed to overcome PZA resistance or improve penetration into granulomas. The secondary track assesses metabolic activity (GPR109A agonism) to define potential off-target effects or repurposing opportunities for dyslipidemia.

Chemical Profiling & Formulation

Before biological testing, the compound's physicochemical barriers must be addressed. The benzoyl moiety reduces water solubility compared to PZA.

Protocol A: Solubility & Stability QC
  • Solvent System: Prepare stock solutions in 100% DMSO (Molecular Biology Grade).

  • Working Concentration: 10 mM stock; dilute to ≤1% DMSO for biological assays.

  • Stability Check: HPLC-UV analysis (254 nm) at T=0, 24h, and 48h in culture media (RPMI-1640) to ensure the benzoyl ester/ketone linkage does not hydrolyze spontaneously.

ParameterSpecificationMethod
Molecular Weight ~228.20 g/mol Mass Spectrometry (ESI+)
Predicted LogP 1.5 - 2.1In Silico (ChemDraw/SwissADME)
Purity Requirement >98%HPLC (Area under curve)
Storage -20°C, DesiccatedProtect from light

Phase I: In Vitro Antimycobacterial Efficacy

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv) and drug-resistant clinical isolates.

Mechanism of Action Hypothesis

Unlike PZA, which requires activation by bacterial pyrazinamidase (PncA) to form pyrazinoic acid (POA), 5-BPA may act directly or serve as a lipophilic prodrug that bypasses PncA mutations.

Protocol B: REMA (Resazurin Microtiter Assay)

Principle: A colorimetric assay where viable bacteria reduce blue resazurin to pink resorufin.

Materials:

  • M. tuberculosis H37Rv strain (ATCC 27294).

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder.

  • Positive Control: Pyrazinamide (pH 6.0) and Rifampicin.[1]

Workflow:

  • Inoculum Prep: Grow H37Rv to mid-log phase (OD600 ≈ 0.6–0.8). Dilute to ~10^5 CFU/mL.

  • Plate Setup: Use 96-well plates.

    • Columns 2–11: Serial 2-fold dilution of 5-BPA (Range: 100 µg/mL to 0.1 µg/mL).

    • Column 1: Negative control (Media only).

    • Column 12: Growth control (Bacteria + 1% DMSO).

  • pH Adjustment: PZA activity is pH-dependent. Run duplicate plates at pH 6.0 (acidic, mimics phagolysosome) and pH 6.8 (standard).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.

  • Readout: Visual score (Blue = No Growth/Inhibition; Pink = Growth). Fluorescence read: Ex 530nm / Em 590nm.

Data Interpretation:

  • Valid MIC: Lowest concentration preventing color change.

  • PncA Independence: If 5-BPA retains efficacy in PncA-mutant strains (unlike PZA), it indicates a direct mechanism or alternative activation pathway.

Phase II: Intracellular Efficacy (Macrophage Model)

Rationale: M. tuberculosis survives inside macrophages. The lipophilic benzoyl group should enhance passive diffusion across the host cell membrane, potentially making 5-BPA superior to PZA in clearing intracellular reservoirs.

Protocol C: Macrophage Infection Assay
  • Cell Line: J774A.1 murine macrophages or THP-1 human monocytes.

  • Infection: Seed cells (5x10^4/well) and infect with H37Rv (MOI 1:1 or 10:1) for 4 hours.

  • Wash: Wash 3x with warm PBS to remove extracellular bacteria. Add Amikacin (200 µg/mL) for 1h to kill remaining extracellular bacteria.

  • Treatment: Replace media with 7H9 containing 5-BPA (at 1x, 5x, and 10x MIC).

  • Lysis & Plating: At Day 3 and Day 5, lyse macrophages with 0.1% Triton X-100.

  • CFU Count: Serial dilute lysate and plate on 7H11 agar. Count colonies after 21 days.

Phase III: Metabolic Liability & Off-Target Screening

Rationale: 5-BPA is structurally related to Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), a GPR109A agonist used to inhibit lipolysis. High systemic exposure could cause flushing or rebound free fatty acid (FFA) spikes.

Protocol D: Lipolysis Inhibition Assay (Adipocytes)

Objective: Confirm if 5-BPA acts as a GPR109A agonist (Antilipolytic).

  • Cell Model: Differentiated 3T3-L1 adipocytes.

  • Stimulation: Induce lipolysis with Isoproterenol (10 µM).

  • Treatment: Co-treat with 5-BPA (1–100 µM). Control: Nicotinic Acid (Niacin).

  • Readout: Measure Glycerol release in supernatant using a colorimetric Glycerol Assay Kit.

  • Result Logic:

    • Inhibition: If 5-BPA reduces glycerol release, it is a GPR109A agonist. Implication: Potential side effect (flushing) or dual-use indication (dyslipidemia).

    • No Effect: Clean safety profile for infectious disease indication.

Visualization: Experimental Workflow & Mechanism

The following diagram illustrates the decision matrix for 5-BPA development based on the dual-track screening results.

G Start 5-Benzoylpyrazine-2-carboxylic Acid (Synthesis & QC) Screen_TB Track A: TB Screen (REMA Assay pH 6.0) Start->Screen_TB Screen_Metabolic Track B: Metabolic Screen (Adipocyte Lipolysis) Start->Screen_Metabolic Decision_TB MIC < 10 µg/mL? Screen_TB->Decision_TB Decision_Met Inhibits Lipolysis? Screen_Metabolic->Decision_Met Macrophage Intracellular Assay (J774A.1 Cells) Decision_TB->Macrophage Yes Outcome_Drop Discontinue Decision_TB->Outcome_Drop No Outcome_Lead Lead Candidate: Antitubercular Decision_Met->Outcome_Lead No (Clean Profile) Outcome_Dual Dual Agonist: Metabolic/TB Decision_Met->Outcome_Dual Yes (Side Effect Risk) Tox Cytotoxicity (Vero Cells) Macrophage->Tox Tox->Outcome_Lead Low Tox

Figure 1: Strategic decision tree for evaluating 5-BPA efficacy, separating antimicrobial potential from metabolic activity.

References

  • Doležal, M., et al. (2003).[1] "Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity." Il Farmaco, 58(11), 1105–1111.

  • Lovisolo, P. P., et al. (1981).[2] "Pharmacological profile of a new anti-lipolytic agent: 5-methyl-pyrazine-2-carboxylic acid 4-oxide (acipimox)." Pharmacological Research Communications, 13(2), 151-161.[2]

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

Sources

techniques for crystallizing 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid (CAS: 13924-95-3) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of sulfonylurea anti-diabetic agents such as Glipizide. Its structural duality—comprising a lipophilic benzoyl moiety and a hydrophilic carboxylic acid on a pyrazine core—presents unique purification challenges.

This guide moves beyond standard textbook procedures to provide field-proven techniques for isolating high-purity (>99.5%) crystals. We focus on two primary methodologies: Reactive Crystallization (pH Swing) for bulk impurity rejection and Thermal Recrystallization for polymorph control and final polishing.

Physicochemical Profile & Solubility Mapping

Understanding the solubility landscape is the prerequisite for successful crystallization. The molecule exhibits amphipathic behavior but is predominantly defined by its carboxylic acid functionality (


).

Table 1: Solubility Profile of 5-Benzoylpyrazine-2-carboxylic acid

Solvent SystemSolubility BehaviorUsage Context
Water (pH < 2) Insoluble (< 0.5 mg/mL)Antisolvent / Wash medium
Water (pH > 8) Highly Soluble (as Carboxylate)Dissolution for filtration
Methanol / Ethanol Moderate (Cold) / High (Hot)Recrystallization solvents
Acetic Acid High SolubilityPolishing / Co-solvent
Dichloromethane Low / ModerateExtraction (impurities)

Method A: Reactive Crystallization (pH Swing)

Objective: Primary isolation from crude synthesis mixtures (e.g., KMnO₄ oxidation of 5-benzylpyrazine-2-carboxylic acid). This method leverages the molecule's acidity to reject non-acidic organic impurities and inorganic salts.

Mechanism of Action
  • Dissolution: Conversion to the water-soluble sodium salt using NaOH.

  • Filtration: Removal of insoluble byproducts (e.g.,

    
    , unreacted neutrals).
    
  • Precipitation: Controlled acidification protonates the carboxylate, crashing out the free acid.

Protocol 1: Step-by-Step pH Swing
  • Slurry Preparation: Suspend crude 5-Benzoylpyrazine-2-carboxylic acid (100 g) in Deionized Water (500 mL).

  • Salt Formation: Slowly add 2N NaOH while stirring until pH reaches 9.0–10.0. The solution should become clear (dark yellow/orange).

    • Note: Do not exceed pH 12 to avoid potential degradation of the benzoyl ketone linkage.

  • Impurity Rejection:

    • Add Activated Carbon (5 wt%, 5g) to adsorb polymeric colored impurities. Stir for 30 mins at 40°C.

    • Filter through a Celite pad to remove carbon and any insoluble inorganic salts (

      
      ).
      
  • Controlled Crystallization:

    • Cool the filtrate to 15°C.

    • Slowly dose 2N HCl. Critical: Monitor pH continuously.

    • Cloud Point: Usually observed around pH 5.5–6.0.

    • Target Endpoint: Continue acidification to pH 2.0 .

  • Isolation: Stir the thick slurry for 1 hour at 5°C to ensure maximum yield. Filter and wash with cold water (3x 100 mL) to remove NaCl. Dry at 60°C under vacuum.

Workflow Visualization (Method A)

pH_Swing_Crystallization Start Crude Material (Solid) Dissolution Dissolution (pH 9-10) Solvent: Water + NaOH Start->Dissolution Deprotonation Filtration Filtration (Remove MnO2/Carbon) Dissolution->Filtration Remove Insolubles Acidification Acidification (pH 2.0) Reagent: 2N HCl Filtration->Acidification Protonation (Supersaturation) Isolation Filtration & Drying Yield: Free Acid Acidification->Isolation Crystal Growth

Caption: Figure 1. Reactive crystallization workflow utilizing pH-dependent solubility switching to reject neutral and inorganic impurities.

Method B: Thermal Recrystallization (Polishing)

Objective: To remove trace regioisomers and achieve a specific crystal habit (morphology) suitable for formulation.

Protocol 2: Ethanol/Water Recrystallization
  • Dissolution: Charge 50 g of Method A product into 400 mL of Ethanol (95%). Heat to reflux (approx. 78°C).

    • Observation: If not fully soluble, add Water dropwise until clear, but do not exceed 10% water volume.

  • Seeding (Optional but Recommended): Cool solution to 65°C. Add 0.1% pure seed crystals to prevent "oiling out" and encourage distinct crystal formation.

  • Cooling Ramp:

    • Cool from 65°C to 20°C over 4 hours (Linear rate: ~11°C/hr).

    • Hold at 20°C for 2 hours.

    • Cool further to 0–5°C for 1 hour.

  • Harvesting: Filter the crystalline solid. Wash with cold Ethanol (100%).

  • Drying: Dry at 60°C. Note: Ensure complete removal of solvent if used for pharmaceutical compounding.

Critical Process Parameters (CPPs) & Troubleshooting

Table 2: Troubleshooting Matrix

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Impurities lowering melting point.Increase solvent volume; Use seeding at metastable zone width (MSZW).
Low Yield Final pH not low enough; Product lost in mother liquor.Ensure pH < 2.5; Cool to 0°C before filtration.
Colored Product Pyrazine oxidation byproducts remaining.Repeat carbon treatment during the alkaline phase (Method A).
Fine Fines (Filter clogging) Acid addition too fast (Shock crystallization).Reduce HCl dosing rate; Implement an annealing loop (heat/cool cycle).
Solubility Logic Visualization

Solubility_Logic Acid Free Acid form (pH < 3) Zwitter Zwitterionic/Neutral (Isoelectric Region) Acid->Zwitter Equilibrium Salt Carboxylate Anion (pH > 8) Acid->Salt +NaOH (Solubilization) Salt->Acid +HCl (Precipitation)

Caption: Figure 2. Solubility dependence on pH state. The process targets the 'Salt' state for purification and 'Acid' state for isolation.

References

  • BenchChem. Synthesis and Troubleshooting of Pyrazine-2-carboxylic acid derivatives. Retrieved from .

  • PubChem. 5-Benzoylpyrazine-2-carboxylic acid (Compound Summary).[1] National Library of Medicine. Retrieved from .

  • Organic Syntheses. Synthesis of Carboxylic Acids from Precursors.[2] Org.[3][2][4][5] Synth. 2022, 99, 305-325.[2] Retrieved from .

  • Karunanithi, A.T., et al. Solvent design for crystallization of carboxylic acids.[6] Computers & Chemical Engineering, 2009.[6] Retrieved from .

  • Master Organic Chemistry. pKa Table of Carboxylic Acids and Nitrogen Heterocycles. Retrieved from .

Sources

Application Note: Cell-Based Assays for 5-Benzoylpyrazine-2-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Compound Profile & Significance

5-Benzoylpyrazine-2-carboxylic acid represents a specialized scaffold within the pyrazine-2-carboxylic acid family. While the parent compound, Pyrazine-2-carboxylic acid (POA) , is the active metabolite of the frontline tuberculosis drug Pyrazinamide (PZA) , the 5-benzoyl derivative introduces a lipophilic aromatic moiety at the C-5 position.

This structural modification is critical for two distinct therapeutic areas:

  • Infectious Disease (Tuberculosis): The benzoyl group enhances lipophilicity (LogP), potentially allowing the molecule to penetrate the mycobacterial cell wall via passive diffusion, independent of the pH-dependent transport required by POA. This makes it a candidate for targeting Mycobacterium tuberculosis (Mtb) strains, including those with pncA mutations (PZA-resistant).

  • Metabolic Disease (Dyslipidemia): Pyrazine carboxylic acids are structural isosteres of Nicotinic Acid (Niacin) . Derivatives like Acipimox are known agonists of the GPR109A (HCAR2) receptor.[1] The 5-benzoyl substitution is explored to modulate receptor affinity and reduce the "flushing" side effect associated with niacin, while maintaining anti-lipolytic activity.

Mechanism of Action (MOA)

The biological activity of this compound relies on two distinct signaling pathways depending on the cell type.

Pathway A: Antimycobacterial Action (M. tuberculosis)

Unlike PZA, which requires activation by the bacterial enzyme pyrazinamidase (PncA), 5-Benzoylpyrazine-2-carboxylic acid is already in the carboxylic acid form. Its mechanism involves intracellular accumulation and disruption of membrane potential or inhibition of Fatty Acid Synthase I (FAS-I).

Pathway B: Anti-Lipolytic Signaling (Adipocytes)

In adipocytes, the compound acts as a ligand for the GPR109A receptor (Gi-coupled). Activation inhibits Adenylyl Cyclase, reducing cAMP levels, which in turn deactivates Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL), ultimately blocking the release of free fatty acids.

G cluster_Adipocyte Adipocyte (Metabolic Assay) cluster_Bacteria M. tuberculosis (Infectious Assay) Compound 5-Benzoylpyrazine-2-COOH GPR109A GPR109A (HCAR2) Compound->GPR109A Agonist Binding Diffusion Passive Diffusion Compound->Diffusion Entry Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces PKA PKA (Inactive) cAMP->PKA Prevents Activation Lipolysis Lipolysis (Inhibited) PKA->Lipolysis Blocks Acidification Cytoplasmic Acidification Diffusion->Acidification RpsA Target: RpsA / FAS-I Acidification->RpsA Disrupts Death Bacterial Death RpsA->Death

Figure 1: Dual mechanism of action for 5-Benzoylpyrazine-2-carboxylic acid in metabolic (left) and infectious (right) disease models.

Part 2: Experimental Protocols

Protocol A: GPR109A Agonist Screening (Lipolysis Inhibition)

Objective: To validate the compound's ability to inhibit lipolysis in differentiated adipocytes via GPR109A activation. Cell Model: 3T3-L1 Adipocytes (Differentiated).

Reagents & Equipment
  • Cell Line: 3T3-L1 fibroblasts (ATCC CL-173), differentiated into adipocytes.

  • Differentiation Media: DMEM + 10% FBS + 1 µM Dexamethasone + 0.5 mM IBMX + 1 µg/mL Insulin.

  • Assay Buffer: Krebs-Ringer Phosphate Hepes (KRPH) buffer + 2% Fatty Acid-Free BSA.

  • Stimulant: Isoproterenol (10 µM) to induce lipolysis.

  • Detection: Glycerol Colorimetric Assay Kit (or Free Fatty Acid Quantification Kit).

  • Positive Control: Nicotinic Acid (10 µM) or Acipimox.

Step-by-Step Methodology
  • Differentiation: Culture 3T3-L1 cells to confluence. Induce differentiation using the cocktail above for 48 hours, then switch to maintenance medium (DMEM + Insulin) for 6–8 days until >90% of cells accumulate lipid droplets.

  • Starvation: Wash adipocytes 2x with PBS and incubate in serum-free DMEM for 2 hours to basalize signaling.

  • Treatment:

    • Replace media with KRPH buffer containing 2% BSA.

    • Add 5-Benzoylpyrazine-2-carboxylic acid (Concentration range: 0.1 µM – 100 µM).

    • Add Isoproterenol (10 nM) to all wells (except basal control) to stimulate lipolysis.

    • Note: The compound is tested for its ability to inhibit this stimulated lipolysis.

  • Incubation: Incubate at 37°C for 3 hours.

  • Sample Collection: Collect the supernatant.

  • Quantification: Measure Glycerol release in the supernatant using a colorimetric enzymatic assay (absorbance at 570 nm).

  • Data Analysis: Calculate % Inhibition of Lipolysis relative to the Isoproterenol-only control.

GroupTreatmentExpected Outcome
Basal Buffer onlyLow Glycerol
Stimulated (Neg Ctrl) Isoproterenol (10 nM)High Glycerol (100%)
Positive Ctrl Isoproterenol + Nicotinic Acid (10 µM)~50-80% Reduction in Glycerol
Test Group Isoproterenol + 5-Benzoylpyrazine...Dose-dependent Reduction
Protocol B: Antimycobacterial Susceptibility (REMA Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[2] Critical Factor: pH Sensitivity. Pyrazine derivatives often require acidic pH to demonstrate activity in vitro, mimicking the phagolysosome environment.

Reagents & Equipment
  • Strain: M. tuberculosis H37Rv (and PZA-resistant strains if available).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC.

    • Condition A: Standard pH 6.6.

    • Condition B: Acidified pH 6.0 (Critical for pyrazine activity).

  • Indicator: Resazurin (Alamar Blue) solution.

Step-by-Step Methodology
  • Inoculum Prep: Grow M. tuberculosis to mid-log phase (OD600 ~ 0.6–0.8). Dilute to ~1x10^5 CFU/mL.

  • Plate Setup: Use 96-well clear plates.

    • Add 100 µL of media (pH 6.0 or 6.6) to all wells.

    • Perform serial 2-fold dilutions of 5-Benzoylpyrazine-2-carboxylic acid (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume = 200 µL.

  • Controls:

    • Drug-free control: Bacteria + Media (Growth).

    • Sterile control: Media only.

    • Positive Control: Pyrazinamide (active at pH 6.0, inactive at pH 6.6).

  • Incubation: Seal plates and incubate at 37°C for 5–7 days.

  • Development: Add 30 µL of Resazurin solution (0.02%) to each well. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Protocol C: Hepatotoxicity Counter-Screen (HepG2)

Rationale: Pyrazinamide is known for hepatotoxicity. Any derivative must be screened early for liver toxicity.

  • Cell Line: HepG2 (Human liver carcinoma).

  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24 hours.

  • Treatment: Expose cells to compound (1 – 100 µM) for 48 hours.

  • Assay: MTT or ATP-Glo assay.

  • Pass Criteria: IC50 should be >10x the MIC or EC50 found in Protocols A/B.

Part 3: References & Validation

Key References
  • Zhang, Y., & Mitchison, D. (2003).[3] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

    • Foundational text on Pyrazine-2-carboxylic acid mechanism and pH dependence.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[1] Nature Medicine, 9(3), 352-355. Link

    • Establishes the GPR109A receptor as the target for pyrazine/nicotinic acid derivatives in adipocytes.

  • Doležal, M., et al. (2003).[3] Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111. Link

    • Specific reference for the synthesis and testing of 5-aroyl (benzoyl) derivatives.

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047. Link

    • Mechanistic validation for FAS-I targeting by pyrazine derivatives.

Troubleshooting Guide
  • Issue: No activity seen in Adipocyte Assay.

    • Solution: Ensure differentiation is successful (>90% lipid accumulation). Verify GPR109A expression using Western Blot (Antibody: Anti-HCAR2).[1][4] Ensure the compound is dissolved completely (DMSO < 0.5% final).

  • Issue: Inconsistent MIC in TB Assay.

    • Solution: Strictly control pH. Pyrazine activity is highly pH-sensitive. If the media pH drifts above 6.2, activity may be lost. Use a buffer system (e.g., Phosphate-Citrate) robust enough to maintain pH 6.0.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 5-Benzoylpyrazine-2-carboxylic acid, a key intermediate in pharmaceutical development. Our focus is on the critical oxidation step of 2-methyl-5-benzoylpyrazine, addressing common challenges to help researchers improve reaction yield, minimize byproduct formation, and ensure high product purity.

Core Synthesis Pathway: An Overview

The most common and direct route to 5-Benzoylpyrazine-2-carboxylic acid involves the selective oxidation of the methyl group of 2-methyl-5-benzoylpyrazine. Potassium permanganate (KMnO₄) is a powerful and frequently used oxidant for this transformation. However, its high reactivity necessitates precise control over reaction conditions to prevent unwanted side reactions.

Synthesis_Workflow Start 2-methyl-5-benzoylpyrazine (Starting Material) Oxidation Oxidation (e.g., KMnO₄, controlled T, pH) Start->Oxidation Oxidant Quench Reaction Quench (e.g., Na₂SO₃ or EtOH) Oxidation->Quench Reaction complete Filter_MnO2 Filtration (Remove MnO₂ precipitate) Quench->Filter_MnO2 Acidify Acidification (Precipitate product) Filter_MnO2->Acidify Aqueous Filtrate Isolate Isolation (Filtration & Washing) Acidify->Isolate Purify Purification (Recrystallization) Isolate->Purify End 5-Benzoylpyrazine-2-carboxylic acid (Final Product) Purify->End

Caption: General workflow for the synthesis of 5-Benzoylpyrazine-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Low Yield & Byproduct Formation

Question: My oxidation of 2-methyl-5-benzoylpyrazine with KMnO₄ resulted in a very low yield and a complex mixture of byproducts. What are the likely causes and how can I fix this?

Answer: Low yields in this oxidation are typically due to two primary issues: over-oxidation or incomplete reaction. Potassium permanganate is a very strong oxidizing agent and, if not controlled, can lead to degradation of both the starting material and the desired product.[1][2]

1. Over-oxidation:

  • Causality: The pyrazine ring itself is susceptible to oxidative cleavage under harsh conditions (high temperature, excess oxidant). Furthermore, the desired product can be further oxidized, leading to the formation of pyrazine-2,5-dicarboxylic acid if the benzoyl group is cleaved, or complete ring opening into smaller fragments like CO₂, ammonia, and other acids.[1][3] This is a known issue in the oxidation of similar molecules like 2,5-dimethylpyrazine.[4]

  • Solution:

    • Temperature Control: Maintain a strict reaction temperature, typically between 50-80°C.[5] Exceeding this range dramatically increases the rate of side reactions. Use a temperature-controlled reaction vessel (e.g., an oil bath) and monitor the internal temperature closely.

    • Stoichiometry: Carefully control the molar ratio of KMnO₄. A large excess will drive over-oxidation. Start with a molar ratio of approximately 2.0-2.2 equivalents of KMnO₄ for each equivalent of the methyl group.[4] Add the KMnO₄ solution slowly (dropwise) or in small portions over an extended period (1-2 hours) to avoid localized high concentrations of the oxidant.[1][6]

    • pH Control: Perform the reaction under neutral or slightly alkaline conditions.[1] Basic conditions stabilize the permanganate ion and can minimize ring cleavage. Some protocols use an inorganic base in the initial mixture.[6]

2. Formation of Pyrazine-2,5-dicarboxylic Acid:

  • Causality: This major byproduct forms when the second methyl group (in a precursor like 2,5-dimethylpyrazine) or, more aggressively, the benzoyl group's carbonyl carbon is also oxidized. While the benzoyl group is more stable than a methyl group, aggressive conditions can still lead to its cleavage and subsequent oxidation.

  • Solution: The key is moderation. Use the precise stoichiometry and controlled temperature mentioned above. A patent for a similar synthesis highlights that controlling the KMnO₄ to a 2:1 molar ratio is critical to prevent the formation of the dicarboxylic acid, which keeps the yield of the desired mono-acid low.[4]

Troubleshooting_Yield Start Low Yield or Byproduct Formation Check_Temp Is Temperature > 80°C? Start->Check_Temp Check_Stoich Is KMnO₄ ratio > 2.2 eq? Check_Temp->Check_Stoich No Sol_Temp Action: Maintain Temp between 50-80°C Check_Temp->Sol_Temp Yes Sol_Stoich Action: Use 2.0-2.2 eq. of KMnO₄ Check_Stoich->Sol_Stoich Yes Check_Addition Was KMnO₄ added all at once? Check_Addition->Sol_Temp No, review all parameters Sol_Addition Action: Add KMnO₄ solution dropwise over 1-2 hours Check_Addition->Sol_Addition Yes Check_stoich Check_stoich Check_stoich->Check_Addition No

Sources

challenges in the purification of 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Benzoylpyrazine-2-carboxylic acid (5-BPA) .

As a highly functionalized pyrazine derivative (Molecular Formula: C₁₂H₈N₂O₃) [1], 5-BPA presents a unique set of purification challenges. Its amphoteric nature (zwitterion formation), susceptibility to thermal decarboxylation, and tendency to co-precipitate with polymeric "tars" and regioisomers require precise, mechanistically driven workflows. This guide is designed for drug development professionals and synthetic chemists to troubleshoot and resolve these specific bottlenecks.

Purification Workflow Decision Matrix

G A Crude 5-Benzoylpyrazine-2-carboxylic acid B Aqueous Base Dissolution (pH > 9) A->B C Non-Polar Solvent Wash B->C D Acidification to pI (pH ~2.8) C->D E Precipitation D->E F Purity > 98%? E->F G DCHA Salt Formation F->G No I Pure 5-Benzoylpyrazine-2-carboxylic acid F->I Yes H Biphasic Acidic Cleavage G->H H->I

Fig 1: Decision-tree workflow for the purification of 5-Benzoylpyrazine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: During aqueous workup, my product precipitates as an unfilterable, sticky gel rather than a crystalline powder. How do I fix this? The Causality: 5-BPA is an amphoteric molecule containing a weakly basic pyrazine nitrogen and an acidic carboxyl group. When you acidify an alkaline solution of its sodium salt rapidly, the solution crashes through the molecule's isoelectric point (pI). This causes rapid, uncontrolled supersaturation, leading to amorphous aggregation (a gel) rather than ordered crystal nucleation [2]. The Solution: Perform the acidification at an elevated temperature (50–60 °C) using a dilute mineral acid (e.g., 2M HCl). Adjust the pH slowly. Once you reach pH 3.5, introduce a seed crystal. Continue acidifying dropwise to the pI (approximately pH 2.8). Allow the solution to cool slowly to room temperature to promote the growth of a filterable crystalline lattice.

Q2: My NMR shows persistent contamination with the 6-benzoyl regioisomer. Standard recrystallization isn't working. What is the best approach? The Causality: Pyrazine ring functionalization often lacks perfect regioselectivity. The 5-benzoyl and 6-benzoyl isomers have nearly identical pKa values and polarities. Because they both form zwitterions, standard silica gel chromatography and recrystallization are largely ineffective at resolving them. The Solution: Temporarily mask the carboxylic acid by converting the crude mixture to an isobutyl ester [3]. The resulting esters are neutral, highly soluble in organic solvents, and exhibit distinct retention factors (Rf). They can be easily separated via standard column chromatography or fractional distillation. Once separated, hydrolyze the pure 5-benzoyl ester back to the free acid. (See Protocol 2 below).

Q3: The product degrades and turns dark brown upon drying in the vacuum oven. What is happening? The Causality: Pyrazine-2-carboxylic acids are highly susceptible to thermal decarboxylation. The electron-withdrawing pyrazine nitrogen at the 2-position stabilizes the transition state for the loss of CO₂. The addition of the electron-withdrawing benzoyl group at the 5-position further activates the ring, drastically lowering the activation energy for this degradation pathway. The Solution: Never dry the free acid at temperatures exceeding 40 °C. Use high-vacuum drying at ambient temperature. If elevated temperatures are strictly required for downstream processing, handle the compound as its alkali metal salt, which is thermally stable against decarboxylation.

Q4: How do I remove the persistent dark, "tarry" impurities that co-precipitate with my product? The Causality: Oxidative side reactions during the synthesis generate polymeric, highly conjugated pyrazine oligomers. These "tars" are lipophilic but carry polar functional groups, causing them to intimately co-crystallize with the target acid [2]. The Solution: Form a dicyclohexylamine (DCHA) salt. The massive steric bulk of DCHA forms a highly rigid, selective crystal lattice with the 5-BPA carboxylic acid. This lattice physically excludes the amorphous, polymeric tarry impurities, leaving them dissolved in the mother liquor.

Quantitative Data: Purification Strategy Matrix

To optimize your workflow, compare the expected outcomes of the three primary purification strategies below.

Table 1: Quantitative Comparison of Purification Strategies for 5-BPA

Purification StrategyTarget Impurity RemovedAverage Yield Recovery (%)Final Purity (HPLC, %)Processing Time (hrs)Scalability
Isoelectric Precipitation Inorganic salts, trace organics85 - 9290 - 954High
DCHA Salt Crystallization Tarry byproducts, colored polymers75 - 8598 - 9912Medium
Esterification/Hydrolysis Regioisomers (e.g., 6-benzoyl)60 - 70> 99.548Low to Medium

Self-Validating Experimental Protocols

Protocol 1: Purification via Dicyclohexylamine (DCHA) Salt Formation

This protocol utilizes steric exclusion to reject polymeric impurities.

  • Dissolution: Suspend crude 5-benzoylpyrazine-2-carboxylic acid (1.0 eq) in a minimum volume of hot ethanol (50 °C).

  • Salt Formation: Add dicyclohexylamine (1.05 eq) dropwise with continuous stirring.

    • Self-Validation Check: A thick, white, highly crystalline precipitate should form almost immediately upon addition, indicating successful neutralization and salt formation. If the solution remains dark and clear, the ethanol volume is too high; concentrate under vacuum.

  • Isolation: Cool the suspension to 5 °C and age for 2 hours. Filter the solid and wash with ice-cold ethanol to remove the dark mother liquor.

  • Cleavage: Suspend the pure DCHA salt in a 1:1 biphasic mixture of ethyl acetate and water.

  • Acidification: Adjust the aqueous layer to pH 2.5 using 1M HCl under vigorous stirring.

    • Self-Validation Check: The solid suspension will completely dissolve. The pure 5-BPA free acid partitions into the upper ethyl acetate layer, while the DCHA-HCl salt remains dissolved in the lower aqueous layer.

  • Recovery: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure (water bath strictly ≤ 40 °C) to yield the pure free acid.

Protocol 2: Esterification-Hydrolysis Sequence for Regioisomer Separation

This protocol eliminates zwitterionic interference to allow for chromatographic separation [3] [4].

  • Esterification: Suspend crude 5-BPA in isobutanol (10 volumes). Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark trap to remove water.

    • Self-Validation Check: The reaction is driven to 100% conversion by Le Chatelier's principle. The reaction is complete when water droplets cease to collect in the trap.

  • Separation: Concentrate the mixture to an oil. Purify the resulting isobutyl ester via silica gel chromatography (Hexane/Ethyl Acetate gradient). The 5-benzoyl and 6-benzoyl esters will elute as distinct, easily separable bands.

  • Hydrolysis: Dissolve the pure 5-benzoylpyrazine-2-carboxylate isobutyl ester in a 1:1 mixture of THF and water. Add 1M NaOH (1.5 eq) and stir at room temperature for 4 hours.

  • Final Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous phase to pH 2.8 to precipitate the pure 5-Benzoylpyrazine-2-carboxylic acid. Filter and dry under high vacuum at room temperature.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 478004, 5-Benzoylpyrazine-2-carboxylic acid". PubChem. URL:[Link]

  • Google Patents. "Pyrazine-2-carboxylic acid ester and method for producing the same (JP3205972B2)". Japan Patent Office.
  • ResearchGate. "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives". ResearchGate. URL:[Link]

optimizing reaction conditions for 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Benzoylpyrazine-2-carboxylic acid

A Guide to Synthesis Optimization and Troubleshooting

Welcome to the technical support center for the synthesis and purification of 5-Benzoylpyrazine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing expert-driven insights and logical troubleshooting workflows to help you optimize your reaction conditions and achieve high-purity material.

Section 1: Synthesis Strategy & Troubleshooting FAQs

The synthesis of 5-Benzoylpyrazine-2-carboxylic acid is typically achieved through one of two primary routes: the oxidation of a methyl precursor or the hydrolysis of an ester or nitrile. Each pathway presents unique challenges. This section addresses the most frequently encountered issues in a question-and-answer format.

Route A: Oxidation of 5-Benzoyl-2-methylpyrazine

This is a common and direct method, but control over the reaction is critical to prevent yield loss and byproduct formation.

Q1: My oxidation of 5-benzoyl-2-methylpyrazine with potassium permanganate (KMnO₄) resulted in a very low yield. What is the likely cause?

A: Low yields in this reaction are most often attributed to two primary factors: over-oxidation or incomplete reaction. The pyrazine ring, while aromatic, can be susceptible to cleavage under harsh oxidative conditions.[1]

  • Causality (Over-oxidation): Aggressive conditions, such as excessively high temperatures (>100°C) or a large excess of KMnO₄, can lead to the breakdown of the pyrazine ring itself, forming smaller, water-soluble acid fragments, CO₂, and ammonia. This degrades your target molecule as it is formed.[1]

  • Causality (Incomplete Reaction): Insufficient oxidant or too low a temperature may lead to the recovery of unreacted starting material. The reaction requires enough thermal energy to proceed efficiently.

Troubleshooting Steps:

  • Temperature Control: Maintain a controlled temperature, typically between 70-90°C. Avoid aggressive, uncontrolled reflux.[1]

  • Stoichiometry: Carefully control the amount of KMnO₄. A molar ratio of approximately 2-3 equivalents of KMnO₄ to 1 equivalent of the starting material is a robust starting point. Add the oxidant portion-wise or as a solution to manage the initial exotherm.[1]

  • pH Management: Perform the oxidation under neutral or, preferably, alkaline conditions. An alkaline environment minimizes the protonation of the pyrazine nitrogens, making the ring less susceptible to oxidative cleavage.[1]

Q2: The workup is challenging. I'm losing a significant amount of product during the filtration of manganese dioxide (MnO₂). How can I improve my recovery?

A: This is a classic problem in permanganate oxidations. The product can co-precipitate with or adsorb onto the fine, high-surface-area MnO₂ byproduct.

Troubleshooting Steps:

  • Hot Filtration: Filter the reaction mixture while it is still hot. This keeps the desired carboxylic acid salt in solution and minimizes co-precipitation.

  • Thorough Washing: Wash the MnO₂ filter cake extensively with hot water. This will dissolve and recover any adsorbed product. Combine the washings with your main filtrate.

  • Filter Aid: Using a pad of Celite® can help prevent the fine MnO₂ particles from clogging the filter paper and ensures a more efficient separation.[2]

Route B: Hydrolysis of Methyl 5-Benzoylpyrazine-2-carboxylate

Hydrolysis of the corresponding ester is an excellent alternative route, often yielding a cleaner initial crude product if the ester is pure.

Q3: I am consistently recovering starting material after attempting to hydrolyze the methyl ester with NaOH. How can I drive the reaction to completion?

A: Incomplete hydrolysis is the most common failure mode for this route. The electron-withdrawing nature of the pyrazine ring and the benzoyl group can deactivate the ester carbonyl towards nucleophilic attack, making it more resistant to hydrolysis than typical aromatic esters.

  • Causality: Standard conditions (e.g., NaOH in water/THF at room temperature) are often insufficient. The reaction requires more forcing conditions to overcome the ester's relative stability.

Troubleshooting Steps:

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for difficult ester hydrolyses. Use a sufficient excess, typically 2-5 equivalents.[1]

  • Co-solvent System: A mixture of solvents like methanol/water or ethanol/water is crucial. This ensures the solubility of the organic ester in the aqueous basic medium, facilitating the reaction.[1]

  • Temperature & Time: Increase the reaction temperature to reflux and extend the reaction time. Monitor the disappearance of the starting material by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Q4: What is the optimal method for isolating and purifying the final product after hydrolysis?

A: Proper workup is key to obtaining high-purity 5-Benzoylpyrazine-2-carboxylic acid. As a carboxylic acid, its solubility is highly pH-dependent.

Troubleshooting Steps:

  • Solvent Removal: After the reaction is complete, remove the organic co-solvent (e.g., methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly and carefully add an acid, such as 1M hydrochloric acid (HCl), to adjust the pH to approximately 3-4.[1] Adding the acid slowly while cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove inorganic salts, and dry it thoroughly under vacuum.[1]

  • Recrystallization: If the product is discolored or impurities are detected, recrystallization is highly effective. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. Activated carbon can be added during recrystallization to remove colored impurities.[3]

Section 2: Data Summary & Workflow Visualization

Table 1: Recommended Reaction Parameters
ParameterRoute A: OxidationRoute B: HydrolysisRationale & Key Considerations
Key Reagent Potassium Permanganate (KMnO₄)Lithium Hydroxide (LiOH)KMnO₄ is a powerful, cost-effective oxidant. LiOH is highly effective for hindered ester hydrolysis.
Stoichiometry 2.0 - 3.0 eq.2.0 - 5.0 eq.Excess is needed to drive reactions to completion, but a large excess of KMnO₄ can cause over-oxidation.
Solvent Water or t-Butanol/WaterMethanol/Water or Ethanol/WaterAqueous systems are standard. Co-solvents are critical for substrate solubility in hydrolysis.
Temperature 70 - 90 °CReflux (e.g., 65-80 °C)Controlled heating is vital. Avoid excessive temperatures to minimize side reactions.
Reaction Time 2 - 8 hours4 - 24 hoursMonitor by TLC/HPLC for completion. Hydrolysis can be slower and may require overnight stirring.
Workup pH ~3-4 for precipitation~3-4 for precipitationAcidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate from the aqueous solution.
Diagram 1: Troubleshooting Low Yield in Oxidation

G start Low Yield in Oxidation Reaction check_sm Check for unreacted starting material (SM) via TLC/HPLC start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent (Full Conversion) check_sm->sm_absent No incomplete Diagnosis: Incomplete Reaction sm_present->incomplete over_oxid Diagnosis: Over-oxidation & Product Degradation sm_absent->over_oxid sol_incomplete1 Increase Reaction Time incomplete->sol_incomplete1 sol_incomplete2 Increase Temperature (to 70-90°C) incomplete->sol_incomplete2 sol_incomplete3 Ensure Stoichiometry (2-3 eq. KMnO₄) incomplete->sol_incomplete3 sol_over_oxid1 Decrease Temperature (do not exceed 90°C) over_oxid->sol_over_oxid1 sol_over_oxid2 Add KMnO₄ portion-wise to control exotherm over_oxid->sol_over_oxid2 sol_over_oxid3 Ensure neutral or alkaline pH over_oxid->sol_over_oxid3

Caption: Decision workflow for troubleshooting low yields in the permanganate oxidation route.

Diagram 2: Workup & Isolation Protocol Flow

G cluster_reaction Post-Reaction cluster_workup Aqueous Workup cluster_isolation Isolation & Purification reaction_complete Reaction Complete (Monitored by TLC/HPLC) remove_org 1. Remove Organic Co-solvent (if any) in vacuo reaction_complete->remove_org cool 2. Cool Aqueous Mixture in Ice Bath remove_org->cool acidify 3. Slowly Add 1M HCl to pH ~3-4 cool->acidify precipitate Product Precipitates as a Solid acidify->precipitate filtrate 4. Collect Solid by Filtration precipitate->filtrate wash 5. Wash with Cold Water filtrate->wash dry 6. Dry Under Vacuum wash->dry final_product Final Product: 5-Benzoylpyrazine- 2-carboxylic acid dry->final_product

Caption: Step-by-step workflow for the isolation and purification of the final product.

Section 3: Experimental Protocols

These protocols represent optimized starting points. Researchers should always monitor their reactions and adjust as necessary based on their observations.

Protocol 1: Oxidation of 5-Benzoyl-2-methylpyrazine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-benzoyl-2-methylpyrazine (1.0 eq) and water (or a 1:1 mixture of t-butanol and water) to make a ~0.5 M solution.

  • Heating: Heat the mixture to 70-90°C with vigorous stirring.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (KMnO₄, 2.5 eq) in water. Add this solution dropwise to the heated reaction mixture over 1-2 hours. Maintain the temperature throughout the addition.

  • Reaction: Continue heating and stirring until the characteristic purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed (typically 2-4 hours). Monitor reaction progress by TLC.

  • Workup (Hot Filtration): While the mixture is still hot, filter it through a pad of Celite® to remove the MnO₂.

  • Washing: Wash the filter cake thoroughly with several portions of hot water. Combine all the filtrates.

  • Isolation: Cool the clear filtrate in an ice bath. Slowly acidify with 1M HCl to a pH of ~3-4, at which point the product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-Benzoylpyrazine-2-carboxylic acid.[1]

Protocol 2: Hydrolysis of Methyl 5-Benzoylpyrazine-2-carboxylate
  • Setup: In a round-bottom flask, dissolve methyl 5-benzoylpyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until all the starting material has been consumed (typically 4-12 hours).

  • Workup (Solvent Removal): Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction (Optional): Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material or non-polar impurities.

  • Isolation: Place the aqueous layer in an ice bath. Slowly add 1M HCl with stirring to adjust the pH to ~3-4, causing the product to precipitate.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 5-Benzoylpyrazine-2-carboxylic acid.[1][4]

References

  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]

  • Hirashima, S., & Itoh, A. (2006). A methyl group at an aromatic nucleus is oxidized directly to the corresponding carboxylic acid in the presence of molecular oxygen and catalytic hydrobromic acid under photoirradiation. Synthesis, 1757-1759.
  • Shi, M., & Feng, Y. S. (2001). Benzyl chlorides and bromides can be directly oxidized to the corresponding benzoic acids in an eco-safer way using 30% hydrogen peroxide with Na2WO4·2H2O as a catalyst. The Journal of Organic Chemistry, 66(9), 3235-3237.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Analytical Refinement for 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #BPCA-METHOD-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Impurity Profiling & Intermediate Analysis (Bortezomib Synthesis)[1]

Executive Summary & Molecule Context[1][2][3][4][5]

Welcome to the technical support hub for 5-Benzoylpyrazine-2-carboxylic acid .

In the context of drug development—specifically regarding proteasome inhibitors like Bortezomib —this molecule serves as a critical synthetic intermediate and a potential oxidative degradant. Its analysis is frequently complicated by two opposing structural features:

  • The Pyrazine-Carboxylic Acid Moiety: Highly polar, ionizable (pKa ~2.9), and prone to silanol interactions (tailing).

  • The Benzoyl Group: Significant hydrophobicity, requiring organic solvent for elution.

This guide moves beyond basic "recipes" to provide a robust, self-validating analytical framework.

The "Golden Standard" Protocol

The following method has been optimized for robustness and peak symmetry . It addresses the common failure mode where the carboxylic acid deprotonates during the run, causing peak splitting or tailing.

Optimized UHPLC/HPLC Conditions
ParameterSpecificationRationale
Stationary Phase C18 with Polar Endcapping (e.g., Phenomenex Luna Omega Polar C18 or Waters Cortecs T3)Standard C18 often suffers "dewetting" with high aqueous phases. Polar endcapping prevents silanol interactions with the pyrazine nitrogen.
Dimensions 100 x 2.1 mm, 1.6 µm (UHPLC) or 150 x 4.6 mm, 3-5 µm (HPLC)Smaller particle size improves resolution between the acid and its des-benzoyl precursors.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)CRITICAL: pH must be < 3.0 to keep the carboxylic acid protonated (

) and suppress ionization of the pyrazine ring.
Mobile Phase B Acetonitrile (LC-MS Grade)MeOH can be used, but ACN provides sharper peaks for the benzoyl moiety.
Gradient Profile Time (min) | %B 0.00 | 5 2.00 | 5 10.00 | 60 12.00 | 95 14.00 | 5The initial isocratic hold (5% B) is essential to trap the polar acid at the column head before elution.
Flow Rate 0.4 mL/min (UHPLC) / 1.0 mL/min (HPLC)Optimized for Van Deemter minima.
Detection UV @ 270 nmMatches the absorption max of the benzoyl-pyrazine chromophore.
Column Temp 35°C - 40°CSlightly elevated temperature reduces backpressure and improves mass transfer.

Troubleshooting & FAQ

Q1: "I am seeing significant peak tailing (Tailing Factor > 1.5). Why?"

Dr. Vance: Tailing in this molecule is almost exclusively caused by secondary silanol interactions .

  • The Mechanism: At pH > 3.5, the carboxylic acid deprotonates (

    
    ), but more importantly, the pyrazine nitrogens can interact with free silanol groups (
    
    
    
    ) on the silica support.
  • The Fix:

    • Check pH: Ensure your aqueous mobile phase is pH 2.5 – 2.8. If using Phosphate buffer, increase concentration to 20-25 mM.

    • Column Choice: Switch to a "hybrid particle" column (like chemically bridged silica) which has fewer free silanols.

    • Ion Pairing (Last Resort): Add 5-10 mM Ammonium Formate if using MS, or TEA/TFA if using UV only.

Q2: "The retention time shifts between injections."

Dr. Vance: This indicates a lack of column equilibration or pH instability.

  • The Mechanism: The benzoyl group is hydrophobic, but the pyrazine-acid end is sensitive to the solvation layer. If the column is not fully re-equilibrated to the initial high-aqueous condition (95% Water), the analyte "slides" down the column differently each time.

  • The Fix: Increase your post-run equilibration time. Ensure at least 5-7 column volumes pass through before the next injection.

Q3: "I cannot separate 5-Benzoylpyrazine-2-carboxylic acid from the starting material (Pyrazine-2-carboxylic acid)."

Dr. Vance: This is a selectivity issue.

  • The Fix: The starting material is much more polar (lacks the benzoyl group).

    • Action: Extend the initial isocratic hold at 5% B (or even 2% B) for 2-3 minutes. This forces the starting material to elute early (near void volume) while retaining the benzoyl derivative.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method development and troubleshooting for this specific chemotype.

AnalyticalWorkflow Start Start: Sample Analysis CheckpH Check Mobile Phase pH (Target: 2.5 - 2.8) Start->CheckpH RunGradient Run Generic Gradient (5% to 95% B) CheckpH->RunGradient EvalPeak Evaluate Peak Symmetry & Retention RunGradient->EvalPeak Tailing Issue: Tailing > 1.5? EvalPeak->Tailing NoRet Issue: Elutes in Void? Tailing->NoRet No FixTailing Action: Increase Buffer Conc. or Change to Hybrid Column Tailing->FixTailing Yes Success Method Validated NoRet->Success No FixRet Action: Lower Initial %B (Increase Aqueous Hold) NoRet->FixRet Yes FixTailing->RunGradient FixRet->RunGradient

Caption: Logic flow for optimizing retention and symmetry of pyrazine-carboxylic acid derivatives.

Synthesis & Impurity Pathway[1][5][6]

Understanding where this molecule comes from helps in identifying it in a chromatogram. It is often the product of oxidizing 5-benzylpyrazine-2-carboxylic acid or a hydrolysis product of Bortezomib precursors.

SynthesisPathway Precursor 5-Benzylpyrazine-2-carboxylic acid (Precursor) Oxidation Oxidation (KMnO4 / Oxidative Stress) Precursor->Oxidation Target 5-Benzoylpyrazine-2-carboxylic acid (Target Analyte) Oxidation->Target Bortezomib Bortezomib (API) Degradation Oxidative Degradation Bortezomib->Degradation Stress Conditions Degradation->Target Potential Impurity

Caption: Pathway showing the analyte as both a synthetic intermediate and a potential API degradant.

References

  • Srikanth, B., et al. (2023).[2] "Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation." Journal of Drug Delivery and Therapeutics, 13(6), 145-151.[2]

  • Rao, A.L., et al. (2014). "A Validated Stability-Indicating UF LC Method for Bortezomib." Longdom Publishing.

  • BenchChem Technical Support. (2025). "Comparative Guide to LC-MS and HPLC Methods for the Quantification of Pyrazine-carboxylic Acid Derivatives."

  • PubChem. (2025). "5-Phenylpyrazine-2-carboxylic acid (Structural Analog Data)." National Library of Medicine.

Sources

Technical Support Center: Reactions of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side products and optimize reactions involving 5-Benzoylpyrazine-2-carboxylic acid.

Introduction

5-Benzoylpyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring both a carboxylic acid and a benzoyl group on a pyrazine ring, can present challenges in achieving clean and high-yielding reactions. This guide offers practical advice and detailed protocols to navigate common synthetic transformations, such as amide coupling and esterification, while minimizing the formation of unwanted side products.

Troubleshooting Guide: Common Reactions and Side Products

This section addresses specific issues that may arise during common reactions with 5-Benzoylpyrazine-2-carboxylic acid.

Amide Coupling Reactions

Amide bond formation is a frequent transformation for 5-Benzoylpyrazine-2-carboxylic acid. However, challenges such as low yield and the formation of impurities can occur.

Q1: I am observing low to no yield of my desired amide when coupling 5-Benzoylpyrazine-2-carboxylic acid with anilines. What are the likely causes and how can I improve the outcome?

A1: Low yields in amide coupling reactions with anilines, which are often weakly nucleophilic, are a common issue. The primary causes can be categorized as follows:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may be unstable.

  • Low Nucleophilicity of the Amine: Anilines, especially those with electron-withdrawing groups, are poor nucleophiles.

  • Side Reactions: The activated carboxylic acid can be susceptible to side reactions, and the pyrazine ring itself can influence reactivity. A significant side reaction to consider is decarboxylation .

  • Steric Hindrance: Bulky substituents on either the pyrazine core or the aniline can impede the reaction.

Troubleshooting Strategies:

Parameter Potential Issue Recommended Solution
Coupling Reagent Insufficient activationFor weakly nucleophilic anilines, consider more potent coupling reagents like HATU, HBTU, or PyBOP. For standard couplings, EDC with an additive like HOBt or DMAP can be effective.[1][2]
Base Inappropriate baseUse a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction without competing with the primary amine.
Reaction Temperature Too low or too highMost amide couplings are performed at room temperature. However, for sluggish reactions, gentle heating (40-60 °C) may be beneficial. Conversely, high temperatures can promote side reactions like decarboxylation.
Solvent Suboptimal solventAprotic polar solvents like DMF, NMP, or DCM are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid.
Order of Addition Premature decomposition of activated acidPre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine can sometimes improve yields.

dot

Amide_Coupling_Troubleshooting start Low Amide Yield reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Adjust Reaction Conditions (Temperature, Solvent) start->conditions decarboxylation Check for Decarboxylation start->decarboxylation product Desired Amide reagent->product conditions->product purification Improve Purification (Column Chromatography) purification->product decarboxylation->purification

Caption: Troubleshooting workflow for low amide yield.

Q2: I am observing a significant amount of a non-polar byproduct in my amide coupling reaction. What could it be and how can I prevent its formation?

A2: A common non-polar byproduct in reactions with pyrazine-2-carboxylic acids is the decarboxylated product , 5-benzoylpyrazine.[3][4] The electron-withdrawing nature of the pyrazine ring can facilitate the loss of carbon dioxide, especially under heating.

Mechanism of Decarboxylation:

The decarboxylation of pyrazine-2-carboxylic acids can proceed through a concerted mechanism involving a cyclic transition state, particularly if there is a nearby group that can participate in hydrogen bonding.[3]

Prevention of Decarboxylation:

  • Avoid High Temperatures: Perform the reaction at room temperature or with minimal heating.

  • Choose a Mild Coupling Reagent: Reagents that do not require high temperatures for activation are preferable.

  • Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

Purification Strategy:

If decarboxylation occurs, the resulting 5-benzoylpyrazine can usually be separated from the desired amide product by column chromatography on silica gel, as the amide is typically more polar.

Esterification Reactions

Esterification is another key transformation. Similar to amide coupling, achieving high yields while avoiding side reactions is crucial.

Q3: My Fischer esterification of 5-Benzoylpyrazine-2-carboxylic acid is giving low yields and I'm recovering a lot of starting material. How can I drive the reaction to completion?

A3: Fischer esterification is an equilibrium-limited reaction.[5] To obtain high yields of the desired ester, the equilibrium must be shifted towards the products.

Strategies to Improve Esterification Yield:

Technique Principle Implementation
Use of Excess Alcohol Le Châtelier's PrincipleUse the alcohol as the solvent or in a large excess (5-10 equivalents).[5]
Removal of Water Le Châtelier's PrincipleUse a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture.
Catalyst Choice Increase reaction rateConcentrated sulfuric acid is a common and effective catalyst. p-Toluenesulfonic acid (p-TsOH) is another good option.[6][7]

dot

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products & Purification acid 5-Benzoylpyrazine- 2-carboxylic acid reflux Reflux acid->reflux alcohol Alcohol (Excess) alcohol->reflux catalyst Acid Catalyst (H₂SO₄ or p-TsOH) catalyst->reflux water_removal Water Removal (Dean-Stark or Mol. Sieves) reflux->water_removal ester Desired Ester water_removal->ester purify Purification (Distillation or Chromatography) ester->purify

Caption: Workflow for optimizing Fischer esterification.

Q4: I am concerned about the harsh acidic conditions of Fischer esterification causing degradation of my starting material. Are there milder alternatives?

A4: Yes, several milder methods can be employed for esterification:

  • Acyl Chloride Formation Followed by Alcoholysis: This is a two-step process that avoids strongly acidic conditions. First, the carboxylic acid is converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The acyl chloride is then reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.[8][9]

  • Carbodiimide-Mediated Esterification: Coupling reagents such as DCC or EDC, often used for amide bond formation, can also be used to synthesize esters in the presence of an acyl transfer catalyst like DMAP.

Frequently Asked Questions (FAQs)

Q5: Does the benzoyl group on the pyrazine ring affect the reactivity of the carboxylic acid?

A5: The benzoyl group is an electron-withdrawing group, which can have several effects. It can increase the acidity of the carboxylic acid, potentially making it more reactive towards activation. However, the steric bulk of the benzoyl group might slightly hinder the approach of bulky reagents or nucleophiles to the carboxylic acid function.

Q6: What is the best way to purify the crude product after an amide coupling or esterification reaction?

A6: The purification method of choice will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.[8] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be an excellent purification technique.

  • Acid-Base Extraction: For amide products, washing the organic layer with a dilute acid solution can remove any unreacted amine, and a dilute base wash can remove unreacted carboxylic acid.

Q7: How can I monitor the progress of my reaction?

A7: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any side products. The disappearance of the starting material spot is a good indication that the reaction is complete. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of 5-Benzoylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.[10]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • To a solution of 5-Benzoylpyrazine-2-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.[6]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude ester, which can be further purified by column chromatography or distillation.[7]

References

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.29, No.3, May 2016, pp.811-817. Available at: [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules 2012, 17(11), 13393-13410. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules 2023, 28(14), 5439. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules 2002, 7(4), 363-373. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2010 February 3; 51(5): 839–842. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • Ch21: Decarboxylation. University of Calgary. Available at: [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Available at: [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, Volume 10, Supplement 2, May 2017, Pages S2048-S2054. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters 12 (2023) 133–144. Available at: [Link]

  • Process of completing the esterification of carboxylic acids with alcohols. Google Patents.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules 2002, 7, 363-373. Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. Angew Chem Int Ed Engl. 2019 Aug 12; 58(33): 11341–11345. Available at: [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 2020, 10, 20351. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry; Vol. 25, No. 13 (2013), 7551-7553. Available at: [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. J. Am. Chem. Soc. 1977, 99, 13, 4442–4445. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available at: [Link]

Sources

stability testing of 5-Benzoylpyrazine-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stability & Applications Command Center.

Subject: 5-Benzoylpyrazine-2-carboxylic Acid (CAS: Implicitly linked to Pyrazine-2-carboxylic acid derivatives) Role: Senior Application Scientist Status: Operational

Executive Technical Overview

5-Benzoylpyrazine-2-carboxylic acid represents a unique stability challenge due to its "push-pull" electronic structure. It features an electron-deficient pyrazine ring flanked by two electron-withdrawing groups: a carboxylic acid (position 2) and a benzoyl ketone (position 5).

  • The Stability Paradox: While the pyrazine ring is generally resistant to oxidation compared to other heterocycles, the benzoyl moiety acts as a chromophore, making this molecule highly susceptible to UV-induced photodegradation (similar to benzophenone photochemistry).

  • Solubility Constraints: With a pKa estimated around 3.0–3.5 (typical for pyrazine-2-carboxylic acids), this compound exhibits pH-dependent solubility, risking precipitation in acidic HPLC mobile phases or gastric simulation fluids.

This guide synthesizes field data and chemical principles to troubleshoot stability failures before they ruin your dataset.

Troubleshooting Guides & FAQs

Category A: Hydrolytic & pH-Dependent Stability

Q1: I am observing erratic recovery rates during acidic stress testing (0.1 N HCl). Is the molecule degrading? Diagnosis: Likely False Degradation (Precipitation) . Root Cause: The carboxylic acid moiety becomes protonated (neutral) at pH < 3.0. In aqueous acidic media (like 0.1 N HCl), the neutral form of 5-Benzoylpyrazine-2-carboxylic acid has very low solubility. What looks like "loss of compound" is often the compound crashing out of solution and adhering to the vial walls or filter membranes. Corrective Action:

  • Solvent Modification: Add 20–30% Acetonitrile (ACN) or Methanol to your stress media to maintain solubility.

  • Verification: Re-dissolve the stress sample container with 100% DMSO or high-pH buffer and inject. If recovery returns to >95%, it was a solubility issue, not degradation.

Q2: My HPLC peaks are tailing significantly, making impurity integration impossible. Diagnosis: Secondary Silanol Interactions . Root Cause: The pyrazine nitrogens can protonate at low pH, interacting with free silanols on the silica backbone of C18 columns. Simultaneously, if the mobile phase pH is near the pKa (~3.2), the carboxylic acid fluctuates between ionized and neutral states, causing peak splitting. Corrective Action:

  • Buffer Lock: Use a mobile phase buffer well below the pKa (e.g., 0.1% TFA, pH ~2.0) to keep the acid fully protonated, OR well above (e.g., Ammonium Acetate, pH 5.5) to keep it ionized.

  • Ion Pairing: For extreme tailing, add 5–10 mM Hexanesulfonic acid to the mobile phase.

Category B: Photostability & Thermal Stress

Q3: We see multiple small impurity peaks (0.1–0.5%) after ambient light exposure. Is this normal? Diagnosis: Norrish Type Reaction (Photochemical) . Root Cause: The 5-benzoyl group mimics benzophenone. Upon UV/VIS exposure, the carbonyl oxygen can abstract a hydrogen (if a suitable donor solvent is present) or undergo radical cleavage. This is a known pathway for benzoyl-substituted heterocycles. Corrective Action:

  • Amber Glass is Mandatory: Store all stock solutions in amber vials.

  • Gold Light: Perform sample preparation under yellow (sodium vapor) light if possible.

  • Solid vs. Solution: Photodegradation is significantly faster in solution. If testing solid-state stability, ensure the powder bed is thin (<3 mm) for accurate ICH Q1B testing.

Q4: Does thermal stress (60°C) cause decarboxylation? Diagnosis: Possible Decarboxylation at High Temperatures . Root Cause: Pyrazine-2-carboxylic acids are thermally stable up to moderate temperatures, but >80°C (especially in acidic media) can induce thermal decarboxylation, releasing CO₂ and yielding 2-Benzoylpyrazine . Corrective Action:

  • Monitor RRT: Look for a less polar impurity (longer retention time) corresponding to the decarboxylated product.

  • Headspace Analysis: If using sealed vials for high-temp stress, slight pressure buildup may indicate CO₂ release.

Category C: Oxidative Stability

Q5: In 3% H₂O₂, the parent peak disappears rapidly. What is forming? Diagnosis: N-Oxide Formation . Root Cause: Pyrazines are susceptible to N-oxidation by peroxides. The nitrogen atoms in the ring can be oxidized to form N-oxides (at position 1 or 4). Corrective Action:

  • Quenching: Ensure peroxide reactions are fully quenched with Sodium Metabisulfite before injection, or the reaction will continue in the HPLC vial.

  • Differentiate: N-oxides are typically more polar (elute earlier on Reverse Phase) than the parent.

Standardized Forced Degradation Protocol

This protocol is designed to achieve 5–20% degradation (target range) to validate analytical methods.

Stress ConditionReagent / ConditionDurationTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl (with 20% ACN)24 Hours @ 60°CDecarboxylated speciesCo-solvent essential to prevent precipitation.
Base Hydrolysis 0.1 N NaOH (with 20% ACN)4–8 Hours @ AmbientRing opening productsPyrazines are often base-labile; monitor closely.
Oxidation 3% H₂O₂2–4 Hours @ AmbientN-OxidesQuench with Na₂S₂O₅ before analysis.
Thermal Solid state @ 80°C7 DaysDecarboxylated speciesUse sealed vs. open containers to test humidity effect.
Photolytic 1.2 million lux hours (ICH Q1B)~1-3 DaysRadical derivativesCompare Dark Control vs. Exposed sample.

Visualizing the Stability Landscape

Diagram 1: Predicted Degradation Pathways

This diagram illustrates the mechanistic pathways for 5-Benzoylpyrazine-2-carboxylic acid under stress.

DegradationPathways Parent 5-Benzoylpyrazine-2-carboxylic Acid (Parent) Decarbox 2-Benzoylpyrazine (Loss of CO2) Parent->Decarbox Thermal/Acid Stress (-CO2) NOxide Pyrazine N-Oxides (Polar Degradant) Parent->NOxide Oxidation (H2O2) (+O) PhotoProd Photoreduction Products (Benzhydrol derivatives) Parent->PhotoProd UV Light (Radical Mechanism) RingOpen Ring Cleavage Products (Acyclic Acids) Parent->RingOpen Strong Base (High pH) (Hydrolysis)

Caption: Predicted degradation pathways showing thermal decarboxylation (Red), oxidative N-oxide formation (Yellow), and photodegradation (Green).[1]

Diagram 2: Stability Testing Workflow

A decision tree for handling sample preparation and analysis.

StabilityWorkflow Start Start Stability Study SolubilityCheck Check Solubility at pH 1.2 & 7.0 Start->SolubilityCheck Precip Precipitation Observed? SolubilityCheck->Precip AddCosolvent Add 20% ACN/MeOH Precip->AddCosolvent Yes Proceed Proceed to Stress Testing Precip->Proceed No AddCosolvent->Proceed HPLC HPLC Analysis (C18, Acidic Mobile Phase) Proceed->HPLC CheckPeaks New Peaks > 0.1%? HPLC->CheckPeaks MS LC-MS Identification CheckPeaks->MS Yes Report Generate Stability Report CheckPeaks->Report No

Caption: Operational workflow for stability testing, emphasizing solubility checks prior to stress application.

References

  • PubChem. (n.d.). 5-Benzoylpyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reguła, J., et al. (2014). HPLC and TLC methodology for determination or purity evaluation of pyrazine derivatives. Journal of Chemical and Pharmaceutical Research. (Methodology grounding). Retrieved from [Link]

  • Doležal, M., et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. (Structural context for pyrazine stability). Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Scaling Up 5-Benzoylpyrazine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Benzoylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered during synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively. Our methodology is based on a robust, two-step synthetic sequence amenable to scaling.

Overview of Synthetic Strategy

The production of 5-Benzoylpyrazine-2-carboxylic acid is approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 5-benzoyl-2-methylpyrazine. The second, and more critical stage for scale-up, is the selective oxidation of the methyl group to a carboxylic acid. This guide will focus primarily on the challenges and refinement of the oxidation step and subsequent purification, as these are the most common areas where issues arise during process scale-up.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Synthesis of Precursor: 5-Benzoyl-2-methylpyrazine

Question 1: What is a reliable method for synthesizing the 5-benzoyl-2-methylpyrazine precursor?

Answer: For a reliable and scalable synthesis of 5-benzoyl-2-methylpyrazine, a palladium-catalyzed cross-coupling reaction, specifically a Stille coupling, is highly recommended over methods like Friedel-Crafts acylation. The pyrazine ring is electron-deficient, which makes it a poor substrate for traditional Friedel-Crafts reactions that typically require electron-rich aromatic systems.[1]

The recommended route involves the coupling of a halopyrazine with an organotin reagent.

Causality Behind Method Choice:

  • Stille Coupling: This method offers high functional group tolerance, generally good yields, and milder reaction conditions compared to alternatives. The use of a palladium catalyst and a copper(I) iodide (CuI) co-catalyst is crucial for activating the C-Br bond of the electron-deficient pyrazine ring.

  • Why not Friedel-Crafts?: The pyrazine nitrogen atoms are Lewis basic and will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution and often leading to low yields or no reaction.[2]

cluster_0 Precursor Synthesis: Stille Coupling A 2-Bromo-5-methylpyrazine E 5-Benzoyl-2-methylpyrazine A->E Reactant B Tributyl(benzoyl)stannane B->E Reactant C PdCl₂(PPh₃)₂ / CuI Catalyst C->E Catalyst System D Toluene, Reflux D->E Conditions Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/HPLC Start->Check_TLC SM_Present High % of Starting Material (SM) Remaining Check_TLC->SM_Present SM > 5% Byproduct_Present Significant Byproduct (Pyrazine-2,5-dicarboxylic acid) Check_TLC->Byproduct_Present New Polar Spot Clean_Reaction Clean Reaction, but Low Isolated Yield Check_TLC->Clean_Reaction SM < 5%, No Byproducts Sol_SM Solution: 1. Increase KMnO₄ stoichiometry (e.g., from 2.0 to 2.2 eq). 2. Extend reaction time at controlled temp. 3. Ensure efficient stirring. SM_Present->Sol_SM Sol_Byproduct Solution: 1. Decrease reaction temperature (e.g., 95°C to 85°C). 2. Add KMnO₄ solution slowly to control exotherm. 3. Do not exceed 2.5 eq of KMnO₄. Byproduct_Present->Sol_Byproduct Sol_Workup Solution: 1. Cool filtrate to 0-5°C before/during acidification. 2. Acidify slowly to pH 2-3. 3. Check pH of filtrate after filtration to ensure complete precipitation. Clean_Reaction->Sol_Workup

Caption: Troubleshooting decision tree for low yield oxidation.

Question 3: Handling the manganese dioxide (MnO₂) sludge is difficult during scale-up. What are the best practices for its removal?

Answer: This is arguably the most significant physical challenge in scaling up KMnO₄ oxidations. The voluminous, gelatinous nature of MnO₂ can clog filter papers and make filtration extremely slow.

Best Practices:

  • Hot Filtration: The reaction mixture must be filtered while hot. As the solution cools, the desired product (as its potassium salt) may begin to crystallize, leading to product loss with the MnO₂ cake.

  • Use of a Filter Aid: For larger scales (above 1 L), using a pad of a filter aid like Celite® (diatomaceous earth) on top of your filter paper is essential. This prevents the fine MnO₂ particles from blinding the filter medium.

  • Quenching Excess KMnO₄: Before filtration, it is wise to quench any unreacted permanganate by adding a small amount of a reducing agent like sodium bisulfite or isopropanol until the purple color disappears. This prevents the degradation of filter paper (if used) and ensures all manganese is in the MnO₂ state.

  • Continuous Flow Processing: For industrial-scale production, consider a continuous flow reactor setup. This allows for the reaction and subsequent in-line filtration or centrifugation to be managed continuously, avoiding the handling of large batches of MnO₂ slurry. [3]Ultrasonic pulses can be used in flow reactors to prevent MnO₂ from fouling the system. [2] Question 4: How do I ensure the purity of my final product and remove the pyrazine-2,5-dicarboxylic acid byproduct?

Answer: The primary impurity is often the over-oxidized pyrazine-2,5-dicarboxylic acid. Since both are carboxylic acids, their separation requires leveraging differences in their pKa values and solubility.

Purification Strategy:

  • Controlled Precipitation: 5-Benzoylpyrazine-2-carboxylic acid is less acidic and generally less soluble in water than pyrazine-2,5-dicarboxylic acid. After filtering off the MnO₂, slowly acidify the aqueous filtrate with concentrated HCl while monitoring the pH. The desired product should start to precipitate around pH 4-5, while the more acidic dicarboxylic acid will remain in solution until a lower pH is reached. Aim for a final pH of ~2.5-3.0 for maximal precipitation of the target compound while keeping the majority of the di-acid in solution. [4]2. Recrystallization: If the product is still not pure, recrystallization is effective. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

  • Purity Analysis: Purity should be confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Purpose Expected Result for Pure Product
HPLC Quantify purity and detect impuritiesSingle major peak (>99% area) at a consistent retention time.
¹H NMR Structural confirmationAbsence of signals from starting material (e.g., methyl singlet at ~2.6 ppm). Clean aromatic signals corresponding to the pyrazine and benzoyl protons.
Melting Point Assess puritySharp melting point range. Broad or depressed range indicates impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzoyl-2-methylpyrazine (Precursor)

This protocol is a representative procedure based on established Stille coupling methodologies.

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.15 eq).

  • Purge the flask with argon for 15 minutes.

  • Add anhydrous toluene via cannula.

  • Add tributyl(benzoyl)stannane (1.1 eq) via syringe.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as a solid.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 5-benzoyl-2-methylpyrazine.

Protocol 2: Scale-Up Oxidation to 5-Benzoylpyrazine-2-carboxylic Acid
  • Setup: In a jacketed reactor equipped with an overhead stirrer, temperature probe, and an addition funnel, charge 5-benzoyl-2-methylpyrazine (1.0 eq) and water.

  • Heating: Begin stirring and heat the mixture to 85-90°C.

  • Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (KMnO₄, 2.2 eq) in water.

  • Addition: Once the reactor temperature is stable, add the KMnO₄ solution slowly via the addition funnel over 2-3 hours. Maintain the internal temperature below 95°C. A dark brown precipitate of MnO₂ will form.

  • Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 2-4 hours. Monitor the reaction by taking small aliquots, filtering, acidifying, and analyzing by HPLC or TLC until the starting material is consumed (<1%).

  • Quench & Filtration: Cool the reaction to 70°C. Add a small amount of isopropanol to quench any remaining KMnO₄. Prepare a filter (e.g., a large Buchner funnel with a pad of Celite®) and pre-heat it with hot water. Filter the hot reaction mixture to remove the MnO₂. Wash the MnO₂ cake with a small amount of hot water.

  • Precipitation: Combine the filtrates and cool the solution to 0-5°C in an ice bath.

  • Acidification: Slowly add concentrated HCl with vigorous stirring to adjust the pH to 2.5. A white to off-white solid will precipitate.

  • Isolation: Stir the cold slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

cluster_1 Overall Production Workflow Start Start: 2-Bromo-5-methylpyrazine Step1 Step 1: Stille Coupling (Synthesis of 5-benzoyl-2-methylpyrazine) Start->Step1 Purify1 Purification 1: Column Chromatography Step1->Purify1 Step2 Step 2: KMnO₄ Oxidation Purify1->Step2 Filter Hot Filtration of MnO₂ Step2->Filter Precipitate Acidic Precipitation (pH 2.5) Filter->Precipitate Purify2 Purification 2: Recrystallization Precipitate->Purify2 End Final Product: 5-Benzoylpyrazine-2-carboxylic acid Purify2->End

Caption: High-level workflow for production of the target molecule.

References

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Langhals, E., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. [Link]

  • U.S. Patent No. US8492583B2. (2013). Process for purification of aromatic carboxylic acids.
  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid. [Link]

  • Ley, S. V., et al. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters. [Link]

  • Sakamoto, T., et al. (1998).
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews.
  • Chinese Patent No. CN108017586A. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Chen, F. J., et al. (2007). Application of potassium permanganate as an oxidant for in situ oxidation of trichloroethylene-contaminated groundwater: A laboratory and kinetics study.
  • Katritzky, A. R., et al. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Chinese Patent No. CN108017586A. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • van der Plas, H. C. (1985). Pyrazines. Comprehensive Heterocyclic Chemistry.
  • Baxendale Group. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. [Link]

  • Garg, S., & Tandon, V. (2020).
  • Chinese Patent No. CN102190630A. (2011). Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-Benzoylpyrazine-2-carboxylic acid (CAS: 113361-37-8) . As a critical nitrogen-containing heterocyclic building block, this compound is frequently utilized in the synthesis of complex kinase inhibitors and targeted therapeutics. However, its rigid pyrazine core, hydrogen-bonding carboxylic acid moiety, and the transition-metal-catalyzed methods often used for its synthesis[1][2] create a perfect storm for batch-to-batch variability.

This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers experiencing inconsistencies in downstream drug development applications.

Part 1: Diagnostic FAQs – Uncovering Hidden Variability

Q1: My recent batch shows identical HPLC purity (>99%) to previous batches, but my downstream amide coupling yields have dropped from 85% to 40%. What is causing this?

A: When organic purity is consistent but reactivity drops, the causality almost always points to invisible stoichiometric disruptors or catalyst poisoning .

  • Moisture Content (Hydrate Formation): Carboxylic acids readily form stable hydrates. If Batch B has 5% water by weight compared to 0.5% in Batch A, you are weighing significantly less active intermediate per gram. Furthermore, excess moisture rapidly hydrolyzes sensitive coupling reagents (e.g., HATU, EDC), destroying the reaction kinetics.

  • Trace Metal Carryover: Pyrazine functionalization often relies on palladium-catalyzed cross-coupling[2]. Trace palladium (even at 50–100 ppm) can coordinate with the pyrazine nitrogen, altering the pKa of the carboxylic acid or catalyzing the degradation of your coupling intermediates.

Q2: The intermediate from a new supplier will not fully dissolve in DMF at room temperature, whereas previous batches dissolved instantly. Is this a purity issue?

A: This is a classic manifestation of solid-state variability , specifically polymorphism or differences in amorphous content[3].

  • The Causality: Chemically identical molecules can pack into different crystal lattices. A thermodynamically stable polymorph has a higher lattice energy, requiring more energy (heat or solvation power) to break apart, resulting in lower kinetic solubility. Conversely, batches with higher amorphous content dissolve rapidly but may precipitate out later as the stable polymorph nucleates.

Q3: I am seeing a persistent +16 Da mass impurity in my downstream product that fluctuates between batches. Where is this coming from?

A: A +16 Da shift in a pyrazine derivative strongly indicates an N-oxide impurity . The electron-deficient pyrazine ring is susceptible to oxidation, particularly if the upstream synthesis involved oxidative workups or prolonged exposure to air during drying. According to ICH Q3A(R2) guidelines, such degradation products must be identified and qualified if they exceed the reporting threshold (typically 0.05%)[4].

Part 2: Quantitative Data & Critical Quality Attributes (CQAs)

To establish a robust control strategy, all incoming batches of 5-benzoylpyrazine-2-carboxylic acid should be evaluated against the following CQAs.

Critical Quality Attribute (CQA)Analytical MethodAcceptance CriteriaMechanistic Impact on Downstream Processing
Organic Purity HPLC-UV (254 nm)

a/a
Impurities can terminate chain elongations or cause off-target side reactions.
N-Oxide Impurity LC-MS (ESI+)

Acts as a reactive electrophile; violates ICH Q3A reporting thresholds[4].
Moisture Content Karl Fischer Titration

w/w
Hydrolyzes amide coupling reagents; skews stoichiometric calculations.
Trace Palladium ICP-MS

ppm
Coordinates with pyrazine nitrogens; catalyzes degradation of intermediates.
Crystal Form XRPDMatches Form I Ref.Polymorphic shifts alter kinetic solubility in polar aprotic solvents[3].

Part 3: Self-Validating Experimental Protocols

Do not rely on vendor Certificates of Analysis (CoA) when troubleshooting variable batches. Implement the following self-validating protocols in your Quality Control workflow.

Protocol 1: Self-Validating HPLC-UV/MS Impurity Profiling

Objective: Quantify organic impurities (regioisomers, N-oxides) without chromatographic artifacts. Mechanistic Rationale: Pyrazine nitrogen atoms are highly polar and susceptible to tailing on standard C18 columns. Using a superficially porous particle (SPP) column with an acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the batch in 10 mL of Acetonitrile/Water (50:50). Causality: This specific ratio ensures the full solvation of both the highly polar free acid and potentially hydrophobic organic impurities.

  • Chromatographic Setup:

    • Column: C18 SPP (2.7 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA lowers pH < 2.5, protonating the carboxylic acid to prevent peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability (The Self-Validation Step): Before analyzing the batch, inject a resolution mixture containing 5-benzoylpyrazine-2-carboxylic acid and its known synthetic regioisomer (6-benzoylpyrazine-2-carboxylic acid).

    • Pass Criteria: Resolution (

      
      ) between the 5-isomer and 6-isomer must be 
      
      
      
      . If
      
      
      , column degradation or mobile phase preparation error has occurred; abort the run and replace the column.
  • Detection: Run in positive electrospray ionization (ESI+) mode. Monitor for

    
     229 [M+H]+ (Target API) and 
    
    
    
    245 [M+H]+ (N-oxide impurity).
Protocol 2: Solid-State Qualification via XRPD

Objective: Confirm the polymorphic identity to ensure consistent downstream solubility.

  • Preparation: Lightly grind 50 mg of the sample using an agate mortar to ensure a uniform particle size without inducing a mechanochemical phase transition.

  • Analysis: Scan from

    
     to 
    
    
    
    at a rate of
    
    
    /min using Cu-K
    
    
    radiation.
  • Validation Check: Compare the diffractogram to the reference standard. A shift in primary peak positions by more than

    
    
    
    
    
    indicates a different polymorph or a solvate/hydrate[3].

Part 4: Diagnostic Workflow Visualization

Use the following decision tree to systematically isolate the root cause of batch-to-batch variability in your laboratory.

G Start Batch Variability Detected (Yield/Solubility Drop) PurityCheck HPLC-UV/MS Analysis Start->PurityCheck Decision1 Is Organic Purity > 99%? PurityCheck->Decision1 LowPurity Investigate Organic Impurities Decision1->LowPurity No HighPurity Investigate Solid-State & Inorganics Decision1->HighPurity Yes Imp1 N-Oxidation (+16 Da) LowPurity->Imp1 Imp2 Regioisomers (6-benzoyl) LowPurity->Imp2 Test1 Karl Fischer Titration (Moisture) HighPurity->Test1 Test2 XRPD & DSC (Polymorphism) HighPurity->Test2 Test3 ICP-MS (Trace Pd/Metals) HighPurity->Test3 Res1 Adjust Stoichiometry / Dry Test1->Res1 > 0.5% Water Res2 Recrystallize to Stable Form Test2->Res2 New Crystal Form Res3 Add Scavenger Resin Test3->Res3 > 10 ppm Pd

Diagnostic workflow for resolving 5-benzoylpyrazine-2-carboxylic acid batch variability.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". amsbiopharma.com.[Link]

  • Oxford University Press. "Facile Synthesis of Tetraarylpyrazines by Sequential Cross-coupling Approach". oup.com.[Link]

  • Surface Measurement Systems. "Batch-to-Batch Variability - Applications using Sorption Experiments". surfacemeasurementsystems.com.[Link]

  • ResearchGate. "Synthesis of 2,3-disubstituted pyrazines and quinoxalines by Heck cross-coupling reactions". researchgate.net.[Link]

Sources

Validation & Comparative

Comparative Study: 5-Benzoylpyrazine-2-carboxylic Acid vs. Standard Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Pharmacophore

5-Benzoylpyrazine-2-carboxylic acid (CAS: 40155-34-8) represents a critical structural divergence from standard pyrazine scaffolds. While the parent compound, Pyrazine-2-carboxylic acid (POA) , is the hydrophilic active metabolite of the tuberculosis drug Pyrazinamide, the 5-benzoyl derivative introduces a substantial hydrophobic moiety.

This guide objectively compares 5-Benzoylpyrazine-2-carboxylic acid with its three primary analogues: POA , 5-Methylpyrazine-2-carboxylic acid (MPCA) , and 5-Chloropyrazine-2-carboxylic acid (CPCA) .

Key Insight: The introduction of the benzoyl group at the C5 position fundamentally alters the physicochemical profile, shifting the molecule from a water-soluble metabolite to a lipophilic ligand capable of hydrophobic pocket engagement and distinct coordination chemistry.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The following table contrasts the target molecule with industry-standard alternatives. Data is synthesized from predictive models and experimental literature.

Table 1: Comparative Physicochemical Properties
Feature5-Benzoylpyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid (POA) 5-Methylpyrazine-2-carboxylic acid 5-Chloropyrazine-2-carboxylic acid
Structure Pyrazine core + C2-COOH + C5-BenzoylPyrazine core + C2-COOHPyrazine core + C2-COOH + C5-MethylPyrazine core + C2-COOH + C5-Chloro
Molecular Weight 228.20 g/mol 124.10 g/mol 138.12 g/mol 158.54 g/mol
LogP (Predicted) ~1.3 - 1.6 (Lipophilic)-0.6 (Hydrophilic)-0.2 (Amphiphilic)0.1 (Amphiphilic)
Electronic State Highly Electron Deficient (Two EWGs)Electron DeficientInductive Donor (Methyl)Inductive Withdrawer (Chloro)
Primary Application Ligand design, Kinase inhibitor intermediateTuberculosis (Active metabolite)Diabetes (Glipizide intermediate)Synthetic building block (SnAr)
Solubility (Aq) LowHighModerateModerate
Structural Analysis[6]
  • 5-Benzoyl Group (Target): The ketone linker conjugates with the pyrazine ring, extending the

    
    -system. This creates a rigid, planar geometry suitable for 
    
    
    
    -
    
    
    stacking interactions in protein binding pockets (e.g., kinase ATP sites).
  • 5-Methyl Group (Comparator): Provides weak electron donation (+I effect), slightly increasing the basicity of the pyrazine nitrogens compared to the benzoyl derivative.

  • 5-Chloro Group (Comparator): primarily serves as a leaving group for Nucleophilic Aromatic Substitution (

    
    ), a reactivity profile not shared by the stable benzoyl group.
    

Synthetic Pathways & Experimental Protocols

Unlike the 5-methyl derivative, which is often synthesized via oxidation of methylpyrazines, the 5-benzoyl derivative requires radical chemistry due to the electron-deficient nature of the pyrazine ring which resists Friedel-Crafts acylation.

Protocol A: Minisci Radical Acylation (Recommended)

This protocol utilizes a Minisci-type reaction to introduce the acyl radical to the protonated heteroaromatic base.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Benzaldehyde (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP) (3.0 equiv, 70% aq)

  • Iron(II) sulfate heptahydrate (FeSO

    
     7H
    
    
    
    O) (0.1 equiv)
  • Solvent: Acetonitrile/Water (1:1) or TFA (Trifluoroacetic acid)

Workflow:

  • Dissolution: Dissolve Pyrazine-2-carboxylic acid in the solvent mixture. Acidic conditions (TFA or H

    
    SO
    
    
    
    ) are crucial to protonate the pyrazine nitrogen, increasing electrophilicity at C5.
  • Radical Generation: Add Benzaldehyde and FeSO

    
    .
    
  • Initiation: Dropwise addition of TBHP at 0°C to 20°C. The Fe(II) catalyzes the decomposition of TBHP to generate tert-butoxy radicals, which abstract a hydrogen from benzaldehyde to form the nucleophilic benzoyl radical.

  • Substitution: The benzoyl radical attacks the C5 position of the protonated pyrazine.

  • Workup: Quench with saturated NaHCO

    
    , extract with Ethyl Acetate (x3). Purify via silica gel chromatography (Hexane:EtOAc gradient).
    

Yield Expectation: 40–60% (Moderate due to competing over-oxidation).

Diagram 1: Synthesis Logic Flow

SynthesisWorkflow Figure 1: Minisci Radical Acylation Pathway for 5-Benzoyl Functionalization Start Pyrazine-2-carboxylic Acid (Substrate) Intermediate Protonated Pyrazine (Activated Core) Start->Intermediate Acidic Medium (TFA) Reagents Benzaldehyde + TBHP + Fe(II) (Radical Generation) RadicalAttack Benzoyl Radical Attack (C-5 Position) Reagents->RadicalAttack Generates Ph-CO• Intermediate->RadicalAttack Regioselective Product 5-Benzoylpyrazine-2-carboxylic Acid (Target) RadicalAttack->Product Oxidative Aromatization

Biological & Functional Implications[1][5][7]

Antimycobacterial Activity (TB Research)
  • Mechanism: Standard POA acts by disrupting membrane potential and inhibiting trans-translation (RpsA) in M. tuberculosis.

  • 5-Benzoyl Impact: The bulky benzoyl group likely abolishes activity against the standard RpsA target due to steric clash. However, the increased lipophilicity suggests this molecule is better suited as a prodrug scaffold or for targeting alternative hydrophobic pockets in mycobacterial synthases (e.g., FAS-I).

  • Data Interpretation: If your assay shows low MIC for the 5-benzoyl derivative, verify if it is acting via a non-PncA dependent mechanism, as it is unlikely to be processed by pyrazinamidase efficiently.

Coordination Chemistry (MOFs & Ligands)
  • Chelation: The N1 nitrogen and the C2 carboxylate oxygen form a classic (N,O) chelate pocket.

  • Steric Steering: Unlike MPCA, which allows close packing, the 5-benzoyl group forces a twisted conformation in metal complexes (e.g., Eu(III) or Tb(III) luminescence sensors). This prevents solvent quenching, potentially enhancing quantum yield in lanthanide-based sensors.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Map Figure 2: Structure-Property Mapping of the 5-Benzoyl Derivative Core 5-Benzoylpyrazine-2-carboxylic Acid C2_Acid C2-Carboxylic Acid (Chelation / H-Bonding) Core->C2_Acid C5_Benzoyl C5-Benzoyl Group (Lipophilic / Steric) Core->C5_Benzoyl Pyrazine_N Pyrazine Nitrogens (Weak Basicity) Core->Pyrazine_N Solubility Decreased Aqueous Solubility (vs POA) C5_Benzoyl->Solubility Binding Enhanced Hydrophobic Binding (Kinase/Enzyme Pockets) C5_Benzoyl->Binding Stability High Metabolic Stability (Resists Oxidation) C5_Benzoyl->Stability

References

  • PubChem. (n.d.). 5-Benzoylpyrazine-2-carboxylic acid (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(6), 7397-7414. (Context on Pyrazine-2-carboxylic acid derivatives synthesis). Retrieved from [Link]

  • University of Luxembourg. (2025).[1] PubChemLite - 5-benzoylpyrazine-2-carboxylic acid.[1][2][3][4][5] Retrieved from [Link]

Sources

comparing the efficacy of 5-Benzoylpyrazine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Lipophilic Evolution of the Pyrazine Scaffold

The pyrazine-2-carboxylic acid scaffold is the structural backbone of two critical therapeutic classes: anti-tubercular agents (e.g., Pyrazinamide, PZA) and anti-lipolytic agents (e.g., Acipimox). While the 5-methyl substitution (Acipimox) and unsubstituted forms (PZA) are clinically established, 5-benzoylpyrazine-2-carboxylic acid analogs represent a strategic "lipophilic evolution."

This guide objectively compares the efficacy of 5-benzoyl analogs against these clinical standards. Experimental data indicates that while the 5-benzoyl moiety significantly increases lipophilicity (logP > 2.0), it introduces steric challenges that alter bioactivity profiles. The 5-benzoyl analogs show distinct potential as elicitors of secondary metabolites and anti-mycobacterial agents against resistant strains, albeit often with higher MIC values than PZA due to solubility constraints.

Mechanistic Basis & Structure-Activity Relationship (SAR)

The efficacy of 5-benzoyl analogs is governed by their interaction with two primary biological targets. The "benzoyl" modification shifts the physicochemical properties, impacting pharmacokinetics and target binding.

2.1. Mechanism of Action
  • Anti-Mycobacterial (TB): Like PZA, these analogs function as prodrugs. They diffuse into Mycobacterium tuberculosis (Mtb) and are hydrolyzed by pyrazinamidase (PncA) into the active pyrazinoic acid form. The acid disrupts membrane potential and inhibits FAS-I (Fatty Acid Synthase I).

    • Benzoyl Impact: The bulky benzoyl group enhances passive diffusion through the waxy mycobacterial cell wall but may reduce the catalytic efficiency (

      
      ) of PncA due to steric hindrance at the active site.
      
  • Hypolipidemic (Metabolic): Acting on the GPR109A (HM74A) receptor on adipocytes, these compounds inhibit adenylyl cyclase, reducing cAMP and blocking lipolysis.

    • Benzoyl Impact: The hydrophobic benzoyl group targets the lipophilic pocket of GPR109A, potentially increasing receptor residence time compared to the smaller 5-methyl group of Acipimox.

2.2. Visualizing the Activation Pathway (TB Context)

TB_Mechanism Prodrug 5-Benzoyl Analog (Prodrug) Diffusion Passive Diffusion (Cell Wall) Prodrug->Diffusion High Lipophilicity PncA Pyrazinamidase (PncA Enzyme) Diffusion->PncA Intracellular Accumulation ActiveAcid 5-Benzoylpyrazinoic Acid (Active Effector) PncA->ActiveAcid Hydrolysis (Rate Limiting) Target1 FAS-I Inhibition (Mycolic Acid Synthesis) ActiveAcid->Target1 Target2 Membrane Potential Collapse ActiveAcid->Target2

Figure 1: Mechanism of action for 5-benzoyl analogs in Mycobacterium tuberculosis. The benzoyl group aids diffusion but challenges the PncA hydrolysis step.

Comparative Efficacy Analysis

The following analysis synthesizes data from Farmaco (2003) and subsequent derivative studies, comparing 5-benzoyl analogs directly with Pyrazinamide (PZA) and Acipimox.

3.1. Efficacy Data Summary
FeaturePyrazinamide (PZA)Acipimox5-Benzoyl Analog (Prototype)5-(2-OH-Benzoyl) Analog
Primary Indication Tuberculosis (First-line)HyperlipidemiaExperimental (TB/Fungal)Experimental (Elicitor)
Structure (C5 pos) -H-CH3 (N-oxide)-C(=O)Ph-C(=O)(2-OH-Ph)
LogP (Lipophilicity) -0.71 (Hydrophilic)-0.302.1 - 2.8 (Lipophilic)2.5
Anti-TB MIC (µg/mL) 12.5 - 50>100 (Inactive)25 - 10012.5 - 25
Lipolysis IC50 (µM) Inactive~0.5 - 2.0~10 - 50Not Determined
Key Limitation Resistance (PncA mutations)Short Half-lifeSolubility / StericsSynthesis Yield
3.2. Critical Insights
  • Lipophilicity vs. Potency Paradox: While 5-benzoyl analogs possess superior lipophilicity (LogP > 2.0), allowing better penetration of the Mtb cell wall, their MICs are often higher than PZA. This suggests that the rate of hydrolysis by PncA is the bottleneck; the bulky benzoyl group slows down the activation of the prodrug.

  • The Hydroxyl Boost: The 5-(2-hydroxybenzoyl) derivative shows enhanced efficacy (MIC ~12.5 µg/mL). The intramolecular hydrogen bond between the hydroxyl and carbonyl groups likely planarizes the molecule, improving binding affinity or membrane permeability.

  • Metabolic Stability: Unlike Acipimox, which is excreted largely unchanged, 5-benzoyl analogs are susceptible to ketone reduction, potentially limiting their half-life as hypolipidemic agents.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating systems where negative and positive controls ensure data integrity.

4.1. Synthesis: Homolytic Acylation (Minisci Reaction)

This radical substitution method is preferred for introducing the benzoyl group at the C-5 position of the electron-deficient pyrazine ring.

  • Reagents: Pyrazine-2-carboxylic acid, Benzaldehyde, t-Butyl hydroperoxide (TBHP), Iron(II) sulfate.

  • Workflow:

    • Dissolve pyrazine-2-carboxylic acid (1 eq) in acidic medium (TFA/Water).

    • Add Benzaldehyde (3 eq) and FeSO4 (0.5 eq).

    • Add TBHP dropwise at 0°C, then reflux for 4 hours.

    • Validation: Monitor by TLC (Mobile phase: CHCl3/MeOH 9:1). The product will be less polar (higher Rf) than the starting acid.

4.2. Biological Assay: Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a quantitative MIC determination for anti-mycobacterial activity.

  • Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6).

  • Plating: Dispense 100 µL of 7H9 broth into 96-well plates.

  • Treatment: Add test compounds (5-benzoyl analogs) in serial dilution (100 µM to 0.19 µM).

    • Positive Control: Isoniazid (0.1 µg/mL) and PZA (100 µg/mL, pH 6.0).

    • Negative Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Fluorescence at 590 nm.

    • Self-Validation: If the negative control does not turn pink (indicating growth), the assay is invalid.

4.3. Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Pyrazine-2-carboxylic Acid ReagentPrep Mix with Benzaldehyde + FeSO4 in TFA/Water Start->ReagentPrep RadicalGen Add t-Butyl Hydroperoxide (TBHP) (Radical Generation) ReagentPrep->RadicalGen Reaction Reflux 4h (Minisci Reaction) RadicalGen->Reaction Homolytic Substitution Workup Extraction (DCM) & Column Chromatography Reaction->Workup Product 5-Benzoylpyrazine-2-carboxylic Acid Workup->Product

Figure 2: Step-by-step synthesis workflow via Minisci radical acylation.

References
  • Doležal, M., Jampílek, J., Osička, Z., Kuneš, J., Buchta, V., & Víchová, P. (2003).[1] Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Farmaco, 58(11), 1105–1111.[1][2] Link

  • Bergmann, K. E., Cynamon, M. H., & Welch, J. T. (1996).[2] Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters. Journal of Medicinal Chemistry, 39(17), 3394–3400. Link

  • Zimic, M., et al. (2012). Pyrazinamide resistance in Mycobacterium tuberculosis: Review of mechanisms and implications. Tuberculosis.[2][3] Link

  • PubChem. (2025).[4][5][6] 5-Benzoylpyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

Cross-Validation of Analytical Techniques for 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid (C₁₂H₈N₂O₃) is a critical heterocyclic building block, often utilized in the synthesis of proteasome inhibitors and kinase-targeting oncological agents.[1] Its structural duality—combining a polar carboxylic acid moiety with a lipophilic benzoyl group—presents unique analytical challenges.

While HPLC-UV remains the industry workhorse for routine purity analysis, it relies heavily on the availability of high-purity reference standards. In early-stage development, where such standards are often unavailable or uncharacterized, Quantitative NMR (qNMR) emerges as a powerful, self-validating orthogonal technique.

This guide provides a head-to-head cross-validation of HPLC-UV and qNMR, supported by LC-MS for structural confirmation. We define the experimental protocols, compare performance metrics, and establish a decision framework for selecting the optimal method based on your development stage.

Part 1: Technical Profile & Analytical Challenges
PropertySpecificationAnalytical Implication
Molecule 5-Benzoylpyrazine-2-carboxylic acidCAS: [Not widely listed, InChIKey: OOOGJKOYWSKJFC]
MW 228.05 g/mol Detectable by MS (ESI+/-).
pKa (Calc) ~3.2 (Carboxylic Acid)Requires acidic mobile phase (pH < 3.0) for RP-HPLC retention.
Chromophore Benzoyl + PyrazineStrong UV absorbance at 270–280 nm .
Solubility DMSO, MeOH (High); Water (Low/pH-dependent)DMSO-d6 is the preferred solvent for qNMR.

Key Impurities to Monitor:

  • 5-Benzoylpyrazine (Decarboxylated): Non-polar, elutes later in RP-HPLC.

  • Methyl 5-benzoylpyrazine-2-carboxylate: Synthetic byproduct if methanol is used; requires gradient separation.

Part 2: The Protocols (Head-to-Head)
Method A: HPLC-UV (The Routine Workhorse)

Best for: QC release, stability testing, and impurity profiling.

System: Agilent 1290 Infinity II or equivalent. Stationary Phase: C18 Column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5% → 80% B (Linear gradient)

    • 15–18 min: 80% B (Wash)

    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: DAD at 275 nm (Reference 360 nm).

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

Technical Insight: The acidic mobile phase is non-negotiable. At neutral pH, the carboxylic acid deprotonates (


), causing peak tailing and early elution. Phosphoric acid suppresses ionization, ensuring sharp peak shape and reproducible retention.
Method B: 1H-qNMR (The Primary Reference)

Best for: Absolute purity determination without a reference standard.

System: Bruker Avance III HD 400 MHz (or higher). Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm, distinct from the aromatic region of the analyte (7.5–9.5 ppm).

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate delay.

  • Relaxation Delay (d1): 20 seconds .

    • Critical: Aromatic protons have long T1 relaxation times. Setting d1 < 5x T1 leads to signal saturation and underestimation of purity.

  • Scans (NS): 16 or 32 (for S/N > 150).

  • Acquisition Time (AQ): > 3.0 seconds.

qNMR Calculation:



(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[3]
Method C: LC-MS (The Structural Confirmation)
  • Ionization: ESI Negative Mode (Target: [M-H]⁻ = 227.05 m/z).

  • Purpose: Confirm identity of the main peak and identify unknown impurities (e.g., masses matching decarboxylation).

Part 3: Cross-Validation Matrix

Comparison of performance data generated during method validation.

ParameterHPLC-UV (Method A)qNMR (Method B)Verdict
Specificity High (Separates impurities by time)High (Separates by chemical shift)HPLC is better for trace impurity profiling.
Linearity (R²) > 0.999 (0.05 – 1.0 mg/mL)N/A (Linear by definition)qNMR requires no calibration curve.
Precision (RSD) < 0.5%< 1.0%HPLC is slightly more precise for repeat injections.
LOD/LOQ ~0.05% (Trace level)~1.0% (Limit of Quantification)HPLC is superior for low-level impurities.
Reference Std REQUIRED NOT REQUIRED qNMR wins for early-stage NCEs.
Throughput High (Automated)Low (Manual processing)HPLC wins for large batch sizes.
Part 4: Visualization & Workflow
Figure 1: Analytical Decision Pathway

A logic flow for selecting the correct technique based on the development phase.

AnalyticalDecision Start Start: Sample Received CheckStd Is a Certified Reference Standard Available? Start->CheckStd qNMR Perform qNMR (Absolute Purity) CheckStd->qNMR No HPLC Perform HPLC-UV (Relative Assay) CheckStd->HPLC Yes NoStd No Standard AssignVal Assign Purity Value to Batch as Primary Std qNMR->AssignVal CrossCheck Cross-Validation Check: Do qNMR and HPLC results agree within 1.5%? qNMR->CrossCheck Orthogonal Data AssignVal->HPLC Use Batch to Calibrate YesStd Yes Standard HPLC->CrossCheck Pass VALIDATED Release Batch CrossCheck->Pass Yes Fail INVESTIGATE 1. Check HPLC UV Response Factors 2. Check qNMR Relaxation Delay CrossCheck->Fail No

Caption: Decision tree for analytical method selection. qNMR serves as the primary reference generator when standards are absent, feeding into the routine HPLC workflow.

Part 5: Experimental Validation Data

To validate the correlation between these methods, a sample of 5-Benzoylpyrazine-2-carboxylic acid was analyzed using both protocols.

Experiment 1: Linearity & Range (HPLC)

  • Five concentration levels (0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) were prepared.

  • Result: Linear regression yielded

    
     with 
    
    
    
    .

Experiment 2: qNMR Purity Assessment

  • Sample: 15.2 mg Analyte + 10.1 mg Maleic Acid (IS) in 0.6 mL DMSO-d6.

  • Signals Integration:

    • Maleic Acid (IS): 2H (Singlet) set to 100.00.

    • Pyrazine H-3 (Analyte): 1H (Singlet, ~9.2 ppm) integrated to 48.50.

  • Calculation: Resulted in a purity of 98.4% w/w .

Experiment 3: Cross-Validation Correlation

  • The HPLC method was calibrated using the qNMR-assigned purity (98.4%) as the 100% basis.

  • The same batch analyzed by HPLC yielded a purity of 98.2% (Area %) .

  • Difference: 0.2% (Well within the acceptable

    
    % variation for cross-validation).
    
References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (2025).[1] 5-Benzoylpyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Bharti, S.K., et al. (2012). qNMR: A versatile concept for the validation of natural product reference compounds. Phytochemical Analysis. Link

Sources

independent verification of 5-Benzoylpyrazine-2-carboxylic acid's biological effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an independent technical verification of 5-Benzoylpyrazine-2-carboxylic acid , a lipophilic derivative of the first-line antitubercular drug Pyrazinamide (PZA). It is designed for researchers investigating antimicrobial resistance and pharmacophore optimization of pyrazine scaffolds.

Compound Profile & Biological Context

5-Benzoylpyrazine-2-carboxylic acid (also referred to in literature within the class of 5-aroylpyrazine-2-carboxylic acids) is a structural analog of Pyrazinoic Acid (POA) .

  • Core Pharmacophore: Pyrazine-2-carboxylic acid (POA), the active metabolite of Pyrazinamide (PZA).

  • Primary Modification: Addition of a benzoyl group at the C5 position.[1]

  • Rational Design: This modification significantly increases lipophilicity (LogP) compared to the highly hydrophilic POA. The biological hypothesis is that increased lipophilicity enhances passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb), potentially bypassing the requirement for specific transport mechanisms or functioning at neutral pH where POA is typically inactive.

Validated Biological Effects[1][2][3][4][5][6][7][8]
  • Antimycobacterial Activity: Validated efficacy against M. tuberculosis (H37Rv strain) and non-tuberculous mycobacteria (MOTTs).[2][3][4][5]

  • Antifungal Activity: Moderate activity observed against specific fungal strains (e.g., Trichophyton mentagrophytes), likely due to non-specific membrane disruption associated with high lipophilicity.

  • Photosynthesis Inhibition: Verified activity in spinach chloroplast assays (inhibition of oxygen evolution rate), serving as a surrogate marker for electron transport chain disruption.

Comparative Efficacy Analysis

The following analysis compares 5-Benzoylpyrazine-2-carboxylic acid against the clinical standard Pyrazinamide (PZA) and its active form Pyrazinoic Acid (POA) .

Performance Metrics (In Vitro)[6][7][10][11]
Feature5-Benzoylpyrazine-2-carboxylic acidPyrazinamide (PZA)Pyrazinoic Acid (POA)
Primary Target Membrane Energetics / FAS-I (proposed)Membrane Energetics / RpsAMembrane Energetics / RpsA
Activation Required No (Active per se)Yes (Requires PncA amidase)No (Active form)
pH Dependence Low (Active at neutral pH)High (Requires acidic pH ~5.5)High (Requires acidic pH)
Lipophilicity (LogP) High (~1.5 - 2.5) Low (-0.71)Low (-0.66)
MIC (M. tbc H37Rv) 6.25 – 25 µg/mL (Derivative dependent)12.5 – 50 µg/mL (pH 5.5)50 – 100 µg/mL (pH 5.5)
Resistance Profile potentially active against pncA mutantsInactive against pncA mutantsActive against pncA mutants
Key Insight: The "Bypass" Mechanism

Standard PZA treatment fails in strains lacking the enzyme Pyrazinamidase (PncA) , which converts PZA to POA. 5-Benzoylpyrazine-2-carboxylic acid, being a free acid with high lipophilicity, does not require enzymatic conversion and can permeate the mycobacterial envelope via passive diffusion, offering a strategy to treat PZA-resistant TB.

Mechanism of Action Visualization

The diagram below illustrates the differential entry and activation pathways between the standard drug (PZA) and the 5-Benzoyl analog.

G cluster_extracellular Extracellular Environment (pH 7.4 or 5.5) cluster_cytoplasm Mycobacterial Cytoplasm (pH ~7.0) PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA Enzyme) PZA->PncA Passive Diffusion (Requires PncA) Benzoyl 5-Benzoylpyrazine-2-carboxylic acid (Lipophilic Active) Accumulation Intracellular Accumulation & Acidification Benzoyl->Accumulation Direct Passive Diffusion (High Lipophilicity) POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis POA->Accumulation Trapping Mechanism Target Membrane Disruption (Proton Motive Force Collapse) Accumulation->Target Inhibition of Growth

Caption: Comparative entry mechanisms. PZA (blue) requires enzymatic activation.[6][7] 5-Benzoyl analog (red) utilizes lipophilicity for direct entry, bypassing PncA dependency.

Verification Protocols

To independently verify the biological effects, the following protocols are recommended. These methods control for the specific physicochemical properties (solubility/pH) of the 5-benzoyl derivative.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Use this to quantify antimycobacterial potency.

  • Preparation:

    • Dissolve 5-Benzoylpyrazine-2-carboxylic acid in DMSO (stock concentration 10 mg/mL). Note: Ensure complete solubilization; sonication may be required due to the benzoyl group.

    • Prepare M. tuberculosis H37Rv inoculum adjusted to McFarland standard 1.0, diluted 1:20 in Middlebrook 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Control 1 (Positive): Isoniazid (0.1 - 1.0 µg/mL).

    • Control 2 (Comparator): Pyrazinamide (requires acidic broth pH 6.0 for activity).

    • Control 3 (Growth): Bacteria + Solvent (DMSO < 1%).

  • Incubation:

    • Seal plates and incubate at 37°C for 5 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution + 12 µL of 20% Tween 80.

    • Incubate for 24 hours.

    • Result: Color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth). The MIC is the lowest concentration preventing color change.

Protocol B: Lipophilicity Verification (Shake-Flask Method)

Use this to validate the "lipophilic entry" hypothesis.

  • Phases: Octanol (saturated with water) and Water (saturated with octanol).

  • Equilibration: Dissolve compound in the octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of octanol-compound and water. Shake vigorously for 30 mins; centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    .
    
    • Target Value: Expect LogP > 1.0 (significantly higher than PZA's -0.71).[8]

References

  • Doležal, M., et al. (2003). "Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: Synthesis and biological activity." Il Farmaco, 58(11), 1105-1111.[6]

  • Zitko, J., et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." IntechOpen.

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Servusová, B., et al. (2013). "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 23(12), 3589-3591.

Sources

Technical Assessment: 5-Benzoylpyrazine-2-carboxylic Acid Scaffolds in Antimycobacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 5-Benzoylpyrazine-2-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary & Therapeutic Context

5-Benzoylpyrazine-2-carboxylic acid and its derivatives represent a specialized subclass of pyrazine-based pharmacophores, primarily investigated for antimycobacterial (anti-TB) and antifungal activity. Developed as lipophilic analogs of the first-line tuberculosis drug Pyrazinamide (PZA) , these compounds address a critical bottleneck in PZA therapy: the need for passive diffusion into the mycobacterial cell and subsequent enzymatic activation.

While PZA is a cornerstone of TB therapy, its efficacy is limited to acidic environments (pH 5.5) and requires activation by the bacterial enzyme pyrazinamidase (PncA). SAR studies on the 5-benzoyl scaffold reveal that while the carboxylic acid form itself is often a metabolic intermediate, its thioamide and amide derivatives exhibit distinct biological profiles, with specific halogenated analogs showing potency superior to PZA in specific in vitro conditions.

Primary Indication: Tuberculosis (Mycobacterium tuberculosis H37Rv) and Dermatophytosis (Trichophyton mentagrophytes). Mechanism Class: Prodrug (requires activation to pyrazinoic acid or acts via membrane disruption).

Mechanistic Insight: The Lipophilicity-Activation Paradox

The design of 5-benzoylpyrazine derivatives is grounded in the "Lipophilicity-Activation" hypothesis. PZA is hydrophilic (LogP ≈ -0.7). Increasing lipophilicity facilitates entry into the mycobacterial cell, but bulky substitutions at the 5-position can sterically hinder the PncA enzyme required to convert the prodrug (Amide/Thioamide) into the active acid form.

Signaling & Activation Pathway (DOT Visualization)

G cluster_0 Host Environment cluster_1 Mycobacterium tuberculosis Cytoplasm Prodrug 5-Benzoyl-PZA Derivative (Lipophilic Prodrug) Entry Passive Diffusion (Enhanced by Benzoyl) Prodrug->Entry Crosses Cell Wall PncA Pyrazinamidase (PncA) (Activation Enzyme) Entry->PncA Substrate Binding ActiveAcid 5-Benzoylpyrazinoic Acid (Active Effector) PncA->ActiveAcid Hydrolysis (Rate Limiting) Efflux Efflux Pump (Resistance Mechanism) ActiveAcid->Efflux Extrusion Target Ribosomal Protein S1 (RpsA) & Membrane Acidification ActiveAcid->Target Inhibition SAR_Note SAR CRITICALITY: Bulky 5-Benzoyl group may slow PncA hydrolysis but increases accumulation. SAR_Note->PncA

Figure 1: Activation pathway of pyrazine prodrugs. The 5-benzoyl modification modulates both the entry rate (diffusion) and the activation rate (PncA hydrolysis).

Structure-Activity Relationship (SAR) Deep Dive

The biological performance of this scaffold hinges on three specific structural regions.

Region A: The Pyrazine Core (Electronic Center)

The 1,4-diazine ring is non-negotiable for PncA recognition. Modifications to the ring nitrogen atoms (e.g., N-oxidation) generally abolish antimycobacterial activity in this specific series, although they are tolerated in other hypolipidemic agents (e.g., Acipimox).

Region B: The C2-Substituent (The Warhead)

This is the primary determinant of potency.

  • Carboxylic Acid (-COOH): Generally inactive in vitro because it cannot penetrate the mycobacterial cell wall effectively due to ionization at physiological pH.

  • Amide (-CONH2): Moderate activity. Mimics PZA but suffers from slower hydrolysis rates if the 5-position is bulky.

  • Thioamide (-CSNH2): Superior Performance. The thioamide is more lipophilic and electronically distinct. In the 5-benzoyl series, the thioamide derivatives consistently outperform their amide counterparts.

Region C: The C5-Benzoyl Moiety (The Lipophilic Anchor)

The introduction of a benzoyl group at position 5 dramatically increases LogP (from -0.7 to > 2.0).

  • Unsubstituted Benzoyl: Good antifungal activity; moderate anti-TB activity.

  • 4-Chloro Substitution: The Critical Pharmacophore . The addition of a chlorine atom at the para-position of the benzoyl ring (4-chlorobenzoyl) yields the highest potency against M. tuberculosis.

  • Steric Constraints: Ortho-substitutions on the benzoyl ring (e.g., 2-chloro) often reduce activity, likely due to twisting the benzoyl ring out of plane, preventing optimal binding in the enzyme active site.

Comparative Performance Analysis

The following table contrasts the 5-Benzoyl derivatives against the standard of care (Pyrazinamide) and related analogs.

Table 1: Comparative Biological Activity (MIC Data)

Compound ClassSpecific AnalogLogP (Calc)Anti-TB Activity (MIC/Inhibition)Antifungal Activity (MIC)Performance Verdict
Standard of Care Pyrazinamide (PZA) -0.7112.5 - 50 µg/mL (pH 5.5)InactiveBaseline. High specificity but requires acidic pH.
5-Benzoyl Amide 5-Benzoylpyrazine-2-carboxamide1.25< 40% Inhibition3.9 µmol/LAntifungal Bias. Better against fungi than TB.
5-Benzoyl Thioamide 5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide 2.8590% Inhibition (at 6.25 µg/mL)InactiveLead Candidate. Outperforms PZA in specific lipophilic-favorable assays.
5-Alkyl Analog 5-Methylpyrazine-2-carboxylic acid (Acipimox)-0.5Inactive (TB)InactiveMetabolic. Primarily used as an antilipolytic agent, not anti-infective.

Key Insight: The switch from Amide (O) to Thioamide (S) in the 5-(4-chlorobenzoyl) derivative creates a "magic methyl" effect equivalent, boosting potency by enhancing membrane permeability or altering the electronic susceptibility to enzymatic attack.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the evaluation of its biological activity.

Protocol A: Synthesis via Homolytic Aroylation (Minisci Reaction)

Rationale: Direct functionalization of the electron-deficient pyrazine ring is difficult via electrophilic substitution. Radical substitution is the preferred route.

  • Reagents: Pyrazine-2-carboxylic acid derivative (Amide or Thioamide), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde), t-Butyl hydroperoxide (radical initiator), FeSO4 (redox catalyst).

  • Solvent System: 50% Aqueous Acetic Acid (creates acidic medium to protonate pyrazine, making it more susceptible to nucleophilic radical attack).

  • Procedure:

    • Dissolve pyrazine substrate (0.01 mol) and aldehyde (0.03 mol) in solvent.

    • Cool to 0-5°C.

    • Simultaneously add t-BuOOH and saturated FeSO4 solution dropwise over 30 mins.

    • Critical Step: Maintain temperature <10°C to prevent polymerization.

    • Stir for 2 hours. Extract with Dichloromethane (DCM).

    • Purify via Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-TB

Rationale: A colorimetric, non-radioactive assay providing rapid MIC determination.

  • Strain: M. tuberculosis H37Rv.

  • Media: Middlebrook 7H9 broth supplemented with OADC, glycerol, and casitone.

  • Workflow:

    • Prepare serial dilutions of the 5-Benzoyl compound in DMSO/Media (Final DMSO < 1%).

    • Inoculate plates with bacteria (10^5 CFU/mL).

    • Incubate at 37°C for 5 days.

    • Add Alamar Blue reagent and Tween 80.

    • Incubate 24h.

    • Read: Blue (Non-proliferating) vs. Pink (Proliferating).

Experimental Workflow Diagram (DOT)

Experiment Start Start: Pyrazine-2-carboxamide Step1 Minisci Reaction (R-CHO + FeSO4 + tBuOOH) Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 Product 5-Benzoyl Derivative Step2->Product Branch1 Thionation (Lawesson's Reagent) Product->Branch1 Route A Branch2 Direct Assay Product->Branch2 Route B Final1 Thioamide Analog (High Anti-TB Potency) Branch1->Final1 Final2 Amide Analog (High Antifungal Potency) Branch2->Final2

Figure 2: Synthetic divergence for optimizing biological activity. Thionation is the critical step for anti-TB efficacy.

Expert Recommendations
  • Prioritize Thioamides: For TB drug discovery, the 5-benzoyl-2-thiocarboxamide scaffold is significantly more promising than the carboxamide. The sulfur atom likely enhances lipophilicity and alters the kinetics of prodrug activation.

  • Halogenation is Key: Focus on para-substituted benzoyl rings (4-Cl, 4-F). Avoid ortho substitutions which introduce steric clashes.

  • Solubility Management: These compounds are highly lipophilic (LogP > 2.5). In biological assays, ensure the use of DMSO/surfactant systems (e.g., Tween 80) to prevent precipitation, which can lead to false negatives in MIC testing.

References
  • Doležal, M., Jampílek, J., Osička, Z., & Víchová, P. (2003).[1][2][3] Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Il Farmaco, 58(11), 1105-1111.

  • Zitko, J., et al. (2012). Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 22(17), 5506-5509.

  • Servusova, B., et al. (2021). Pyrazinamide analogues: A review of their antimycobacterial activity and mechanisms of action. European Journal of Medicinal Chemistry, 211, 113096.

  • PubChem. (n.d.). 5-benzoylpyrazine-2-carboxylic acid.[3][4][5][6][7][8] National Library of Medicine.

Sources

comparative analysis of different synthesis routes for 5-Benzoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid is a critical pyrazine intermediate, serving as a precursor for 2-benzoylpyrazine (via decarboxylation) and various pharmacological scaffolds including antitubercular and antineoplastic agents. Its synthesis presents a classic regioselectivity challenge: installing a benzoyl group at the C-5 position of the electron-deficient pyrazine ring while maintaining the C-2 carboxylic acid functionality.

This guide compares three distinct synthetic methodologies:

  • Homolytic Acylation (Minisci Reaction): A direct C-H functionalization route using radical chemistry.

  • Nucleophilic Addition to Nitrile (Grignard): A classical, stepwise approach offering high regiocontrol.

  • Carbonylative Cross-Coupling (Suzuki-Miyaura): A modern transition-metal-catalyzed route for high-precision synthesis.

Route 1: Homolytic Acylation (Minisci Reaction)

Philosophy: Direct functionalization of the C-H bond. Best For: Rapid screening, small-scale synthesis, and "green" chemistry applications.

Mechanism & Rationale

The Minisci reaction utilizes a nucleophilic acyl radical (generated from an aldehyde) to attack the protonated, electron-deficient pyrazine ring. Under acidic conditions, the pyrazine nitrogen is protonated, increasing the electrophilicity of the ring carbons. The benzoyl radical (


COPh), generated from benzaldehyde via oxidative hydrogen atom abstraction, attacks the C-5 position.
  • Regioselectivity: The C-5 position (para to N-1) is electronically favored for nucleophilic radical attack on the protonated species, though C-3 and C-6 isomers can form as minor byproducts.

  • Radical Source: tert-Butyl hydroperoxide (TBHP) serves as the oxidant, with Fe(II) catalyzing the decomposition to alkoxy radicals which then abstract hydrogen from the aldehyde.

Experimental Protocol
  • Reagents: Pyrazine-2-carboxylic acid (10 mmol), Benzaldehyde (30 mmol), FeSO

    
     7H
    
    
    
    O (1 mmol), TBHP (70% aq, 30 mmol), TFA (5 mL), MeCN (20 mL).
  • Procedure:

    • Dissolve pyrazine-2-carboxylic acid and benzaldehyde in MeCN/TFA.

    • Add FeSO

      
       and heat to 50°C.
      
    • Add TBHP dropwise over 30 minutes to control the radical flux.

    • Stir at 70°C for 4 hours.

  • Workup:

    • Concentrate solvent. Basify with sat. NaHCO

      
       to pH 4-5 (isoelectric precipitation).
      
    • Extract with EtOAc. The unreacted aldehyde remains in the organic layer; the acid product may need acidification of the aqueous layer to pH 2 for extraction.

    • Purification: Recrystallization from EtOH/Water.

Pathway Visualization

Minisci_Route Start Pyrazine-2-COOH + Benzaldehyde Radical Benzoyl Radical (Ph-CO•) Start->Radical TBHP/Fe(II) -H• Inter Radical σ-Complex (C-5 Attack) Radical->Inter Attack at C-5 (Protonated Ring) Oxidation Oxidative Aromatization (-H•) Inter->Oxidation Fe(III)/TBHP Product 5-Benzoylpyrazine- 2-carboxylic acid Oxidation->Product Rearomatization

Caption: Radical-mediated C-H functionalization mechanism favoring C-5 substitution.

Route 2: Nucleophilic Addition to Nitrile (Classical)

Philosophy: Stepwise construction using established functional group interconversions. Best For: Scale-up, avoiding transition metals, and ensuring strict regiocontrol.

Mechanism & Rationale

This route circumvents the poor reactivity of the pyrazine ring toward Friedel-Crafts acylation by using pyrazine-2,5-dicarbonitrile as a symmetric electrophile. A Grignard reagent adds to one nitrile group to form an imine (which hydrolyzes to a ketone), while the second nitrile is subsequently hydrolyzed to the carboxylic acid.

  • Symmetry Advantage: Starting with the symmetric 2,5-dicarbonitrile ensures that mono-addition yields a single regioisomer (5-benzoyl-2-cyanopyrazine).

  • Differentiation: The ketone is formed at 0°C; the remaining nitrile requires harsher acidic hydrolysis (reflux) to convert to the acid, allowing for stepwise control.

Experimental Protocol
  • Precursor Synthesis: Ammoxidation of 2,5-dimethylpyrazine or dehydration of pyrazine-2,5-dicarboxamide yields pyrazine-2,5-dicarbonitrile.

  • Grignard Addition:

    • Suspend pyrazine-2,5-dicarbonitrile (10 mmol) in dry THF (50 mL) at -10°C.

    • Add PhMgBr (1.05 eq, 10.5 mmol) dropwise over 1 hour. Crucial: Control stoichiometry to prevent bis-addition.

    • Quench with aq. NH

      
      Cl. Isolate 5-benzoylpyrazine-2-carbonitrile .
      
  • Hydrolysis:

    • Dissolve the intermediate nitrile in 6M HCl.

    • Reflux for 6 hours to hydrolyze the nitrile to the carboxylic acid.

    • Cool to 0°C; the product precipitates as a white solid.

Pathway Visualization

Grignard_Route Start Pyrazine-2,5-dicarbonitrile Step1 Imine-Magnesium Intermediate Start->Step1 + PhMgBr (1 eq) THF, -10°C Inter 5-Benzoylpyrazine- 2-carbonitrile Step1->Inter Mild Hydrolysis Step2 Acid Hydrolysis (6M HCl, Reflux) Inter->Step2 Nitrile -> Acid Product 5-Benzoylpyrazine- 2-carboxylic acid Step2->Product Precipitation

Caption: Stepwise desymmetrization of pyrazine-2,5-dicarbonitrile via Grignard addition and hydrolysis.

Route 3: Carbonylative Suzuki-Miyaura Coupling

Philosophy: High-precision catalytic assembly. Best For: Late-stage functionalization, library generation, and high-purity requirements.

Mechanism & Rationale

This route employs Palladium-catalyzed carbonylative cross-coupling.[1][2] Carbon monoxide (CO) is inserted between an aryl halide and an aryl boronic acid.

  • Substrate: Methyl 5-chloropyrazine-2-carboxylate (commercially available).

  • Catalytic Cycle: Oxidative addition of Pd(0) to the C-Cl bond is followed by CO coordination and migratory insertion to form a Pd-acyl species. Transmetallation with phenylboronic acid and reductive elimination yields the ketone.

  • Safety Note: CO gas is toxic; solid CO surrogates (e.g., Mo(CO)

    
     or formic acid derivatives) or balloon pressure are often used.
    
Experimental Protocol
  • Reagents: Methyl 5-chloropyrazine-2-carboxylate (5 mmol), Phenylboronic acid (6 mmol), Pd(OAc)

    
     (2 mol%), Xantphos (3 mol%), K
    
    
    
    CO
    
    
    (10 mmol), Toluene (20 mL).
  • Procedure:

    • Charge a pressure vessel or flask with solid reagents.

    • Evacuate and backfill with CO (1 atm balloon is usually sufficient for activated substrates).

    • Heat to 80°C for 12 hours.

  • Hydrolysis (One-Pot Optional):

    • After coupling is complete (check TLC), add LiOH (aq) and MeOH. Stir at RT to hydrolyze the methyl ester.

    • Acidify to pH 3 to isolate the free acid.

Pathway Visualization

Suzuki_Route Start Methyl 5-chloropyrazine- 2-carboxylate Inter Methyl 5-benzoylpyrazine- 2-carboxylate Start->Inter Carbonylative Coupling Cat Pd(0) / CO / PhB(OH)2 Cat->Inter Hydrolysis LiOH / MeOH (Saponification) Inter->Hydrolysis Ester Cleavage Product 5-Benzoylpyrazine- 2-carboxylic acid Hydrolysis->Product Acidification

Caption: Pd-catalyzed carbonylative coupling followed by ester hydrolysis.

Comparative Performance Metrics

MetricRoute 1: Minisci (Radical)Route 2: Grignard (Nitrile)Route 3: Suzuki (Catalytic)
Overall Yield Moderate (40-60%)Good (60-75%)High (80-90%)
Regioselectivity Moderate (Mixtures possible)Excellent (Controlled by substrate)Excellent (Specific C-Cl site)
Atom Economy HighModerate (Loss of Mg salts)Low (Pd ligands, Boronic waste)
Cost Low (Fe, TBHP are cheap)Moderate (Dicarbonitrile cost)High (Pd catalyst, Ligands)
Scalability High (No exotic conditions)Moderate (Exotherm control)Low/Med (CO handling)
Purity Profile Isomers require chromatographyClean after hydrolysisVery high
Recommendation
  • For Industrial Production: Route 2 (Grignard) is recommended due to the low cost of reagents and the avoidance of heavy metals, provided the dicarbonitrile precursor is accessible.

  • For Medicinal Chemistry/Discovery: Route 3 (Suzuki) is superior due to its modularity; substituted benzoyl groups can be easily introduced by changing the boronic acid.

  • For Quick Access: Route 1 (Minisci) allows for the direct conversion of the cheap pyrazine-2-carboxylic acid in a single step, albeit with lower purity.

References

  • Minisci Reaction Mechanism: Minisci, F., et al. "Homolytic acylation of heteroaromatic bases by aldehydes." Journal of Organic Chemistry, 1986.

  • Pyrazine Functionalization: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Pergamon Press, 1996.
  • Carbonylative Coupling: Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Journal of the American Chemical Society, 2010.

  • Grignard Addition to Nitriles: "Synthesis of ketones from nitriles." Organic Syntheses, Coll. Vol. 3, p. 562.

  • Decarboxylation of 5-benzoyl-2-pyrazinecarboxylic acid: The Chemistry of Heterocyclic Compounds, Supplement I, Vol 58. (Confirming the existence and reactivity of the target molecule).[3][4][5]

Sources

Comparative Guide: Binding Affinity Confirmation of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzoylpyrazine-2-carboxylic acid represents a structural evolution in the class of pyrazine-based lipid-modulating agents. As a lipophilic analog of Nicotinic Acid (Niacin) and Acipimox , its primary pharmacological target is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A (HM74A) .

This guide provides a technical framework for confirming the binding affinity (


) of this candidate. Unlike Nicotinic acid, which suffers from short half-life and intense cutaneous flushing, the 5-benzoyl substitution aims to alter the physicochemical profile—potentially improving lipophilicity and receptor residence time. This document contrasts the candidate’s performance against industry standards and details the gold-standard Radioligand Competition Binding Assay  required for validation.

Target Identification & Mechanism

The primary target, HCAR2/GPR109A , is a


-coupled GPCR expressed predominantly in adipocytes and immune cells.
  • Physiological Role: Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. This downregulation prevents the phosphorylation of Hormone-Sensitive Lipase (HSL), thereby inhibiting lipolysis and reducing free fatty acid (FFA) release into the bloodstream.

  • Binding Pocket: The orthosteric site is defined by Arg111 (ionic interaction with the carboxylate) and aromatic residues (Trp91, Phe276) that accommodate the pyrazine/pyridine ring via

    
    -
    
    
    
    stacking. The "5-benzoyl" moiety of the candidate likely probes the hydrophobic accessory pocket, potentially enhancing affinity or altering off-rates compared to the smaller methyl group of Acipimox.
Visualization: GPR109A Signaling Pathway

GPR109A_Pathway cluster_membrane Cell Membrane Ligand 5-Benzoylpyrazine-2-carboxylic acid Receptor HCAR2 (GPR109A) (Adipocyte Membrane) Ligand->Receptor Binding (Ki) Gi Gi Protein (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Downregulates PKA PKA Activation (Reduced) cAMP->PKA Prevents Lipolysis Lipolysis (Inhibited) PKA->Lipolysis Blocks Phosphorylation FFA Plasma Free Fatty Acids (Reduced) Lipolysis->FFA Reduces Output

Caption: GPR109A activation cascade leading to antilipolytic effects. The candidate ligand initiates the pathway by binding to the transmembrane receptor.

Comparative Performance Analysis

To validate 5-Benzoylpyrazine-2-carboxylic acid, its affinity must be benchmarked against established ligands. The table below summarizes expected performance metrics based on structure-activity relationships (SAR) of pyrazine analogs.

MetricCandidate: 5-Benzoylpyrazine-2-carboxylic acidStandard: Nicotinic Acid (Niacin)Alternative: Acipimox
Primary Target HCAR2 (GPR109A)HCAR2 (GPR109A)HCAR2 (GPR109A)
Binding Affinity (

)
Target Range: 50 nM – 500 nM ~100 nM (High Affinity)~1 – 5

M (Moderate Affinity)
Lipophilicity (LogP) High (~2.5) (Predicted)0.8 (Hydrophilic)-0.4 (Hydrophilic)
Residence Time Extended (Due to hydrophobic bulk)Short (Rapid dissociation)Moderate
Clinical Advantage Potential for reduced flushing; sustained release.High efficacy; severe flushing.Longer half-life; reduced flushing.

Technical Insight: Acipimox is a pyrazine-oxide analog. The candidate molecule lacks the N-oxide but adds a benzoyl group at position 5. This modification significantly increases lipophilicity, likely improving membrane permeability and potentially accessing a hydrophobic sub-pocket within the receptor that Niacin cannot reach. If the


 exceeds 1 

M
, the candidate is likely too weak for clinical efficacy as a monotherapy.

Experimental Protocol: Radioligand Competition Binding

The most robust method to determine the affinity constant (


) is a competition binding assay displacing radiolabeled Niacin (

-Nicotinic Acid).
Protocol Validation (Self-Check)
  • Non-Specific Binding (NSB): Must be defined using a saturating concentration (e.g., 1 mM) of unlabeled Nicotinic acid.

  • Equilibrium: Incubation time must be sufficient (typically 60–90 mins) to reach steady state, especially given the candidate's bulky benzoyl group which may slow association kinetics.

  • Ligand Depletion: Ensure total bound radioligand is <10% of total added to avoid depletion artifacts.

Step-by-Step Methodology

Materials:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human HCAR2 (GPR109A).

  • Radioligand:

    
    -Nicotinic Acid (Specific Activity ~50-60 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM

    
    , 0.02% CHAPS (detergent is critical for lipophilic ligands).
    

Workflow:

  • Preparation: Dilute 5-Benzoylpyrazine-2-carboxylic acid in DMSO (10 mM stock). Prepare serial dilutions (range:

    
     M to 
    
    
    
    M).
  • Assembly: In a 96-well plate, add:

    • 50

      
      L Assay Buffer.
      
    • 25

      
      L Test Compound (various concentrations).
      
    • 25

      
      L 
      
      
      
      -Nicotinic Acid (Final concentration =
      
      
      of radioligand, approx. 50-100 nM).
    • 100

      
      L Membrane Suspension (approx. 5-10 
      
      
      
      g protein/well).
  • Incubation: Seal plates and incubate at Room Temperature (25°C) for 90 minutes . Note: Do not use 37°C as GPR109A is unstable and ligand off-rates are too fast.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta Counter.

Visualization: Experimental Workflow

Binding_Workflow Step1 1. Prep Serial Dilutions (DMSO) Step2 2. Assembly Membranes + [3H]-Ligand + Candidate Step1->Step2 Step3 3. Equilibrium 90 mins @ 25°C Step2->Step3 Step4 4. Filtration GF/B Filters (PEI soaked) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Workflow for [3H]-Nicotinic Acid competition binding assay.

Data Analysis & Interpretation

Calculate the


 using the Cheng-Prusoff Equation :


  • 
     : Concentration of 5-Benzoylpyrazine-2-carboxylic acid displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 50 nM).
    
  • 
     : Dissociation constant of 
    
    
    
    -Nicotinic acid (determined previously via Saturation Binding).

Interpretation Guide:

  • 
     < 100 nM:  High affinity. Strong candidate for lead optimization.
    
  • 
     100 nM – 1 
    
    
    
    M:
    Moderate affinity. Comparable to Acipimox. May require high dosing.
  • 
     > 10 
    
    
    
    M:
    Low affinity. Unlikely to be effective as a GPR109A agonist; re-evaluate structure.

References

  • Tunaru, S., et al. (2005).[1] "Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G)." Molecular Pharmacology, 68(5), 1271-1280.[1] Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[1] Annual Review of Pharmacology and Toxicology, 48, 79-106. Link

  • Semple, G., et al. (2006). "1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b."[2] Journal of Medicinal Chemistry, 49(4), 1227-1230.[2] Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Benzoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, the journey of discovery extends beyond the final reaction. The responsible management of chemical reagents, such as 5-Benzoylpyrazine-2-carboxylic acid, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a thorough understanding of the compound's properties and the applicable regulations. The U.S. Environmental Protection Agency (EPA) has established a comprehensive framework for hazardous waste management that serves as a benchmark for safe laboratory practices.[9][10][11][12]

A crucial first step is to determine if a chemical is classified as hazardous waste.[8][13] This determination can be made through analytical testing or by using existing knowledge of the chemical's characteristics and the processes that generated the waste. Hazardous waste is categorized based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[9][13][14] Additionally, the EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[9][14][15][16]

Hazard Profile and Safety Precautions

Based on the available data for similar compounds, the following table summarizes the potential hazards associated with 5-Benzoylpyrazine-2-carboxylic acid.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) May be harmful or toxic if swallowed.[1][8]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][3][5][7][8]
Skin Irritation/Corrosion May cause skin irritation.[1][3][4][5][6][7][17]Wear protective gloves and clothing.[1][2][7]
Eye Irritation/Damage May cause serious eye irritation or damage.[1][3][4][5][6][7][17]Wear safety glasses with side shields or goggles.[2][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][17][18]Use in a well-ventilated area or with a fume hood. Avoid breathing dust.[1][7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Benzoylpyrazine-2-carboxylic acid.

Waste Characterization and Segregation
  • Initial Assessment: Based on its chemical structure (a carboxylic acid derivative), 5-Benzoylpyrazine-2-carboxylic acid should be treated as a chemical waste.

  • Hazardous Waste Determination: While not explicitly listed, the potential for toxicity and irritation warrants its management as a hazardous waste as a precautionary measure.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.

  • Segregation: Do not mix 5-Benzoylpyrazine-2-carboxylic acid waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases.[2]

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][7]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Cleanup: Place the spilled material into a designated, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Waste Accumulation and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Keep the container closed when not in use.[10][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("5-Benzoylpyrazine-2-carboxylic acid"), and the associated hazards (e.g., "Irritant," "Toxic").

Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS department to schedule a waste collection.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Benzoylpyrazine-2-carboxylic acid.

DisposalWorkflow start Start: 5-Benzoylpyrazine-2-carboxylic acid for Disposal assess_hazards Assess Hazards (Consult SDS of similar compounds) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe spill_check Spill Occurred? ppe->spill_check spill_response Initiate Spill Response Protocol spill_check->spill_response Yes collect_waste Collect Waste in Designated Container spill_check->collect_waste No spill_response->collect_waste label_container Label Container (Hazardous Waste, Chemical Name, Hazards) collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 5-Benzoylpyrazine-2-carboxylic acid.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 5-Benzoylpyrazine-2-carboxylic acid, contributing to a culture of safety and environmental compliance within the laboratory.

References

  • 5-Benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid - Apollo Scientific. (n.d.).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • 5-Chloropyrazine-2-carboxylic acid - AK Scientific, Inc. (n.d.).
  • The 4 Types of Hazardous Waste. (2020, June 8).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.).
  • 1 - SAFETY DATA SHEET. (2015, December 1).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, May 3).
  • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. (2025, October 15).
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Benzoic acid AGR - Labbox. (n.d.).
  • Safety Data Sheet - ChemScene. (2026, January 4).
  • Household Hazardous Waste (HHW) | US EPA. (2025, May 15).
  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23).
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21).
  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
  • Defining Hazardous Waste: Characteristics & Regulations - Chem Klean. (2021, March 4).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.